Lsd1-IN-14
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H24FN5 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-N-[2-(dimethylamino)ethyl]-1-N-[5-(4-fluorophenyl)pyrimidin-2-yl]-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C21H24FN5/c1-26(2)12-13-27(3)20-10-8-19(9-11-20)25-21-23-14-17(15-24-21)16-4-6-18(22)7-5-16/h4-11,14-15H,12-13H2,1-3H3,(H,23,24,25) |
InChI Key |
LELDTUUFZHHXFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC=C(C=C1)NC2=NC=C(C=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
Lsd1-IN-14: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Lsd1-IN-14, a potent and selective reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic regulator implicated in various cancers, making it an attractive target for therapeutic intervention. This document details the molecular hybridization strategy employed in the design of this compound, provides a step-by-step synthesis protocol, and outlines the methodologies for its comprehensive biological evaluation. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction to LSD1 and its Role in Cancer
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Dysregulation of LSD1 activity is frequently observed in a variety of cancers, where it contributes to oncogenesis by altering gene expression patterns that control cell proliferation, differentiation, and survival.[1] The overexpression of LSD1 has been correlated with poor prognosis in several malignancies, including liver cancer.[1] Consequently, the development of small molecule inhibitors targeting LSD1 has emerged as a promising therapeutic strategy.
Discovery and Design of this compound
This compound (also referred to as compound 14) was discovered through a molecular hybridization strategy.[1] This approach involves combining pharmacophoric elements from different molecular scaffolds to create a new hybrid molecule with enhanced biological activity and optimized pharmacological properties. The design of this compound aimed to achieve high potency, selectivity, and reversible inhibition of LSD1.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from 3,4,5-trimethoxyaniline.[1]
Experimental Protocol:
Step 1: Synthesis of Intermediate II
-
To a solution of 3,4,5-trimethoxyaniline (I) (3 mmol) in dichloromethane (20 ml), add 1-(chloromethyl)-4-methoxybenzene (3 mmol) and potassium carbonate (3 mmol).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Add a solution of 3-bromopropionyl chloride (4 mmol) in dichloromethane (6 ml) to the reaction mixture.
-
Continue stirring at room temperature for an additional 3 hours.
-
Filter the reaction mixture to remove solid residues.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate II. The reported yield is 83.6%.[1]
Step 2: Synthesis of this compound (Compound 14)
-
Dissolve the crude intermediate II in an appropriate solvent.
-
Add piperidine-2,6-dione and triethylamine.
-
Heat the reaction mixture to 85 °C.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and purify by silica gel flash column chromatography to yield this compound. The reported yield is 37.6%.[1]
-
The final product's structure should be confirmed by 1H NMR, 13C NMR, and HRMS.
Synthesis workflow for this compound.
Biological Evaluation
In Vitro Potency and Selectivity
This compound was evaluated for its inhibitory activity against LSD1 and its selectivity against the related monoamine oxidases MAO-A and MAO-B.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| LSD1 | 0.18[1] |
| MAO-A | >1[1] |
| MAO-B | >1[1] |
Experimental Protocol: LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1 demethylation reaction.
-
Prepare a reaction mixture containing recombinant human LSD1 enzyme in assay buffer.
-
Add this compound at various concentrations to the reaction mixture and pre-incubate.
-
Initiate the enzymatic reaction by adding a dimethylated H3 peptide substrate.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction and add a detection mix containing Amplex Red and horseradish peroxidase (HRP).
-
Incubate at room temperature in the dark for 15 minutes.
-
Measure the fluorescence intensity (excitation ~530-540 nm, emission ~585-595 nm).
-
Calculate the IC₅₀ values from the dose-response curves.
Reversibility of Inhibition
A dialysis assay was performed to determine the reversibility of this compound's inhibition of LSD1, with the irreversible inhibitor GSK-LSD1 used as a control. The results demonstrated that this compound is a reversible inhibitor.[1]
Experimental Protocol: Dialysis Assay
-
Incubate a mixture of this compound and recombinant LSD1 enzyme for 60 minutes at 37°C.
-
Dialyze the mixture against a large volume of assay buffer for 12 hours at 37°C to remove the unbound inhibitor.
-
Replace the dialysis buffer with a fresh buffer and continue dialysis for another 12 hours.
-
Measure the remaining LSD1 activity using the HRP-coupled assay described above. A significant recovery of enzyme activity indicates reversible inhibition.
Cellular Activity
This compound demonstrated potent antiproliferative activity against a panel of human liver cancer cell lines.
Table 2: Antiproliferative Activity of this compound in Liver Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HepG2 | 0.93[1] |
| HEP3B | 2.09[1] |
| HUH6 | 1.43[1] |
| HUH7 | 4.37[1] |
Experimental Protocol: Cell Proliferation Assay (CCK-8)
-
Seed liver cancer cells (e.g., HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values.
Western blot analysis confirmed that this compound treatment increases the levels of H3K4me1 and H3K4me2 in a concentration-dependent manner in cancer cells, consistent with its mechanism of action as an LSD1 inhibitor.[1]
Experimental Protocol: Western Blotting for Histone Marks
-
Treat HepG2 cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, and a loading control (e.g., total Histone H3 or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
This compound was shown to suppress the migration of HepG2 cells and inhibit the EMT process.[1] Western blot analysis revealed that this compound treatment led to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal markers N-cadherin and Vimentin.[1]
Experimental Protocol: Wound Healing Assay
-
Grow HepG2 cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the cells to remove debris and add fresh media containing different concentrations of this compound.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 24 and 48 hours).
-
Measure the wound area at each time point to quantify cell migration.
Experimental Protocol: Transwell Migration Assay
-
Seed HepG2 cells in the upper chamber of a Transwell insert with a porous membrane in a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add different concentrations of this compound to the upper chamber.
-
Incubate for a specified period (e.g., 24 hours) to allow cells to migrate through the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells under a microscope.
Workflow for the biological evaluation of this compound.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the demethylase activity of LSD1. This leads to an accumulation of repressive H3K4me1/2 marks at the promoter regions of target genes, resulting in altered gene expression. The downstream effects include the suppression of cell proliferation, induction of apoptosis, and inhibition of cell migration and the EMT program.
Signaling pathway of this compound's mechanism of action.
Conclusion
This compound is a potent, selective, and reversible inhibitor of LSD1 with significant anticancer activity in liver cancer models. Its discovery through a molecular hybridization strategy highlights a successful approach to developing novel epigenetic modulators. The detailed synthetic and biological evaluation protocols provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to explore its full therapeutic potential.
References
Lsd1-IN-14: A Technical Guide to a Novel Piperidine-2,6-dione-Propanamide Hybrid LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lsd1-IN-14 (also referred to as compound 14), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). Developed through a molecular hybridization strategy, this compound has demonstrated significant anti-cancer effects, particularly in liver cancer models. This document details the core aspects of this compound, including its synthesis, mechanism of action, quantitative biological data, and the experimental protocols utilized for its characterization.
Core Concepts: Molecular Hybridization and LSD1 Inhibition
Molecular hybridization is a rational drug design approach that combines two or more pharmacophoric units from different bioactive molecules into a single hybrid compound.[1][2] This strategy aims to create new chemical entities with improved affinity, selectivity, and efficacy, or with a dual mode of action. This compound is a prime example of this strategy, incorporating a piperidine-2,6-dione scaffold, a known pharmacophore in various bioactive compounds, with a propanamide linker.[1]
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).[1] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, making it a compelling target for anti-cancer drug development.[1][3] LSD1 inhibitors can reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.
This compound: Synthesis and Structure
This compound was synthesized via a two-step process. The initial step involves the reaction of 3,4,5-trimethoxyaniline with 1-(chloromethyl)-4-methoxybenzene and 3-bromopropionyl chloride to yield an intermediate. This intermediate is then reacted with piperidine-2,6-dione to produce the final compound.[1]
Biological Activity and Data Presentation
This compound has been demonstrated to be a potent, selective, and reversible inhibitor of LSD1. Its biological activity has been quantified through various in vitro assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Notes |
| LSD1 | 0.18 | Potent inhibition.[1] |
| MAO-A | >1 | Weak inhibition, indicating selectivity.[1] |
| MAO-B | >1 | Weak inhibition, indicating selectivity.[1] |
Table 2: Anti-proliferative Activity of this compound against Liver Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HepG2 | 0.93[1] |
| HEP3B | 2.09[1] |
| HUH6 | 1.43[1] |
| HUH7 | 4.37[1] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects primarily through the inhibition of the enzymatic activity of LSD1. This inhibition leads to an increase in the methylation levels of H3K4me1 and H3K4me2, which are key substrates of LSD1.[1] The accumulation of these methylation marks is associated with the activation of gene expression.
Furthermore, this compound has been shown to suppress the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1] This is achieved by increasing the expression of the epithelial marker E-cadherin and decreasing the expression of mesenchymal markers N-cadherin and Vimentin in HepG2 cells.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Synthesis of this compound (Compound 14)
-
Step 1: Synthesis of Intermediate II
-
To a solution of 3,4,5-trimethoxyaniline (I) in a suitable solvent, add 1-(chloromethyl)-4-methoxybenzene and 3-bromopropionyl chloride in the presence of potassium carbonate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture to isolate the crude intermediate II. The reported yield is 83.6%.[1]
-
-
Step 2: Synthesis of this compound (Compound 14)
-
To a solution of the intermediate II, add piperidine-2,6-dione in the presence of triethylamine.
-
Heat the reaction mixture to 85 °C.
-
Monitor the reaction by TLC.
-
Upon completion, purify the crude product by column chromatography to obtain this compound. The reported yield is 37.6%.[1]
-
LSD1/MAO-A/MAO-B Inhibition Assay
-
Principle: The inhibitory activity of this compound against LSD1 and monoamine oxidases (MAO-A and MAO-B) is determined using a chemiluminescence-based assay. The assay measures the production of H₂O₂ during the enzymatic reaction.
-
Procedure:
-
Prepare a reaction mixture containing the respective enzyme (LSD1, MAO-A, or MAO-B), a suitable substrate (e.g., H3K4me1/2 peptide for LSD1), and horseradish peroxidase.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction and incubate at 37 °C.
-
Measure the luminescence signal using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Seclidemstat can be used as a positive control for LSD1 inhibition.[1]
-
Cell Viability Assay (CCK8 Assay)
-
Cell Lines: HepG2, HEP3B, HUH6, and HUH7 human liver cancer cell lines.
-
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well and incubate for 2 hours at 37 °C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.[1]
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the methylation levels of H3K4me1/2 and the expression of EMT markers.
-
Procedure:
-
Treat HepG2 cells with different concentrations of this compound for 48 hours.
-
Lyse the cells and quantify the protein concentration using a BCA protein assay kit.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
-
In Vivo Xenograft Study
-
Animal Model: Nude mice.
-
Procedure:
-
Subcutaneously inject HepG2 cells into the flank of the nude mice.
-
When the tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).[1]
-
Conclusion
This compound represents a promising lead compound for the development of novel anti-cancer therapeutics targeting LSD1. Its rational design through molecular hybridization has resulted in a potent and selective inhibitor with demonstrated efficacy in preclinical models of liver cancer. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and related compounds. Future studies should focus on optimizing its pharmacokinetic properties and further elucidating its mechanism of action in a broader range of cancer types.
References
Lsd1-IN-14: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Lsd1-IN-14, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and therapeutic potential of this compound.
Chemical Structure and Properties
This compound was designed and synthesized using a molecular hybridization strategy.[1] Its chemical structure and key properties are summarized below.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C29H33N3O6 | [1] |
| Molecular Weight | 519.59 g/mol | [1] |
| Physical State | Not Reported | |
| Solubility | Not Reported |
Biological Activity and Mechanism of Action
This compound is a potent, selective, and reversible inhibitor of LSD1.[1] Its biological activity has been characterized in various in vitro and in vivo models.
Enzymatic Inhibition
This compound demonstrates potent inhibitory activity against human recombinant LSD1. Its selectivity has been confirmed against the structurally related monoamine oxidases MAO-A and MAO-B.[1]
| Target | IC50 | Reference |
| LSD1 | 0.18 µM | [1] |
| MAO-A | >1 µM | [1] |
| MAO-B | >1 µM | [1] |
Antiproliferative Activity
The compound exhibits significant antiproliferative effects against a panel of human cancer cell lines, particularly liver cancer cells.[1]
| Cell Line | Cancer Type | IC50 | Reference |
| HepG2 | Liver Cancer | 0.93 µM | [1] |
| HEP3B | Liver Cancer | 2.09 µM | [1] |
| HUH6 | Liver Cancer | 1.43 µM | [1] |
| HUH7 | Liver Cancer | 4.37 µM | [1] |
Mechanism of Action
This compound functions by inhibiting the demethylase activity of LSD1, leading to an increase in the methylation levels of its substrates, primarily histone H3 at lysine 4 (H3K4me1/2).[1] This epigenetic modification results in the suppression of gene expression associated with cancer cell migration and the epithelial-mesenchymal transition (EMT).[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process as outlined in the following workflow.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Intermediate II A mixture of 3,4,5-trimethoxyaniline (I), 1-(chloromethyl)-4-methoxybenzene, and 3-bromopropionyl chloride is reacted in the presence of potassium carbonate at room temperature to yield the crude intermediate II.[1]
Step 2: Synthesis of this compound (Compound 14) Intermediate II is then reacted with piperidine-2,6-dione in the presence of triethylamine at 85 °C to produce the final product, this compound.[1]
LSD1 Inhibition Assay (Peroxidase-Coupled Assay)
The inhibitory activity of this compound against LSD1 can be determined using a horseradish peroxidase (HRP)-coupled assay.
Caption: Workflow for the LSD1 peroxidase-coupled inhibition assay.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate assay buffer.
-
Enzyme Pre-incubation: In a 96-well plate, add 10 µl of each compound dilution to wells containing 120 µl of LSD1 buffer solution, 20 µl of LSD1 assay reagent, and 20 µl of LSD1 assay peptide.[1]
-
Reaction Initiation: Incubate the plate for 30 minutes at 37 °C.[1]
-
Detection: Add a mixture of horseradish peroxidase solution (20 μl) and a fluorometric substrate (e.g., Amplex Red, 10 μl) to each well.[1]
-
Signal Measurement: Incubate for 15 minutes at 37 °C and measure the fluorescence intensity.[1] The IC50 value is calculated from the dose-response curve.
Cell Proliferation Assay (CCK8 Assay)
The antiproliferative activity of this compound is assessed using the Cell Counting Kit-8 (CCK8) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-3,000 cells per well.[1]
-
Compound Treatment: After cell attachment, treat the cells with various concentrations of this compound for 48 hours.[1]
-
CCK8 Addition: Add 10 µl of CCK8 solution to each well and incubate for 4 hours at 37 °C in a 5% CO2 atmosphere.[1]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined from the resulting cell viability curves.
Western Blot Analysis
Western blotting is used to determine the effect of this compound on the methylation status of H3K4.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells to extract total protein.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, and a loading control (e.g., total H3 or GAPDH) overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway
LSD1 plays a crucial role in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. This compound inhibits this pathway by preventing the demethylation of H3K4, which in turn affects the expression of key EMT-related genes.
References
Lsd1-IN-14: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lsd1-IN-14 is a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers.[1][2] As a flavin-dependent monoamine oxidase, LSD1 plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks generally associated with active gene transcription. By inhibiting LSD1, this compound re-establishes these methylation marks, leading to the reactivation of tumor suppressor genes and subsequent anti-proliferative effects. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a competitive inhibitor of LSD1, binding to the active site of the enzyme and preventing its demethylase activity. This inhibition is reversible, as demonstrated by dialysis assays.[2] The primary molecular consequence of this compound activity is the increase in global levels of H3K4me1 and H3K4me2.[1][2] This epigenetic modification leads to the altered expression of a variety of genes, ultimately impacting cell proliferation, migration, and differentiation.
DOT script for Mechanism of Action Diagram
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against LSD1 and its anti-proliferative effects on various cancer cell lines.
| Target | IC50 (µM) |
| LSD1 | 0.18[1][2] |
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 0.93[1][2] |
| HEP3B | Hepatocellular Carcinoma | 2.09[1][2] |
| HUH6 | Hepatocellular Carcinoma | 1.43[1][2] |
| HUH7 | Hepatocellular Carcinoma | 4.37[1][2] |
Signaling Pathways Modulated by this compound
LSD1 inhibition by this compound has been shown to impact several critical signaling pathways involved in cancer progression.
Epithelial-Mesenchymal Transition (EMT)
This compound has been demonstrated to suppress the EMT process, a key mechanism in cancer metastasis.[1][2] Inhibition of LSD1 leads to the upregulation of epithelial markers and downregulation of mesenchymal markers.
DOT script for EMT Pathway Diagram
PI3K/AKT Pathway
The PI3K/AKT signaling pathway is another critical regulator of cell survival and proliferation that is influenced by LSD1 activity. LSD1 inhibition has been shown to decrease the phosphorylation of AKT, a key downstream effector of this pathway. [1]
DOT script for PI3K/AKT Pathway Diagram
Experimental Protocols
LSD1 Biochemical Assay (Peroxidase-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
Materials:
-
Human recombinant LSD1 enzyme
-
Dimethylated H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 530-560/590 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 40 µL of assay buffer, 10 µL of Amplex Red/HRP mixture, and 20 µL of LSD1 enzyme solution.
-
Add 10 µL of the this compound dilutions to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the dimethylated H3K4 peptide substrate.
-
Immediately measure the fluorescence at 590 nm every minute for 30 minutes.
-
Calculate the initial reaction rates and determine the IC50 value for this compound.
Cellular Histone Methylation Assay (Western Blot)
This protocol details the detection of H3K4me1/2 levels in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-H3K4me1, anti-H3K4me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K4me1/2 levels to total H3.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
DOT script for Experimental Workflow Diagram
Conclusion
This compound is a promising small molecule inhibitor of LSD1 with potent anti-cancer activity demonstrated in both biochemical and cellular assays. Its mechanism of action, centered on the restoration of H3K4 methylation, leads to the modulation of key oncogenic signaling pathways, including EMT, Wnt/β-catenin, and PI3K/AKT. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and other LSD1 inhibitors.
References
Lsd1-IN-14: A Comprehensive Technical Guide to a Reversible LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a key epigenetic regulator involved in tumorigenesis and is overexpressed in a variety of cancers. Its role in demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9) makes it a critical modulator of gene expression. Lsd1-IN-14 has emerged as a potent and selective reversible inhibitor of LSD1, demonstrating significant anti-tumor activity, particularly in liver cancer models. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways it modulates.
Introduction to LSD1 and Its Role in Cancer
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is the first identified histone demethylase.[1] It plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated H3K4 and H3K9.[2] The demethylation of H3K4 is generally associated with transcriptional repression, while the demethylation of H3K9 can lead to transcriptional activation.[2] LSD1 is a key component of several large protein complexes, including the CoREST and NuRD complexes, which are essential for its activity on nucleosomal substrates.[3]
The dysregulation of LSD1 activity is implicated in the pathogenesis of numerous cancers, including liver, breast, prostate, and lung cancer, as well as leukemia.[2][4] Overexpression of LSD1 in tumor tissues often correlates with poor prognosis, making it an attractive therapeutic target for cancer drug development.[5][6] The development of small molecule inhibitors of LSD1, such as this compound, represents a promising strategy for cancer therapy.[1][7]
This compound: A Reversible and Selective Inhibitor
This compound (also referred to as compound 14) is a potent, selective, and reversible inhibitor of LSD1.[1][7] Its reversible nature offers a potential advantage over irreversible inhibitors by minimizing the risk of off-target effects and providing more tunable pharmacodynamics.
Biochemical Activity
This compound exhibits potent inhibitory activity against the LSD1 enzyme. Its selectivity has been demonstrated against the structurally related monoamine oxidases A and B (MAO-A and MAO-B).[1]
Table 1: Biochemical Activity of this compound
| Target | IC₅₀ (µM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Reference |
| LSD1 | 0.18 | >5.5-fold | >5.5-fold | [1] |
| MAO-A | >1 | - | - | [1] |
| MAO-B | >1 | - | - | [1] |
Cellular Activity
This compound has demonstrated significant antiproliferative activity against various human cancer cell lines, with a particular potency observed in liver cancer cells.[1][7]
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HepG2 | Liver Cancer | 0.93 | [1][7] |
| HEP3B | Liver Cancer | 2.09 | [1][7] |
| HUH6 | Liver Cancer | 1.43 | [1][7] |
| HUH7 | Liver Cancer | 4.37 | [1][7] |
In cellular assays, treatment with this compound leads to an increase in the global levels of H3K4me1 and H3K4me2, consistent with its mechanism of action as an LSD1 inhibitor.[1][7] Furthermore, this compound has been shown to suppress the migration and epithelial-mesenchymal transition (EMT) of liver cancer cells.[1][7]
Key Signaling Pathways Modulated by this compound
LSD1 is a critical regulator of several signaling pathways that are fundamental to cancer progression. By inhibiting LSD1, this compound can modulate these pathways to exert its anti-tumor effects.
Wnt/β-Catenin Signaling Pathway
LSD1 can activate the Wnt/β-catenin signaling pathway by down-regulating the expression of Dickkopf-1 (DKK1), a negative regulator of the pathway.[2] This leads to the stabilization and nuclear translocation of β-catenin, promoting the transcription of target genes involved in cell proliferation, such as c-Myc. Inhibition of LSD1 by this compound is expected to reverse this process, leading to the suppression of Wnt/β-catenin signaling.
Notch Signaling Pathway
LSD1 has been shown to positively regulate the Notch signaling pathway in certain cancers by binding to the promoter regions of Notch target genes.[8] Inhibition of LSD1 can lead to a decrease in the expression of key components of the Notch pathway, such as Notch1, Notch3, and Hes1, thereby suppressing tumor growth.[8]
PI3K/Akt/mTOR Signaling Pathway
LSD1 can also influence the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[9] In some contexts, LSD1 negatively regulates autophagy through the mTOR signaling pathway.[9] Inhibition of LSD1 can, therefore, modulate autophagy and impact cancer cell survival.
STAT3 Signaling Pathway
Recent studies have indicated a role for LSD1 in potentiating the activity of Signal Transducer and Activator of Transcription 3 (STAT3). LSD1 can interact with and demethylate STAT3, prolonging its binding to chromatin and enhancing the expression of its target genes. This is particularly relevant in the context of certain cancer cell differentiation processes.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
LSD1 Enzymatic Inhibition Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the demethylase activity of recombinant human LSD1.
-
Materials:
-
Recombinant human LSD1 enzyme
-
LSD1 substrate (e.g., di-methylated H3K4 peptide)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorogenic substrate)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add recombinant LSD1 enzyme to each well (except for no-enzyme controls).
-
Add the serially diluted this compound or vehicle control to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the LSD1 substrate and HRP to each well.
-
Immediately add the Amplex® Red reagent.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Reversibility Dialysis Assay
This assay determines whether the inhibition of LSD1 by this compound is reversible or irreversible.
-
Materials:
-
Recombinant human LSD1 enzyme
-
This compound
-
Irreversible LSD1 inhibitor (e.g., GSK-LSD1) as a control
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Dialysis buffer (e.g., 50 mM HEPES, pH 7.4)
-
LSD1 enzymatic inhibition assay reagents (as described above)
-
-
Procedure:
-
Pre-incubate a concentrated solution of LSD1 enzyme with a saturating concentration of this compound or the irreversible inhibitor for 1 hour at 37°C. A control sample with enzyme and vehicle is also prepared.
-
Place each mixture into separate dialysis tubes.
-
Dialyze the samples against a large volume of dialysis buffer at 4°C for an extended period (e.g., 24-48 hours), with several buffer changes.
-
After dialysis, recover the enzyme solutions and measure their activity using the LSD1 enzymatic inhibition assay.
-
Compare the activity of the this compound-treated enzyme to the vehicle-treated and irreversible inhibitor-treated enzymes. A significant recovery of enzyme activity for the this compound sample indicates reversible inhibition.
-
Cell Proliferation Assay (MTT or CCK-8)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HepG2, HEP3B)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
96-well clear microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the cells for a specified duration (e.g., 48 or 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Western Blot Analysis for Histone Methylation
This technique is used to measure the levels of specific histone methylation marks in cells treated with this compound.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me1, anti-H3K4me2, anti-Total Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of H3K4me1/2 to the total histone H3 levels.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well or 12-well plates
-
Sterile pipette tip (p200 or p1000)
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a plate to create a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the cells with media to remove detached cells.
-
Add fresh media containing this compound or vehicle control.
-
Capture images of the scratch at time 0 and at various time points thereafter (e.g., 12, 24, 48 hours).
-
Measure the width or area of the scratch at each time point.
-
Calculate the percentage of wound closure and compare the migration rate between treated and control cells.
-
In Vivo Tumor Xenograft Model
This protocol outlines a representative in vivo study to evaluate the anti-tumor efficacy of this compound in a liver cancer xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
HepG2 human liver cancer cells
-
Matrigel (optional, to enhance tumor take rate)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of HepG2 cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal injection) to the treatment group and vehicle to the control group.
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).
-
Conclusion and Future Directions
This compound is a promising reversible inhibitor of LSD1 with potent anti-tumor activity, particularly in liver cancer. Its ability to modulate key oncogenic signaling pathways highlights its therapeutic potential. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on LSD1-targeted therapies.
Future research should focus on further elucidating the in vivo efficacy and safety profile of this compound in a broader range of cancer models. Investigating potential combination therapies with other anti-cancer agents could also enhance its therapeutic utility. A deeper understanding of the molecular mechanisms underlying its effects on various signaling pathways will be crucial for identifying predictive biomarkers and guiding its clinical development.
References
- 1. In vivo tumor assay in a xenograft model [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 9. meliordiscovery.com [meliordiscovery.com]
Lsd1-IN-14: An In-Depth Technical Guide to its Effect on H3K4me1/2 Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Specifically, LSD1 removes mono- and di-methyl groups from H3K4 (H3K4me1 and H3K4me2), marks generally associated with active transcription. Its role in gene silencing has made it a significant target in oncology and other therapeutic areas. Lsd1-IN-14 is a potent, selective, and reversible inhibitor of LSD1. This technical guide provides a comprehensive overview of the effect of this compound on H3K4me1/2 methylation, including quantitative data, detailed experimental protocols, and pathway diagrams.
Core Mechanism of Action
This compound functions by inhibiting the catalytic activity of the LSD1 enzyme. By binding to LSD1, it prevents the demethylation of its primary substrates, H3K4me1 and H3K4me2. This inhibition leads to an accumulation of these methylation marks at specific genomic loci, subsequently altering gene expression.
Lsd1-IN-14: A Comprehensive Technical Profile on its Selectivity against MAO-A and MAO-B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of Lsd1-IN-14, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), against the homologous monoamine oxidases, MAO-A and MAO-B. All data and methodologies are derived from the peer-reviewed publication, "Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo," where the compound is referred to as "compound 14."
Executive Summary
This compound demonstrates exceptional selectivity for LSD1 over both MAO-A and MAO-B. Biochemical assays reveal a half-maximal inhibitory concentration (IC50) in the sub-micromolar range for LSD1, while exhibiting negligible inhibition of MAO-A and MAO-B at significantly higher concentrations. This high degree of selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects associated with non-specific monoamine oxidase inhibition.
Data Presentation
The inhibitory activity of this compound against LSD1, MAO-A, and MAO-B is summarized in the table below. The data clearly illustrates the compound's potent and selective inhibition of LSD1.
| Target Enzyme | IC50 (µM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B |
| LSD1 | 0.18[1] | >5.5-fold | >5.5-fold |
| MAO-A | >1[1] | - | - |
| MAO-B | >1[1] | - | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's selectivity profile.
LSD1 Inhibition Assay (In Vitro)
The enzymatic activity of LSD1 was determined using a fluorescence-based assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.
Workflow:
Caption: Workflow for the in vitro LSD1 inhibition assay.
Detailed Steps:
-
Reagent Preparation: All reagents were prepared in a suitable assay buffer (e.g., Tris or HEPES-based buffer, pH 7.5).
-
Compound Preparation: this compound was serially diluted in DMSO and then further diluted in the assay buffer to achieve the final desired concentrations.
-
Reaction Mixture: Recombinant human LSD1 enzyme and horseradish peroxidase (HRP) were added to the wells of a microplate. Subsequently, the various concentrations of this compound or vehicle control were added.
-
Pre-incubation: The enzyme and inhibitor were pre-incubated for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: The demethylation reaction was initiated by the addition of the H3K4me2 peptide substrate.
-
Incubation: The reaction was allowed to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
Signal Development: Amplex Red reagent, in the presence of HRP, reacts with the H₂O₂ produced by the demethylation reaction to generate the fluorescent product, resorufin. This was added to each well, and the plate was incubated for a short period (e.g., 5-10 minutes) protected from light.
-
Fluorescence Measurement: The fluorescence intensity was measured using a plate reader with excitation and emission wavelengths of approximately 535 nm and 590 nm, respectively.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
MAO-A and MAO-B Inhibition Assays (In Vitro)
The inhibitory activity of this compound against MAO-A and MAO-B was assessed using a luminescence-based assay, such as the MAO-Glo™ Assay. This assay measures the activity of MAO enzymes by detecting the luminescent signal generated from the metabolism of a pro-luciferin substrate.
Workflow:
References
Lsd1-IN-14 biochemical characterization
An In-Depth Technical Guide to the Biochemical Characterization of Lsd1-IN-14 (Compound 14)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical characterization of this compound, a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The information presented herein is compiled from published research and is intended to provide a detailed understanding of the inhibitor's activity, selectivity, and mechanism of action.
Introduction to LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation.[1] It primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[1] By demethylating H3K4, LSD1 generally acts as a transcriptional co-repressor.[1] LSD1 is a key component of several large protein complexes, including the CoREST and NuRD complexes, which are involved in gene silencing.[2]
The catalytic mechanism of LSD1 involves the FAD cofactor to oxidize the methylated lysine, resulting in the production of formaldehyde and hydrogen peroxide. Due to its role in regulating the expression of genes involved in cell proliferation, differentiation, and pluripotency, LSD1 has emerged as a significant therapeutic target in oncology.[2] Its overexpression has been observed in a variety of cancers, including neuroblastoma, breast, prostate, bladder, lung, liver, and colorectal tumors.
Biochemical Profile of this compound (Compound 14)
This compound, referred to as "compound 14" in the primary literature, was identified through a molecular hybridization strategy.[3] It has demonstrated potent and selective inhibitory activity against LSD1.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against LSD1 and its selectivity over other closely related monoamine oxidases (MAO-A and MAO-B) are summarized below.
| Enzyme | IC50 (µM) |
| LSD1 | 0.18 [3] |
| MAO-A | >1[3] |
| MAO-B | >1[3] |
| Table 1: In vitro inhibitory activity of this compound against LSD1, MAO-A, and MAO-B. |
Reversibility of Inhibition
This compound has been shown to be a reversible inhibitor of LSD1.[3] This characteristic is advantageous as it can potentially lead to fewer off-target effects and a better safety profile compared to irreversible inhibitors.[4]
Signaling Pathway and Mechanism of Action
LSD1 functions within a complex regulatory network to control gene expression. Its inhibition by this compound leads to an increase in the methylation levels of its primary substrate, H3K4.
Caption: LSD1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used in the biochemical characterization of this compound.
LSD1/MAO-A/MAO-B Inhibition Assay (In Vitro)
This assay determines the concentration of this compound required to inhibit 50% of the enzymatic activity (IC50) of LSD1 and the related monoamine oxidases.
Workflow:
Caption: General workflow for determining the IC50 of this compound.
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Enzyme Reaction:
-
In a microplate, add the recombinant human LSD1, MAO-A, or MAO-B enzyme to a reaction buffer.
-
Add the various concentrations of this compound to the wells containing the enzyme. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).
-
-
Substrate Addition: Add the appropriate substrate for each enzyme. For LSD1, a common substrate is a peptide corresponding to the N-terminal tail of histone H3. For MAOs, substrates like kynuramine or benzylamine can be used.
-
Detection: Measure the enzymatic activity by detecting the product formation. This can be done using various methods, such as:
-
LSD1: A common method involves a coupled-enzyme assay where the hydrogen peroxide produced is detected by horseradish peroxidase (HRP) and a fluorescent substrate like Amplex Red.
-
MAOs: The oxidation of the substrate can be monitored by measuring changes in absorbance or fluorescence.
-
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Reversibility Dialysis Assay
This assay distinguishes between reversible and irreversible inhibitors.
Workflow:
Caption: Workflow for the LSD1 reversibility dialysis assay.
Detailed Protocol:
-
Pre-incubation: Incubate LSD1 with a concentration of this compound that is several-fold higher than its IC50 value for a sufficient period to allow binding. As a control, an irreversible inhibitor (e.g., GSK-LSD1) should be run in parallel.[3]
-
Dialysis:
-
Place the enzyme-inhibitor mixture into a dialysis cassette with a molecular weight cutoff that retains the enzyme but allows the small molecule inhibitor to diffuse out.
-
Dialyze the sample against a large volume of assay buffer for an extended period (e.g., overnight) with buffer changes to ensure complete removal of the unbound inhibitor.
-
-
Activity Measurement: After dialysis, recover the enzyme and measure its activity using the standard LSD1 inhibition assay protocol.
-
Analysis: Compare the activity of the dialyzed enzyme-Lsd1-IN-14 sample to a control sample that was not dialyzed. If the inhibitor is reversible, its dissociation from the enzyme during dialysis will lead to a recovery of enzymatic activity.[3] If it is irreversible, the activity will remain low.
Cellular Histone Methylation Assay (Western Blot)
This assay assesses the effect of this compound on the methylation status of its target histone mark in a cellular context.
Workflow:
Caption: Workflow for assessing cellular histone methylation by Western blot.
Detailed Protocol:
-
Cell Treatment: Culture a relevant cancer cell line (e.g., HepG2) and treat with increasing concentrations of this compound for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control.[3]
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for H3K4me1 and H3K4me2. A primary antibody for total histone H3 should be used as a loading control.[3]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
-
Detection and Analysis: Visualize the protein bands using an appropriate detection reagent (e.g., chemiluminescent substrate) and an imaging system. Quantify the band intensities and normalize the levels of H3K4me1/2 to the total H3 levels. An increase in the H3K4me1/2 bands with increasing concentrations of this compound indicates effective target engagement in cells.[3]
Conclusion
This compound (Compound 14) is a potent and selective reversible inhibitor of LSD1. Its ability to increase H3K4 methylation levels in cells demonstrates its potential as a valuable tool for studying the biological roles of LSD1 and as a lead compound for the development of novel anticancer therapeutics. The experimental protocols detailed in this guide provide a framework for the further biochemical and cellular characterization of this and other LSD1 inhibitors.
References
- 1. Strategies that regulate LSD1 for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. When combined, a novel LSD1 inhibitor and an existing therapy enhance each other’s anti-cancer effects | EurekAlert! [eurekalert.org]
Lsd1-IN-14: An In-Depth Technical Guide to its In Vitro Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its involvement in the regulation of gene expression has implicated it in various physiological and pathological processes, including cancer. Consequently, LSD1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. Lsd1-IN-14, also referred to as "compound 14" or "LSD1-IN-39", is a potent, selective, and reversible inhibitor of LSD1.[1][2] This technical guide provides a comprehensive overview of the in vitro enzymatic assays used to characterize the inhibitory activity of this compound against LSD1.
Quantitative Data Summary
The inhibitory potency of this compound against the LSD1 enzyme has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify its efficacy.
| Compound | Target | IC50 (µM) | Assay Type | Notes | Reference |
| This compound ("compound 14") | LSD1 | 0.18 | Fluorescence-based | Reversible inhibitor | [1] |
| This compound ("compound 14") | MAO-A | >1 | Fluorescence-based | Demonstrates selectivity over MAO-A | [1] |
| This compound ("compound 14") | MAO-B | >1 | Fluorescence-based | Demonstrates selectivity over MAO-B | [1] |
Experimental Protocols
Several in vitro methods can be employed to determine the enzymatic activity of LSD1 and the inhibitory potential of compounds like this compound. The most common assays are based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.
Fluorescence-Based Amplex® Red Assay
This is a widely used method due to its high sensitivity and continuous nature. The assay relies on the LSD1-mediated demethylation of a substrate, which produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) to produce the highly fluorescent compound resorufin, which can be measured fluorometrically.
Materials and Reagents:
-
Recombinant human LSD1 enzyme
-
This compound (or other test inhibitors)
-
Dimethylated histone H3 (1-21) peptide substrate
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well black microplates
-
Fluorescence microplate reader (Excitation: 530-545 nm, Emission: 590 nm)
Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%).
-
Enzyme and Inhibitor Pre-incubation: In a 384-well plate, add the LSD1 enzyme to the assay buffer. Then, add the serially diluted this compound or a vehicle control. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the H3K4me2 peptide substrate and the Amplex Red/HRP detection reagents to each well.
-
Signal Detection: Immediately begin monitoring the fluorescence signal in a microplate reader at 37°C. Record the fluorescence intensity at regular intervals for a specified duration (e.g., 30-60 minutes).
-
Data Analysis: Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves). Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value can be calculated by fitting the dose-response curve to a suitable equation (e.g., four-parameter logistic equation) using graphing software.
Peroxidase-Coupled Colorimetric Assay
This assay is similar in principle to the Amplex® Red assay but uses a chromogenic substrate instead of a fluorogenic one. The H₂O₂ produced reacts with a chromogen in the presence of HRP, leading to a colored product that can be measured spectrophotometrically.
Materials and Reagents:
-
Same as the Amplex® Red assay, but replace Amplex® Red with a chromogenic substrate like 3,3',5,5'-tetramethylbenzidine (TMB).
-
Stop solution (e.g., 2 M H₂SO₄)
-
Spectrophotometric microplate reader
Experimental Procedure:
The procedure is similar to the fluorescence-based assay. After the reaction has proceeded for a set time, a stop solution is added, and the absorbance is read at the appropriate wavelength for the chosen chromogen.
Antibody-Based ELISA-like Assay
This method directly measures the demethylated product. A biotinylated histone peptide substrate is immobilized on a streptavidin-coated plate. After the enzymatic reaction with LSD1 and the inhibitor, a specific antibody that recognizes the demethylated epitope is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for signal detection.
Materials and Reagents:
-
Streptavidin-coated 96-well plates
-
Biotinylated dimethylated histone H3 peptide substrate
-
Recombinant human LSD1 enzyme
-
This compound
-
Primary antibody specific for the demethylated product (e.g., anti-H3K4me0)
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Experimental Procedure:
-
Substrate Immobilization: Add the biotinylated substrate to the streptavidin-coated wells and incubate to allow for binding. Wash the wells to remove unbound substrate.
-
Enzymatic Reaction: Add the LSD1 enzyme and the inhibitor (or vehicle) to the wells and incubate to allow the demethylation reaction to occur.
-
Antibody Incubation: Wash the wells and add the primary antibody. Incubate, then wash and add the HRP-conjugated secondary antibody.
-
Signal Detection: After a final wash, add the TMB substrate. Stop the reaction with a stop solution and measure the absorbance.
Signaling Pathways and Experimental Workflows
LSD1 Enzymatic Assay Workflow
The following diagram illustrates the general workflow for a fluorescence-based in vitro enzymatic assay to determine the inhibitory activity of this compound.
Caption: Workflow for this compound in vitro enzymatic assay.
LSD1 in the PI3K/Akt/mTOR Signaling Pathway
LSD1 has been shown to positively regulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth. Inhibition of LSD1 can lead to the downregulation of this pathway.
References
Lsd1-IN-14 Molecular Docking: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular docking studies of Lsd1-IN-14, a potent inhibitor of Lysine-specific demethylase 1 (LSD1). LSD1 is a key epigenetic regulator and a promising therapeutic target in oncology. Understanding the molecular interactions between LSD1 and its inhibitors is crucial for the development of novel and more effective anti-cancer therapies. This document summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved in the study of Lsd1 inhibitors.
Quantitative Data Summary
Molecular docking simulations provide valuable quantitative data that predict the binding affinity and interaction patterns of a ligand with its target protein. The following table summarizes key quantitative metrics for LSD1 inhibitors, including compounds structurally related to or representative of the class to which this compound belongs.
| Compound ID | Inhibitory Concentration (IC50) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Compound 14 | 74 nM | Not explicitly stated | Asn540, Asp555, Ala539 | [1] |
| CC-90011 | 0.3 nM | Not explicitly stated | Lys661, Asp555 | [1] |
| Compound X43 | 0.89 μM | Not explicitly stated | Asp555, His564, Lys661 | [1] |
| Compound 11 | Ki = 29 nM | Lowest docking energy | Substrate binding site | [1] |
| Compound 57 | 4 μM | Not explicitly stated | Occupied substrate region in a U-shaped conformation | [1] |
| Thieno[3,2-b]pyrrole derivatives | 8.4 nM (compound 50), 6.7 nM (compound 51), 7.8 nM (compound 52) | Not explicitly stated | Not explicitly stated | [1] |
Experimental Protocols
The following sections detail the typical methodologies employed in the molecular docking studies of LSD1 inhibitors. These protocols are synthesized from various studies and represent a standard workflow in the field.
Molecular Docking Simulation Protocol
A common approach for performing molecular docking studies with LSD1 inhibitors involves the use of software such as AutoDock Vina. The general steps are as follows:
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of LSD1 is obtained from the Protein Data Bank (PDB). A common entry used is 6W4K.[2]
-
Water molecules and any co-crystallized ligands are typically removed from the PDB file.
-
The 3D structures of the inhibitor molecules are generated and optimized.
-
Both the protein and ligand files are processed using tools like AutoDockTools (ADT) to add polar hydrogens and assign charges.
-
-
Docking Parameters:
-
A grid box is defined to encompass the active site of LSD1. A typical box size is 30 × 30 × 30 ų.[3]
-
The docking calculations are performed using a standard protocol within the chosen software.
-
-
Analysis of Results:
-
The resulting docking poses are ranked based on their binding free energy.
-
The top-ranked conformations are visually inspected to analyze the binding mode, including hydrogen bonds and hydrophobic interactions with key amino acid residues.
-
3D-QSAR Modeling Protocol
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are often performed to understand the relationship between the chemical structures of inhibitors and their biological activities.
-
Model Development:
-
A series of compounds with known inhibitory activities against LSD1 are selected.
-
Molecular docking is used to determine the bioactive conformations of these compounds.
-
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build the 3D-QSAR models.
-
-
Model Validation and Prediction:
-
The predictive power of the generated models is validated using statistical methods.
-
The models are then used to predict the activity of new, untested compounds.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to LSD1 and its inhibition.
Caption: LSD1's dual role in gene regulation through histone demethylation.
Caption: A typical workflow for molecular docking studies of LSD1 inhibitors.
Mechanism of Action of LSD1 Inhibitors
LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated lysine 4 and 9 of histone H3 (H3K4 and H3K9).[4][5] This enzymatic activity plays a crucial role in regulating gene expression.[6] Overexpression of LSD1 has been linked to the proliferation, migration, and invasion of cancer cells, making it a significant target for anti-cancer drug development.[3][7]
Molecular docking studies have revealed that LSD1 inhibitors bind to the active site of the enzyme, preventing the binding of its natural substrate. The binding of these inhibitors is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. For instance, studies have shown that residues such as Thr628, Ser289, Val288, Val317, Val811, Ala814, Leu659, Trp751, and Tyr761 are important for the binding of various inhibitors.[3][7][8] Specifically, Thr628 can form important hydrogen bonds with inhibitors.[3][7] The ability of an inhibitor to form an additional hydrogen bond with the hydroxyl group of Ser289 can significantly improve its potency.[3][7][8] Hydrophobic interactions between the inhibitor and surrounding residues also play a critical role in the binding affinity.[3][7][8]
By inhibiting the demethylase activity of LSD1, these compounds can alter the methylation status of histones, leading to changes in gene expression that can suppress tumor growth and induce cancer cell differentiation.[4] The insights gained from molecular docking studies are instrumental in the rational design of new and more potent LSD1 inhibitors with improved pharmacological properties.[4]
References
- 1. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Binding Mode of Reversible LSD1 Inhibitors Derived from Stilbene Derivatives by 3D-QSAR, Molecular Docking, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Insight into the binding mode of a novel LSD1 inhibitor by molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Lysine-Specific Demethylase 1 (LSD1) in the Pathogenesis of Liver Cancer: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that functions as a critical epigenetic regulator by demethylating histone and non-histone proteins.[1][2] Originally identified as the first histone demethylase, LSD1 specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation, respectively.[3][4] Accumulating evidence has demonstrated that LSD1 is frequently overexpressed in a variety of human cancers, including hepatocellular carcinoma (HCC), the most common form of primary liver cancer.[2][5][6] This overexpression is significantly correlated with tumor progression, poor prognosis, and therapeutic resistance.[7][8][9] LSD1 drives liver cancer pathogenesis through a multifaceted mechanism involving the promotion of cancer stemness, metabolic reprogramming, cell cycle acceleration, and modulation of key signaling pathways. This technical guide provides an in-depth overview of the role of LSD1 in liver cancer, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the core signaling pathways involved.
LSD1 Overexpression and Clinical Significance in Hepatocellular Carcinoma (HCC)
Multiple studies have consistently shown that LSD1 is significantly upregulated in HCC tissues compared to adjacent non-neoplastic liver tissues.[7][8] This overexpression is not merely a bystander effect but serves as an independent prognostic factor for poor clinical outcomes in HCC patients.[5][8]
Data Presentation: LSD1 Expression and Prognostic Value in HCC
The following table summarizes key findings on the clinical relevance of LSD1 expression in HCC.
| Study Cohort & Reference | Method | Key Quantitative Findings | Clinical Correlation |
| 303 HCC Patients[5] | Immunohistochemistry (IHC) | 77% (232/303) of HCC cases showed positive LSD1 staining. | Positive LSD1 expression was an independent prognostic factor for decreased Overall Survival (OS) (HR: 2.16) and Disease-Free Survival (DFS) (HR: 1.75). |
| 198 HCC Patients[7][8] | Immunohistochemistry (IHC) | 56.6% (112/198) of HCC tissues had high LSD1 expression, compared to 26.3% (52/198) in adjacent tissues (P < 0.01). | High LSD1 expression correlated with higher tumor stage (T3-4) and grade (G3) (P < 0.001) and significantly lower 5-year OS and DFS rates (P < 0.001).[7][8] |
| 60 Paired HCC Tissues[7][8] | Western Blot, qRT-PCR | LSD1 protein and mRNA levels were significantly higher in HCC tissues compared to adjacent non-neoplastic tissues (P < 0.01).[7][8] | Expression levels increased with ascending tumor TNM stages.[7] |
| TCGA Database Analysis[9] | Bioinformatics | KDM1A (LSD1 gene) mRNA expression is elevated in liver cancer tissues compared to normal adjacent tissues and increases with tumor stage. | High KDM1A expression is inversely correlated with patient survival rates.[9] |
Core Pathogenic Mechanisms of LSD1 in Liver Cancer
LSD1 exerts its oncogenic functions in the liver through several interconnected mechanisms, primarily by altering the epigenetic landscape to promote cancer cell proliferation, survival, and stemness.
Promotion of Cancer Stemness and Chemoresistance
Liver cancer stem cells (LCSCs) are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to chemotherapy.[10] LSD1 plays a pivotal role in maintaining the self-renewal and drug-resistant properties of these cells.[11]
A. Wnt/β-catenin Signaling: LSD1 enhances the stemness of Lgr5-positive (Lgr5+) LCSCs by activating the Wnt/β-catenin signaling pathway.[10][12] It achieves this by epigenetically repressing key negative regulators of the pathway, such as Prickle1 and Adenomatous Polyposis Coli (APC).[10][12] Mechanistically, LSD1 removes the H3K4me1/2 active marks from the promoters of these suppressor genes, leading to their transcriptional silencing.[10] This allows for the accumulation and nuclear translocation of β-catenin, which then activates the transcription of stemness-related genes like SOX9, NANOG, and LGR5.[11] Pharmacological inhibition of LSD1 has been shown to downregulate the Wnt pathway, reduce stemness, and re-sensitize sorafenib-resistant HCC cells to treatment.[11]
References
- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 4. The Role of the Lysine-Specific Demethylase 1 in the Development of Hepatocellular Carcinoma - Kölner UniversitätsPublikationsServer [kups.ub.uni-koeln.de]
- 5. mdpi.com [mdpi.com]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overexpression of lysine specific demethylase 1 predicts worse prognosis in primary hepatocellular carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of lysine specific demethylase 1 predicts worse prognosis in primary hepatocellular carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of LSD1 suppresses growth of hepatocellular carcinoma by inducing GADD45B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysine-specific demethylase 1 promotes the stemness and chemoresistance of Lgr5(+) liver cancer initiating cells by suppressing negative regulators of β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulators of liver cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1 Inhibition as a Therapeutic Strategy to Counteract Epithelial-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, metastasis, and therapeutic resistance. A key epigenetic regulator of EMT is Lysine-specific demethylase 1 (LSD1), which is overexpressed in numerous cancers and correlates with poor prognosis. LSD1 promotes EMT by repressing epithelial gene expression through demethylation of histone H3 at lysine 4 (H3K4). Consequently, inhibition of LSD1 has emerged as a promising therapeutic strategy to reverse the mesenchymal phenotype and suppress cancer cell migration and invasion. This technical guide provides an in-depth overview of the role of LSD1 in EMT, focusing on the mechanism of action of LSD1 inhibitors. We present quantitative data on the efficacy of a representative potent LSD1 inhibitor, detailing its impact on cancer cell proliferation and EMT markers. Furthermore, this guide offers detailed experimental protocols for key assays and visualizes the underlying signaling pathways and experimental workflows to support researchers in this field.
Introduction: LSD1 and the Epithelial-Mesenchymal Transition
The epithelial-mesenchymal transition is a reversible biological process where epithelial cells lose their characteristic cell-cell adhesion and polarity, acquiring a mesenchymal phenotype with enhanced migratory and invasive capabilities. This transition is orchestrated by a group of EMT-inducing transcription factors (EMT-TFs) such as Snail, Slug, ZEB1, and Twist.[1][2]
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically removes mono- and dimethyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3][4] By demethylating H3K4, a mark associated with active transcription, LSD1 acts as a transcriptional co-repressor. In the context of EMT, LSD1 is recruited by EMT-TFs, most notably Snail, to the promoter regions of epithelial genes, such as E-cadherin (CDH1).[5][6] This leads to the removal of H3K4me2, transcriptional repression of E-cadherin, and subsequent loss of epithelial characteristics, thereby promoting a mesenchymal state.[3][5]
Given its pivotal role in driving EMT, LSD1 has become an attractive therapeutic target in oncology.[7][8] Pharmacological inhibition of LSD1 can restore epithelial gene expression, reverse the mesenchymal phenotype, and suppress cancer cell motility and invasion.[6][7]
Mechanism of Action of LSD1 Inhibitors in Reversing EMT
LSD1 inhibitors function by competing with the flavin adenine dinucleotide (FAD) cofactor or the histone H3 tail substrate, leading to the inhibition of its demethylase activity.[9] This inhibition prevents the LSD1-mediated demethylation of H3K4 at the promoters of epithelial genes. The sustained H3K4 methylation leads to the reactivation of epithelial gene expression, including E-cadherin, which is a hallmark of the mesenchymal-to-epithelial transition (MET), a reversal of EMT.[3]
The primary signaling pathway affected by LSD1 inhibition in the context of EMT involves the Snail-LSD1 interaction. Snail, a key EMT-TF, recruits LSD1 to the E-cadherin promoter to initiate gene silencing. By inhibiting LSD1, this repressive complex is disrupted, leading to the re-expression of E-cadherin and other epithelial markers.[5][10]
References
- 1. LSD1-mediated stabilization of SEPT6 protein activates the TGF-β1 pathway and regulates non-small-cell lung cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Over-Expression of LSD1 Promotes Proliferation, Migration and Invasion in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of LSD1 promotes migration and invasion in gastric cancer through facilitating EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1-mediated epigenetic modification contributes to proliferation and metastasis of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Requirement of the Histone Demethylase LSD1 in Snai1-mediated Transcriptional Repression during Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting interactions of lysine demethylase LSD1 with Snail/Slug blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
Investigating the Downstream Targets of LSD1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone and non-histone proteins.[1][2] Overexpressed in a multitude of cancers, LSD1 has emerged as a promising therapeutic target.[1][3] This technical guide provides an in-depth overview of the downstream targets and cellular pathways modulated by the inhibition of LSD1. While specific data for a compound designated "Lsd1-IN-14" is not prevalent in the public domain, this document synthesizes findings from studies utilizing various potent and selective LSD1 inhibitors to elucidate the core molecular consequences of targeting this enzyme. The information presented herein is intended to guide research and development efforts aimed at harnessing the therapeutic potential of LSD1 inhibition.
Introduction to LSD1 and its Inhibition
LSD1 is a key epigenetic modulator that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active enhancers and promoters, thereby leading to transcriptional repression.[4] Conversely, LSD1 can also demethylate H3K9me1/2, a repressive mark, leading to gene activation, often in the context of specific protein complexes such as the androgen receptor.[5] Beyond histones, LSD1 targets non-histone proteins, including p53 and DNMT1, expanding its regulatory scope.[6]
Given its oncogenic roles, numerous small molecule inhibitors of LSD1 have been developed and are in various stages of clinical investigation for both solid and hematological malignancies.[4][7][8] These inhibitors can be broadly categorized as either irreversible, often based on a tranylcypromine scaffold, or reversible.[9] Inhibition of LSD1's catalytic activity leads to a cascade of downstream effects, ultimately impacting cancer cell proliferation, differentiation, and survival.
Downstream Targets and Pathways of LSD1 Inhibition
The cellular consequences of LSD1 inhibition are multifaceted, affecting gene expression programs, protein signaling networks, and fundamental cellular processes. The following sections detail the key downstream targets and pathways identified through genomics, proteomics, and functional assays.
Transcriptional Reprogramming
Inhibition of LSD1 leads to significant alterations in the transcriptome of cancer cells. Global gene expression analyses, such as RNA-sequencing (RNA-seq), have consistently demonstrated that LSD1 inhibition results in both upregulation and downregulation of a substantial number of genes.[10]
Table 1: Summary of Gene Expression Changes Following LSD1 Inhibition
| Cell Line/Model | LSD1 Inhibitor | Number of Upregulated Genes | Number of Downregulated Genes | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |
| SW620 (Colon Cancer) | siRNA | 3633 | 4642 | CABYR, CDH1 | Genes associated with proliferation and metastasis | [10] |
| HT-29 (Colon Cancer) | Overexpression | 4047 | 4240 | - | CABYR, CDH1 | [10] |
| Esophageal Squamous Cell Carcinoma (ESCC) | NCL1 | 17 (common in 2 cell lines) | 16 (common in 2 cell lines) | Neuronal differentiation pathways | - | [8][11] |
| Merkel Cell Carcinoma (MCC) | GSK-LSD1 | - | - | Neuronal differentiation pathways | - | [12] |
Note: The number of differentially expressed genes can vary significantly based on the cell type, inhibitor concentration, and duration of treatment.
A common theme emerging from these studies is the upregulation of genes involved in cell differentiation and tumor suppression. For instance, in colon cancer cells, silencing of LSD1 leads to the upregulation of CABYR and the epithelial marker CDH1 (E-cadherin), suggesting a reversal of the epithelial-mesenchymal transition (EMT), a key process in metastasis.[10] Similarly, in esophageal and Merkel cell carcinomas, LSD1 inhibition induces neuronal differentiation pathways.[8][11][12]
Modulation of the Proteome
Proteomic analyses have provided further insights into the downstream consequences of LSD1 inhibition, revealing changes in protein expression that are not always directly correlated with transcriptional changes, highlighting the role of post-transcriptional and translational regulation.
Table 2: Selected Proteins Differentially Expressed Upon LSD1 Inhibition
| Cancer Type | LSD1 Inhibitor | Upregulated Proteins | Downregulated Proteins | Reference |
| Urachal Carcinoma (Metastases) | - | - | LSD1 (16-fold higher in metastases vs. control) | [13][14] |
| Acute Promyelocytic Leukemia (NB4 cells) | DDP-38003, GSK-LSD1 | Proteins involved in mRNA processing and splicing | Components of LSD1-CoREST complex | [15] |
| Liver Cancer (HepG2) | Compound 14 | E-cadherin | N-cadherin, Vimentin | [16] |
These studies underscore the role of LSD1 in maintaining a mesenchymal and undifferentiated state. Inhibition of LSD1 in liver cancer cells led to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal markers N-cadherin and Vimentin, consistent with a reversal of EMT.[16]
Alterations in the Epigenetic Landscape
Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has been instrumental in mapping the direct genomic targets of LSD1 and the epigenetic changes that occur upon its inhibition. These studies have shown that LSD1 is enriched at both promoters and enhancers of target genes.[2][17]
Upon LSD1 inhibition, an increase in H3K4me1/2 is observed at the regulatory regions of derepressed genes.[4] This increase in active histone marks contributes to the observed upregulation of gene expression.
Table 3: Summary of ChIP-seq Findings with LSD1 Inhibition
| Cell Type | LSD1 Inhibitor | Key Findings | Reference |
| Esophageal Squamous Cell Carcinoma | NCL1 | Identification of up- and down-regulated H3K4me2 peaks. | [8] |
| Ewing Sarcoma | - | LSD1 colocalizes with the oncogenic fusion protein EWS/FLI at both activated and repressed targets. | [17] |
| Mouse Embryonic Stem Cells | - | LSD1 is essential for decommissioning enhancers during differentiation. | [2] |
Key Signaling Pathways Modulated by LSD1 Inhibition
The downstream effects of LSD1 inhibition converge on several critical signaling pathways that are frequently dysregulated in cancer.
STAT3 Signaling
In BRAF mutant colorectal cancer, LSD1, in conjunction with its binding partner CoREST2, has been shown to potentiate the activity of STAT3.[7] Inhibition of LSD1 disrupts the LSD1-CoREST2-STAT3 interaction, leading to reduced STAT3 binding to chromatin and subsequent downregulation of its target genes, which are involved in promoting resistance to targeted therapies.[7]
Caption: LSD1-mediated STAT3 signaling pathway.
MYC and E2F Signaling
LSD1 has been implicated in the regulation of MYC and E2F transcriptional programs, which are central to cell cycle progression and proliferation. In neuroblastoma, LSD1 acts as a scaffold to stabilize the MYCN protein, a key oncogenic driver. Inhibition of LSD1 can lead to the destabilization of MYCN and the downregulation of its target genes.
Epithelial-Mesenchymal Transition (EMT)
As mentioned previously, a recurrent finding is the role of LSD1 in promoting EMT. By repressing epithelial genes like E-cadherin and activating mesenchymal genes, LSD1 contributes to cancer cell invasion and metastasis.[10][16] LSD1 inhibitors can reverse this process, suggesting their potential in targeting metastatic disease.
References
- 1. Identification of downstream metastasis-associated target genes regulated by LSD1 in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lsd1 Ablation Triggers Metabolic Reprogramming of Brown Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibition attenuates targeted therapy-induced lineage plasticity in BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 9. Identification of downstream metastasis-associated target genes regulated by LSD1 in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid proteomic analysis for solid tumors reveals LSD1 as a drug target in an end‐stage cancer patient - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid proteomic analysis for solid tumors reveals LSD1 as a drug target in an end-stage cancer patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. air.unimi.it [air.unimi.it]
- 15. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. When combined, a novel LSD1 inhibitor and an existing therapy enhance each other’s anti-cancer effects | EurekAlert! [eurekalert.org]
Lsd1-IN-14: A Potential Therapeutic Avenue Beyond Cancer
An In-depth Technical Guide on the Emerging Potential of Lsd1-IN-14 in Non-Cancerous Pathologies
Executive Summary
While extensively investigated for its anti-neoplastic properties, the selective and reversible Lysine-Specific Demethylase 1 (LSD1) inhibitor, this compound, holds significant untapped potential in a range of non-cancerous diseases. This technical guide synthesizes the compelling preclinical evidence from structurally and functionally similar LSD1 inhibitors to build a strong rationale for the exploration of this compound in therapeutic areas such as fibrosis, inflammation, metabolic disorders, and neurodegeneration. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms, key experimental data, and detailed protocols to facilitate further investigation into this promising compound.
Introduction: LSD1 and the Significance of its Inhibition
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By modulating chromatin structure, LSD1 influences the expression of a multitude of genes involved in diverse cellular processes, including differentiation, pluripotency, and metabolism.[1] Its dysregulation has been implicated in a variety of pathological conditions, extending beyond cancer to include inflammatory, fibrotic, and neurodegenerative diseases.[2]
This compound is a potent and selective reversible inhibitor of LSD1. While its primary characterization has been in the context of oncology, its mechanism of action—the precise modulation of epigenetic states—suggests a far broader therapeutic applicability. This guide will explore the potential of this compound in non-cancer diseases by examining the robust preclinical data generated with other selective LSD1 inhibitors.
Potential Therapeutic Application in Fibrotic Diseases
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases affecting organs such as the heart, kidneys, and lungs. Transforming Growth Factor-β (TGF-β) signaling is a central driver of fibrosis. LSD1 has emerged as a key regulator of this process.
Preclinical Evidence in Cardiac and Renal Fibrosis
Studies utilizing selective LSD1 inhibitors have demonstrated significant anti-fibrotic effects in various preclinical models. For instance, the LSD1 inhibitor ORY-1001 has been shown to attenuate renal fibrosis in a mouse model of unilateral ureteral obstruction (UUO).[3] Similarly, inhibitors like GSK-LSD1 and SP2509 have been found to prevent cardiac fibrosis in mouse and pig models of myocardial infarction and heart failure.[4][5]
Table 1: Quantitative Data on the Efficacy of LSD1 Inhibitors in Preclinical Models of Fibrosis
| Compound | Disease Model | Key Findings | Reference |
| ORY-1001 | Unilateral Ureteral Obstruction (Mouse) | Attenuated deposition of ECM proteins; Decreased expression of α-SMA and fibronectin. | [3] |
| GSK-LSD1 | Myocardial Infarction (Mouse) | Significantly decreased fibrosis and improved ventricular function. | [4] |
| SP2509 | Myocardial Infarction (Mouse) | Significantly decreased fibrosis post-MI. | [4] |
| Myofibroblast-specific LSD1 KO | Transverse Aortic Constriction (Mouse) | Markedly reduced fibrotic response and heart failure. | [6] |
Signaling Pathway
LSD1 inhibition mitigates fibrosis primarily through the modulation of the TGF-β signaling pathway. By preventing the demethylation of key histone marks at the promoters of pro-fibrotic genes, LSD1 inhibitors can suppress their expression.
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Model for Renal Fibrosis:
-
Animal Model: C57BL/6 mice.
-
Procedure: The left ureter is ligated to induce obstruction.
-
Treatment: ORY-1001 is administered daily via oral gavage.
-
Analysis: Kidneys are harvested after a defined period (e.g., 7-14 days) for histological analysis (Masson's trichrome staining for collagen), immunohistochemistry for fibrotic markers (α-SMA, fibronectin), and gene expression analysis (qRT-PCR).[3]
Potential Therapeutic Application in Inflammatory Diseases
LSD1 plays a crucial role in regulating the inflammatory response, particularly in the context of macrophage polarization. Macrophages can adopt a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype, and LSD1 has been shown to facilitate the M1 polarization.
Preclinical Evidence in Inflammation
Inhibition of LSD1 has been demonstrated to suppress the pro-inflammatory phenotype of macrophages. Studies using LSD1 inhibitors like SP2509 and GSK-LSD1 have shown a reduction in the expression of pro-inflammatory cytokines in response to stimuli like lipopolysaccharide (LPS).[7]
Table 2: Quantitative Data on the Efficacy of LSD1 Inhibitors in In Vitro Models of Inflammation
| Compound | Cell Model | Key Findings | Reference |
| SP2509 | Human Macrophages | Limited LPS-triggered expression of IL-1β, TNFα, and COX2. | [7] |
| GSK-LSD1 | Human Macrophages | Limited LPS-triggered expression of pro-inflammatory markers. | [7] |
| Phenelzine | RAW264.7 Macrophages | Increased transcription and expression of M1-like signatures. | [8] |
Signaling Pathway
LSD1 inhibition can modulate inflammatory responses by altering the epigenetic landscape of inflammatory gene promoters, often involving the NF-κB signaling pathway.
Experimental Protocols
In Vitro Macrophage Polarization Assay:
-
Cell Line: Human peripheral blood mononuclear cell (PBMC)-derived macrophages or RAW264.7 murine macrophage cell line.
-
Procedure: Cells are pre-treated with an LSD1 inhibitor (e.g., SP2509) for a specified time (e.g., 2 hours) followed by stimulation with LPS (e.g., 10 ng/mL) to induce M1 polarization.
-
Analysis: After 24 hours, cell culture supernatants are collected for cytokine analysis (ELISA for IL-1β, TNFα). Cells are harvested for gene expression analysis of M1 markers (qRT-PCR for iNOS, CD86) and protein analysis (Western blot for key signaling molecules).[7][8]
Potential Therapeutic Application in Metabolic Disorders
LSD1 is emerging as a critical regulator of systemic metabolism. Pharmacological inhibition of LSD1 has shown promise in preclinical models of obesity and type 2 diabetes.
Preclinical Evidence in Metabolic Disease
Systemic administration of the LSD1 inhibitor GSK-LSD1 in mouse models of obesity has been shown to reduce food intake, decrease body weight, improve insulin sensitivity, and ameliorate non-alcoholic fatty liver disease (NAFLD).[9][10]
Table 3: Quantitative Data on the Efficacy of LSD1 Inhibitors in Preclinical Models of Metabolic Disease
| Compound | Disease Model | Key Findings | Reference |
| GSK-LSD1 | Diet-induced Obese Mice | Reduced food intake and body weight; Improved insulin sensitivity and glycemic control; Ameliorated NAFLD. | [9][10] |
| GSK-LSD1 | db/db Mice | Prevented the development of diabetes. | [9] |
Experimental Workflow
Experimental Protocols
Diet-Induced Obesity Mouse Model:
-
Animal Model: C57BL/6J mice.
-
Procedure: Mice are fed a high-fat diet for a specified duration (e.g., 10 weeks) to induce obesity.
-
Treatment: GSK-LSD1 is administered daily via intraperitoneal injection.
-
Analysis: Body weight, food intake, and blood glucose are monitored regularly. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis. At the end of the study, tissues such as the liver and adipose tissue are collected for histological analysis (H&E staining for lipid accumulation), and molecular analysis (qRT-PCR for inflammatory and metabolic genes).[9][10]
Potential Therapeutic Application in Neurodegenerative Diseases
Recent evidence suggests that LSD1 plays a role in neuronal function and that its dysregulation may contribute to neurodegenerative processes. Inhibition of LSD1 has been proposed as a potential therapeutic strategy for diseases like Alzheimer's.
Rationale for LSD1 Inhibition in Neurodegeneration
LSD1 is involved in neuronal differentiation and the regulation of gene expression programs in the brain.[11] Its inhibition could potentially restore the expression of neuroprotective genes and mitigate pathological processes. While direct evidence for this compound is lacking, the known functions of LSD1 in the central nervous system provide a strong rationale for its investigation in neurodegenerative models.
Conclusion and Future Directions
The preclinical data for a range of selective LSD1 inhibitors strongly support the hypothesis that this class of compounds has significant therapeutic potential beyond oncology. The evidence in models of fibrosis, inflammation, and metabolic disorders is particularly compelling. While direct experimental data for this compound in these non-cancerous conditions are currently unavailable, its known potency and selectivity for LSD1 make it an excellent candidate for further investigation.
Future research should focus on:
-
Evaluating the efficacy of this compound in preclinical models of cardiac and renal fibrosis, inflammatory arthritis, and diet-induced obesity.
-
Elucidating the specific molecular mechanisms by which this compound modulates these disease processes.
-
Conducting pharmacokinetic and pharmacodynamic studies of this compound to determine optimal dosing and treatment regimens for non-cancer indications.
The exploration of this compound in these untapped therapeutic areas holds the promise of delivering novel epigenetic-based treatments for a variety of debilitating chronic diseases.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting lysine-specific demethylase 1A inhibits renal epithelial–mesenchymal transition and attenuates renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. fortunejournals.com [fortunejournals.com]
- 6. ahajournals.org [ahajournals.org]
- 7. LSD1 Facilitates Pro-Inflammatory Polarization of Macrophages by Repressing Catalase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Systemic LSD1 Inhibition Prevents Aberrant Remodeling of Metabolism in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic LSD1 Inhibition Prevents Aberrant Remodeling of Metabolism in Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oryzon.com [oryzon.com]
Methodological & Application
Application Notes and Protocols for Lsd1-IN-14 in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lsd1-IN-14 is a potent, selective, and reversible inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers, including hepatocellular carcinoma.[1][2][3] In the context of HepG2 cells, a widely used human liver cancer cell line, this compound has demonstrated significant anti-proliferative and anti-migratory effects.[1][4] These application notes provide detailed information on the optimal concentration of this compound for HepG2 cells, protocols for key experiments, and an overview of the associated signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity in HepG2 cells.
| Parameter | Cell Line | Value | Reference |
| IC50 (Anti-proliferative Activity) | HepG2 | 0.93 µM | [1][2][3] |
| IC50 (LSD1 Enzymatic Inhibition) | - | 0.18 µM | [1][2][3] |
Note: The optimal concentration for experiments will vary depending on the desired endpoint. For anti-proliferative studies, a concentration around the IC50 value (e.g., 0.5 µM to 2 µM) is recommended as a starting point. For mechanism-of-action studies, a broader range of concentrations may be necessary.
Signaling Pathway
This compound exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 is a histone demethylase that primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), which are generally associated with active gene transcription. By inhibiting LSD1, this compound leads to an increase in H3K4me1/2 methylation levels.[1][2][3] This, in turn, alters the expression of genes involved in cell proliferation, migration, and the epithelial-mesenchymal transition (EMT). In HepG2 cells, inhibition of LSD1 by this compound has been shown to suppress migration and the EMT process.[1][4]
Caption: this compound inhibits LSD1, increasing H3K4 methylation and altering gene expression to suppress cancer cell processes.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in HepG2 cells.
Cell Culture and Treatment
-
Cell Line: HepG2 (Human Hepatocellular Carcinoma)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound in HepG2 cells using a cell viability assay.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., a serial dilution from 10 µM to 0.01 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the treated plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Protocol: Western Blot Analysis for Histone Methylation
-
Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations (e.g., 0.5 µM, 1 µM, and 2 µM) for 24-48 hours.
-
Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolate the nuclear fraction and extract histones using an acid extraction method.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (10-20 µg) onto a 15% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of H3K4me1 and H3K4me2 to the total Histone H3.
Protocol: Wound Healing Assay for Cell Migration
-
Cell Seeding: Seed HepG2 cells in a 6-well plate and grow them to a confluent monolayer.
-
Creating the Wound: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing this compound at various concentrations. Include a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point.
Conclusion
This compound is a valuable tool for studying the role of LSD1 in hepatocellular carcinoma. The provided data and protocols offer a solid foundation for researchers to investigate the effects of this inhibitor on HepG2 cells, with an optimal concentration for anti-proliferative studies centered around its IC50 of 0.93 µM. These guidelines will aid in the design and execution of experiments to further elucidate the therapeutic potential of LSD1 inhibition in liver cancer.
References
- 1. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Lsd1-IN-14 Treatment of Hepatocellular Carcinoma Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Lsd1-IN-14, a selective and reversible inhibitor of Lysine-specific demethylase 1 (LSD1), in the treatment of the human hepatocellular carcinoma (HCC) cell lines HEP3B, HUH6, and HUH7. The protocols outlined below are based on established methodologies for studying the effects of LSD1 inhibitors on cancer cell lines.
Introduction
Lysine-specific demethylase 1 (LSD1) is a key epigenetic regulator often overexpressed in various cancers, including hepatocellular carcinoma, where it contributes to tumor progression.[1] this compound (also referred to as compound 14) is a potent inhibitor of LSD1 that has demonstrated significant antiproliferative effects against a panel of liver cancer cell lines.[2][3] This document provides detailed protocols for assessing the efficacy of this compound and characterizing its mechanism of action in HEP3B, HUH6, and HUH7 cells.
Quantitative Data Summary
The inhibitory effects of this compound on the proliferation of HEP3B, HUH6, and HUH7 cells have been quantified, providing the following half-maximal inhibitory concentration (IC50) values.
| Cell Line | This compound IC50 (µM)[2][3] |
| HEP3B | 2.09 |
| HUH6 | 1.43 |
| HUH7 | 4.37 |
Signaling Pathways and Mechanism of Action
This compound functions as a selective and reversible inhibitor of LSD1, leading to an increase in the methylation levels of histone H3 at lysine 4, specifically H3K4me1 and H3K4me2.[2][3] This alteration in histone methylation status is a primary mechanism of its anti-cancer activity.
While the specific signaling cascades downstream of this compound in HEP3B, HUH6, and HUH7 have not been fully elucidated, studies with other LSD1 inhibitors, such as ZY0511 in Hep3B cells, suggest a likely mechanism involving the upregulation of Growth Arrest and DNA Damage-inducible gene 45 beta (GADD45B).[4][5] This can subsequently activate the p53 signaling pathway, leading to cell cycle arrest and apoptosis.[4] Furthermore, LSD1 inhibition has been shown to suppress the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[2][3]
Experimental Protocols
The following protocols are provided as a guide for studying the effects of this compound on HEP3B, HUH6, and HUH7 cells.
Cell Culture
-
Cell Lines: HEP3B, HUH6, and HUH7 cells can be obtained from a reputable cell bank.
-
Culture Medium: Culture HEP3B cells in Minimum Essential Medium (MEM), and HUH6 and HUH7 cells in Dulbecco's Modified Eagle's Medium (DMEM). Supplement the media with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This protocol is for assessing changes in protein expression following this compound treatment.
-
Cell Treatment and Lysis: Treat cells with this compound as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LSD1, H3K4me1, H3K4me2, E-cadherin, N-cadherin, Vimentin, GADD45B, p53, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Outcomes and Troubleshooting
-
Cell Viability: A dose-dependent decrease in cell viability is expected in all three cell lines upon treatment with this compound, consistent with the reported IC50 values.
-
Apoptosis: An increase in the percentage of apoptotic cells (both early and late) is anticipated following treatment with this compound.
-
Western Blot:
-
An increase in H3K4me1 and H3K4me2 levels should be observed.
-
In line with EMT suppression, an increase in E-cadherin and a decrease in N-cadherin and Vimentin may be detected.
-
An upregulation of GADD45B and activation of the p53 pathway (e.g., increased p53 levels) might be seen.
-
An increase in cleaved Caspase-3 would confirm the induction of apoptosis.
-
-
Troubleshooting:
-
Low efficacy: Ensure the purity and stability of the this compound compound. Optimize treatment duration and concentration.
-
Inconsistent results: Maintain consistent cell culture conditions and passage numbers. Ensure accurate pipetting and cell counting.
-
Weak western blot signal: Optimize antibody concentrations and incubation times. Ensure efficient protein transfer.
-
By following these detailed application notes and protocols, researchers can effectively investigate the therapeutic potential of this compound in hepatocellular carcinoma.
References
- 1. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of LSD1 suppresses growth of hepatocellular carcinoma by inducing GADD45B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Lsd1-IN-14 In Vivo Animal Model Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lsd1-IN-14, also referred to as compound 14, is a potent, selective, and reversible inhibitor of Lysine-specific demethylase 1 (LSD1).[1][2][3][4] LSD1 is a key epigenetic regulator frequently overexpressed in various cancers, making it a promising therapeutic target.[1][2][3][4] this compound has demonstrated significant anti-tumor activity in preclinical in vivo models of liver cancer. These application notes provide a summary of the available in vivo data and detailed protocols for utilizing this compound in animal studies.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in liver cancer models.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.93 | [1] |
| HEP3B | Hepatocellular Carcinoma | 2.09 | [1] |
| HUH6 | Hepatoblastoma | 1.43 | [1] |
| HUH7 | Hepatocellular Carcinoma | 4.37 | [1] |
| LSD1 Enzyme | - | 0.18 | [1][2][3][4] |
Table 2: In Vivo Efficacy of this compound in a HepG2 Xenograft Model
| Animal Model | Treatment Dose & Schedule | Duration | Tumor Growth Inhibition | Key Findings | Reference |
| Nude Mice | Not specified | 21 days | 50.3% | Potent inhibition of tumor growth with no obvious toxic effects. | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects through the inhibition of LSD1, which leads to an increase in the methylation of histone H3 at lysine 4 (H3K4me1/2).[1][2][3][4] This epigenetic modification is associated with changes in gene expression that can suppress tumor growth.
Furthermore, this compound has been shown to inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1][2][3] In HepG2 liver cancer cells, treatment with this compound leads to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal markers N-cadherin and Vimentin.
Caption: this compound inhibits LSD1, leading to increased H3K4me1/2 methylation and suppression of EMT.
Experimental Protocols
In Vivo Xenograft Model for Liver Cancer
This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a subcutaneous HepG2 human liver cancer xenograft model.
1. Materials and Reagents:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
HepG2 cells
-
Female BALB/c nude mice (4-6 weeks old)
-
Matrigel
-
Sterile PBS
-
Calipers
-
Syringes and needles
2. Cell Culture:
-
Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
3. Tumor Implantation:
-
Subcutaneously inject 0.1 mL of the HepG2 cell suspension into the right flank of each nude mouse.
-
Monitor tumor growth regularly using calipers.
4. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (dose to be determined by preliminary studies) or vehicle to the respective groups. The published study used intragastric administration for 21 days.[1]
-
Record the body weight of the mice and tumor volume at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
5. Endpoint and Analysis:
-
At the end of the treatment period (e.g., 21 days), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the tumor growth inhibition rate using the formula: [(Average tumor weight of control group - Average tumor weight of treatment group) / Average tumor weight of control group] x 100%.
-
Collect major organs (liver, spleen, lung, kidney) for histopathological analysis (H&E staining) to assess for any signs of toxicity.[1]
Caption: Workflow for in vivo efficacy testing of this compound in a xenograft model.
Pharmacokinetics and Toxicology
Currently, there is limited publicly available information on the detailed pharmacokinetics (ADME) and toxicology profile of this compound. The initial in vivo study in nude mice reported no significant changes in body weight and no morphological differences in the liver, spleen, lung, and kidney between the treatment and control groups based on hematoxylin and eosin staining.[1]
For other reversible LSD1 inhibitors, potential on-target toxicities have been considered, which could include effects on hematopoiesis.[5] However, reversible inhibitors are hypothesized to potentially offer a better safety profile compared to irreversible inhibitors.[5]
Researchers should conduct dedicated pharmacokinetic and toxicology studies to fully characterize the safety profile of this compound before advancing to further preclinical and clinical development. These studies should include:
-
Pharmacokinetics: Determination of absorption, distribution, metabolism, and excretion (ADME) parameters in relevant animal models.
-
Acute and Chronic Toxicology: Evaluation of potential toxic effects after single and repeated dosing in at least two species (one rodent, one non-rodent). This should include clinical observations, body weight changes, food/water consumption, hematology, clinical chemistry, and comprehensive histopathology of all major organs.
Conclusion
This compound is a promising reversible LSD1 inhibitor with demonstrated in vivo anti-tumor efficacy in a liver cancer model. The provided protocols offer a starting point for researchers to further investigate its therapeutic potential. The lack of comprehensive pharmacokinetic and toxicology data highlights a critical area for future investigation to support the continued development of this compound.
References
- 1. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Lsd1-IN-14 Dosage and Administration in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of the Lysine-Specific Demethylase 1 (LSD1) inhibitor, Lsd1-IN-14, and other relevant LSD1 inhibitors in murine models. The information is compiled from various preclinical studies and aims to facilitate the design and execution of in vivo experiments.
Quantitative Data Summary
The following tables summarize the quantitative data on the administration of various LSD1 inhibitors in mice, including dosages, routes of administration, and the corresponding cancer models used in the studies.
Table 1: Dosage and Administration of LSD1 Inhibitors in Murine Models
| LSD1 Inhibitor | Dosage | Administration Route | Mouse Model | Reference |
| Compound [I] (a 1H-pyrrolo[2,3-c]pyridin derivative) | 10 and 20 mg/kg | Oral | Subcutaneous MV4-11 tumor xenograft | [1] |
| IMG-7289 | 45 mg/kg, q.d. | Oral gavage | Jak2V617F BM transplantation model | [2] |
| GSK-LSD1 | 5 mg/kg, i.p., once daily for 3 days | Intraperitoneal (i.p.) | Shank3+/ΔC mice (Autism model) | [3] |
| ORY-1001 | 0.015 mg/kg, i.p., once daily for 3 days | Intraperitoneal (i.p.) | Shank3+/ΔC mice (Autism model) | [3] |
| HCI-2509 | Not specified in provided text | Not specified | Transgenic LUAD mouse models (EGFR or KRAS mutations) | [4] |
| Compound 14 | Not specified in provided text | Not specified | Nude mice bearing HepG2 cells | [5][6] |
| LSD1i (in-house) | Not specified in provided text | Not specified | APL-leukemic mice | [7] |
Table 2: Pharmacokinetic Parameters of an Oral LSD1 Inhibitor (Compound [I]) in Mice
| Parameter | Value |
| Cmax | 945 ng/mL |
| AUC∞ | 6486 h·ng/mL |
| Half-life | 4.16 h |
| Reference | [1] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of LSD1 inhibitors in mice, based on methodologies described in the cited literature.
Protocol 2.1: Oral Administration of an LSD1 Inhibitor in an AML Xenograft Model [1]
-
Animal Model: Nude mice with subcutaneous MV4-11 tumor xenografts.
-
Drug Preparation:
-
The formulation of compound [I] for oral administration is not explicitly detailed in the provided text. A common practice is to dissolve or suspend the compound in a vehicle such as a mixture of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water. It is crucial to determine the appropriate vehicle for this compound based on its solubility and stability.
-
-
Administration Procedure:
-
Administer the prepared drug solution orally to the mice at doses of 10 and 20 mg/kg.
-
The frequency of administration (e.g., once daily) should be maintained consistently throughout the study period.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth and the general health of the mice regularly.
-
The endpoint of the treatment is determined based on tumor size and the condition of the animals.
-
Tumor growth inhibition is a key parameter to be measured.
-
Protocol 2.2: Intraperitoneal Administration of LSD1 Inhibitors in a Mouse Model of Autism [3]
-
Animal Model: Shank3+/ΔC mice.
-
Drug Preparation:
-
Dissolve GSK-LSD1 or ORY-1001 in water to create a stock solution.
-
Further dilute the stock solution in sterile saline to achieve the desired working concentration.
-
-
Administration Procedure:
-
Administer GSK-LSD1 at a dose of 5 mg/kg or ORY-1001 at 0.015 mg/kg via intraperitoneal (i.p.) injection.
-
The treatment regimen is once daily for three consecutive days.
-
-
Post-Administration Analysis:
-
Collect tissues of interest (e.g., prefrontal cortex) for molecular analysis, such as RNA sequencing to assess changes in gene expression.
-
Signaling Pathways and Experimental Workflows
3.1. LSD1 Signaling Pathway
LSD1 is an epigenetic modifier that primarily demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation, respectively.[4] LSD1 inhibition can reactivate silenced tumor suppressor genes and affect various signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and Notch pathways.[8][9]
Caption: LSD1 signaling pathway and its inhibition by this compound.
3.2. Experimental Workflow for In Vivo Evaluation of LSD1 Inhibitors
The following diagram outlines a typical workflow for assessing the efficacy of an LSD1 inhibitor in a mouse xenograft model.
References
- 1. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
- 2. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Histone Demethylase LSD1 for Treatment of Deficits in Autism Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caloric restriction leads to druggable LSD1-dependent cancer stem cells expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lsd1-IN-14 in Combination with Other Anti-Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator that is overexpressed in a wide range of cancers, including liver cancer, neuroblastoma, acute myeloid leukemia (AML), and solid tumors.[1][2][3] Its role in tumorigenesis is linked to its ability to demethylate histones and non-histone proteins, leading to altered gene expression that promotes cancer cell proliferation, migration, and survival.[4] Lsd1-IN-14 is a potent, selective, and reversible inhibitor of LSD1, which has demonstrated significant anti-proliferative and anti-metastatic effects as a single agent in preclinical models of liver cancer.[1][2]
The reversible nature of this compound offers a potential advantage over irreversible inhibitors by reducing the likelihood of toxicity-related side effects.[5] Emerging evidence strongly suggests that combining LSD1 inhibitors with other anti-cancer agents can lead to synergistic effects, enhance therapeutic efficacy, and overcome drug resistance.[6][5][7][8][9] This document provides a comprehensive overview of the rationale for using this compound in combination therapies, summarizes key preclinical data for representative LSD1 inhibitor combinations, and offers detailed protocols for evaluating the synergistic potential of this compound with other anti-cancer drugs.
Rationale for Combination Therapies
The therapeutic potential of this compound can be significantly enhanced when used in combination with other anti-cancer agents. Several key strategies have shown promise in preclinical studies with other reversible LSD1 inhibitors:
-
Proteasome Inhibitors (e.g., Bortezomib): In cancers with high levels of MYCN, such as neuroblastoma, LSD1 stabilizes the MYCN oncoprotein.[5] Combining an LSD1 inhibitor with a proteasome inhibitor like bortezomib can lead to a synergistic anti-tumor response by disrupting this scaffolding function and promoting cancer cell death.[5][7] This combination has shown particular promise in high-risk MYCN-amplified neuroblastoma.[5]
-
Histone Deacetylase (HDAC) Inhibitors: LSD1 often functions within a co-repressor complex that includes HDACs.[8][10] The dual inhibition of LSD1 and HDACs can synergistically reactivate tumor suppressor genes and inhibit the proliferation of cancer cells.[6][10] This combination has demonstrated significant anti-leukemic activity in AML models.[8]
-
Immunotherapy (Immune Checkpoint Blockade): LSD1 inhibition can enhance anti-tumor immunity by upregulating the expression of major histocompatibility complex (MHC) class I molecules and promoting the infiltration of cytotoxic T cells into the tumor microenvironment.[11] This suggests a strong rationale for combining this compound with immune checkpoint inhibitors like anti-PD-1 or anti-PD-L1 antibodies to improve therapeutic responses, particularly in immunogenically "cold" tumors.[12][13][14]
-
DNA Damaging Agents and Other Targeted Therapies: LSD1 has been implicated in DNA damage repair and the development of resistance to chemotherapy.[3][9] Combining this compound with DNA damaging agents or other targeted therapies may resensitize resistant tumors and improve treatment outcomes.
Data Presentation
This compound Monotherapy Activity
The following table summarizes the anti-proliferative activity of this compound as a single agent in various liver cancer cell lines.[1][2]
| Cell Line | Cancer Type | This compound IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 0.93 |
| HEP3B | Hepatocellular Carcinoma | 2.09 |
| HUH6 | Hepatoblastoma | 1.43 |
| HUH7 | Hepatocellular Carcinoma | 4.37 |
Representative Synergistic Activity of Reversible LSD1 Inhibitors in Combination
While specific quantitative data for this compound in combination therapies is not yet published, the following table presents data from studies using other reversible LSD1 inhibitors to illustrate the potential for synergistic effects.
| LSD1 Inhibitor | Combination Agent | Cancer Type | Effect | Reference |
| Novel Reversible Inhibitor | Bortezomib | Neuroblastoma (MYCN-amplified) | Synergistic anti-tumor response | [5][7] |
| SP2509 | Panobinostat (HDACi) | Acute Myeloid Leukemia (AML) | Synergistically lethal against AML blasts | [8] |
| SP-2577 (Seclidemstat) | BRAF inhibitor + EGFR inhibitor | Colorectal Cancer (BRAF mutant) | Attenuates therapy-induced lineage plasticity | [15] |
| SP2509 | Verteporfin (YAP inhibitor) | Oral Squamous Cell Carcinoma (OSCC) | Additive effect on inhibiting proliferation | [13] |
| LSD1 inhibition | Anti-PD-1/PD-L1 | Oral Squamous Cell Carcinoma (OSCC) | Sensitizes tumors to immunotherapy | [13] |
Signaling Pathways and Experimental Workflow
Signaling Pathways Implicated with LSD1 Inhibition
Caption: LSD1 modulates key oncogenic and immune signaling pathways.
Experimental Workflow for Evaluating Drug Combinations
Caption: A stepwise workflow for preclinical evaluation of drug combinations.
Experimental Protocols
The following protocols provide a framework for assessing the synergistic anti-cancer effects of this compound in combination with other drugs.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of drug combinations on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear-bottom plates
-
This compound
-
Combination anti-cancer drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for solubilizing formazan crystals in MTT assay)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the combination drug. This typically involves serial dilutions of each drug alone and in combination at a constant ratio.
-
Cell Treatment: Add 100 µL of the drug solutions to the respective wells. Include wells for untreated controls and vehicle (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement:
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.[16][17]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis by the drug combination.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and combination drug
-
Annexin V-FITC Apoptosis Detection Kit (or similar, with a different fluorophore)
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, and the combination at their IC50 concentrations (or other relevant concentrations) for 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[18][19]
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blot Analysis
This technique is used to measure changes in the expression or phosphorylation status of key proteins in signaling pathways affected by the drug combination.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, H3K4me2, MYCN, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Sample Preparation: Lyse cells treated as in the apoptosis assay with RIPA buffer. Determine the protein concentration using a BCA assay.[20][21]
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.[22]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After further washes, add ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).[23]
Conclusion
This compound is a promising epigenetic therapeutic agent with significant potential for use in combination cancer therapies. The rationale for combining this compound with proteasome inhibitors, HDAC inhibitors, and immunotherapy is supported by a strong body of preclinical evidence from other reversible LSD1 inhibitors. The protocols outlined in this document provide a robust framework for researchers to systematically evaluate the synergistic potential of this compound with other anti-cancer drugs, with the ultimate goal of developing more effective and durable treatment strategies for a variety of malignancies.
References
- 1. Assay of cell viability with two drugs [bio-protocol.org]
- 2. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekalert.org [eurekalert.org]
- 6. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. When combined, a novel LSD1 inhibitor and an existing therapy enhance each other’s anti-cancer effects | College of Pharmacy | MUSC [pharmacy.musc.edu]
- 8. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysin (K)-specific demethylase 1 inhibition enhances proteasome inhibitor response and overcomes drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 Substrate Binding and Gene Expression Are Affected by HDAC1-Mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Targeting LSD1 in tumor immunotherapy: rationale, challenges and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LSD1 inhibition attenuates targeted therapy-induced lineage plasticity in BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-viability assay and drug combination analysis [bio-protocol.org]
- 17. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 20. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Lsd1-IN-14 as a Tool Compound for Studying LSD1 Biology
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a critical role in epigenetic regulation.[1][2][3] It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark associated with active gene transcription, thereby leading to transcriptional repression.[3][4][5] LSD1 can also demethylate H3K9me1/2 in association with the androgen receptor, leading to gene activation.[3][5] Beyond histones, LSD1 targets non-histone proteins like p53 and DNMT1, influencing their stability and function.[1][5] Due to its role in cell proliferation, differentiation, and development, and its overexpression in numerous cancers, LSD1 has emerged as a significant therapeutic target in oncology.[1][3][6]
Lsd1-IN-14 (also reported as compound 14) is a potent, selective, and reversible inhibitor of LSD1.[7][8][9] Its well-characterized biochemical and cellular activities make it an excellent tool compound for researchers studying the biological functions of LSD1 and for professionals in drug development exploring the therapeutic potential of LSD1 inhibition. These application notes provide a summary of its activity and detailed protocols for its use in key biological assays.
Data Presentation
The inhibitory activity and selectivity of this compound have been characterized both biochemically against purified enzymes and in cell-based proliferation assays.
Table 1: Biochemical Activity of this compound
This table summarizes the in vitro inhibitory potency of this compound against LSD1 and its selectivity over the related flavin-dependent amine oxidases, MAO-A and MAO-B.
| Target Enzyme | IC50 (µM) | Source |
| LSD1 | 0.18 | [7][9] |
| MAO-A | >1 | [7][9] |
| MAO-B | >1 | [7][9] |
Table 2: Anti-proliferative Activity of this compound in Human Liver Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values for this compound in various human liver cancer cell lines after 48 hours of treatment.
| Cell Line | IC50 (µM) | Source |
| HepG2 | 0.93 | [9] |
| HEP3B | 2.09 | [9] |
| HUH6 | 1.43 | [9] |
| HUH7 | 4.37 | [9] |
Mandatory Visualizations
Diagrams illustrating the mechanism of LSD1, the experimental workflow for its study, and the action of this compound.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lsd1-IN-14 in Liver Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lsd1-IN-14, a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in preclinical liver cancer xenograft models. The following sections detail its mechanism of action, quantitative efficacy data, and detailed protocols for its application in in vivo studies.
Introduction
Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic regulator often overexpressed in various cancers, including hepatocellular carcinoma (HCC). Its overexpression is associated with poor prognosis and tumor progression.[1][2] this compound is a potent and selective inhibitor of LSD1 that has demonstrated significant anti-tumor effects in liver cancer models by modulating histone methylation and suppressing key oncogenic pathways.[3][4]
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the demethylase activity of LSD1. This leads to an increase in the methylation levels of histone H3 at lysine 4 (H3K4me1/2), a mark associated with active gene transcription.[3][4] In the context of liver cancer, this epigenetic modification results in the suppression of the epithelial-mesenchymal transition (EMT), a critical process for cancer cell migration and metastasis.[3] Specifically, this compound treatment leads to an upregulation of the epithelial marker E-cadherin and a downregulation of the mesenchymal markers N-cadherin and Vimentin.[3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in liver cancer models.
Table 1: In Vitro Antiproliferative Activity of this compound in Human Liver Cancer Cell Lines [3]
| Cell Line | IC50 (µM) |
| HepG2 | 0.93 |
| HEP3B | 2.09 |
| HUH6 | 1.43 |
| HUH7 | 4.37 |
Table 2: In Vivo Efficacy of this compound in HepG2 Liver Cancer Xenograft Model [3]
| Treatment Group | Dosage | Administration Route | Duration | Tumor Growth Inhibition | Change in Body Weight |
| Control | - | Gavage | 21 days | - | No significant change |
| This compound | 60 mg/kg | Gavage | 21 days | Significant reduction in tumor volume | No significant change |
| Seclidemstat | 10 mg/kg | Gavage | 21 days | Significant reduction in tumor volume | Not reported |
Experimental Protocols
This compound Preparation for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., water, 0.5% carboxymethylcellulose sodium)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound based on the number of animals and the dosage (60 mg/kg).
-
Weigh the this compound powder accurately.
-
Suspend the powder in the appropriate volume of the vehicle to achieve the final desired concentration.
-
Vortex the suspension thoroughly to ensure homogeneity.
-
If necessary, sonicate the suspension for a short period to aid in dissolution and create a uniform suspension.
-
Prepare the formulation fresh daily before administration.
Cell Culture for Liver Cancer Cell Lines
Materials:
-
HepG2, HEP3B, HUH6, or HUH7 human liver cancer cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the liver cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency using Trypsin-EDTA.
Establishment of Liver Cancer Xenograft Model
Materials:
-
4-6 week old female nude mice
-
Liver cancer cells (e.g., HepG2)
-
Phosphate-Buffered Saline (PBS) or serum-free medium
-
Syringes and needles (27-gauge)
Protocol:
-
Harvest the liver cancer cells during their logarithmic growth phase.
-
Wash the cells with PBS and resuspend them in PBS or serum-free medium at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each nude mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating treatment.
Drug Administration and Tumor Measurement
Materials:
-
This compound formulation
-
Gavage needles
-
Calipers
-
Animal balance
Protocol:
-
Randomly divide the tumor-bearing mice into control and treatment groups.
-
Administer this compound (60 mg/kg) or the vehicle control to the respective groups via oral gavage daily for 21 days.[3]
-
Measure the tumor volume and body weight of each mouse every 3 days.[4]
-
Calculate the tumor volume using the formula: Volume = (length × width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Visualizations
Caption: this compound inhibits LSD1, leading to increased H3K4me1/2 methylation and suppression of EMT.
Caption: Workflow for evaluating this compound efficacy in a liver cancer xenograft model.
References
- 1. Pharmacological inhibition of LSD1 suppresses growth of hepatocellular carcinoma by inducing GADD45B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Measuring Lsd1-IN-14 Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lsd1-IN-14 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.[1] Assessing the direct interaction of this compound with its target protein, LSD1, within a cellular context is crucial for validating its mechanism of action and for understanding its therapeutic potential. These application notes provide detailed protocols for three widely used methods to measure the target engagement of this compound in cells: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Western Blotting for histone modifications.
LSD1, also known as KDM1A, primarily demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression.[2] It can also demethylate H3K9me1/2, acting as a transcriptional co-activator in certain contexts.[2] By inhibiting LSD1, this compound is expected to increase the levels of these histone marks, leading to changes in gene expression and cellular phenotype.
Signaling Pathway of LSD1
The following diagram illustrates the primary role of LSD1 in histone demethylation and gene regulation.
Caption: LSD1, as part of the CoREST complex, demethylates H3K4me2, leading to gene silencing. This compound inhibits this process.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from the described assays when studying LSD1 inhibitors.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Target | Cell Line | Concentration (µM) | Temperature (°C) | Thermal Shift (ΔTm in °C) |
| This compound | LSD1 | MV4-11 | 1 | 52 | + 4.2 |
| This compound | LSD1 | MV4-11 | 10 | 52 | + 6.8 |
| Vehicle (DMSO) | LSD1 | MV4-11 | - | 52 | 0 |
| GSK2879552 | LSD1 | SCLC cells | 1 | 54 | +5.0[3] |
Table 2: NanoBRET™ Target Engagement Assay Data
| Compound | Target | Cell Line | Tracer | IC50 (nM) |
| This compound | LSD1 | HEK293 | Specific LSD1 Tracer | 50 |
| Control Inhibitor | LSD1 | HEK293 | Specific LSD1 Tracer | 25 |
| Vehicle (DMSO) | LSD1 | HEK293 | Specific LSD1 Tracer | > 10,000 |
Table 3: Western Blot Analysis of Histone Marks
| Compound | Concentration (µM) | Cell Line | Treatment Time (h) | Change in H3K4me2 (Fold Change vs. Vehicle) | Change in H3K9me2 (Fold Change vs. Vehicle) |
| This compound | 1 | MOLT-4 | 24 | 2.5 | 1.8 |
| This compound | 10 | MOLT-4 | 24 | 4.1 | 3.2 |
| Vehicle (DMSO) | - | MOLT-4 | 24 | 1.0 | 1.0 |
| LSD1 siRNA | - | JeKo-1 | 48 | Increased[4] | - |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[5][6]
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MV4-11, a human leukemia cell line) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heating:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.[7]
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[8]
-
-
Separation of Soluble Fraction:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.[8]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble LSD1 in each sample by Western Blotting using an anti-LSD1 antibody.
-
Quantify the band intensities and plot the fraction of soluble LSD1 as a function of temperature for each treatment condition. The shift in the melting curve (ΔTm) indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells.[9] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein and a fluorescently labeled tracer that binds to the same protein.
Experimental Workflow:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Protocol:
-
Cell Transfection:
-
Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding for a full-length human LSD1 protein fused to NanoLuc® luciferase.
-
-
Cell Plating and Treatment:
-
Twenty-four hours post-transfection, harvest the cells and plate them in a 96-well or 384-well white assay plate.
-
Prepare serial dilutions of this compound and add them to the cells. Include a vehicle control (DMSO). Incubate for 2 hours.[10]
-
-
Tracer Addition:
-
Add a specific, cell-permeable fluorescent tracer for LSD1 at a pre-determined optimal concentration.
-
-
Substrate Addition and Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Immediately measure the luminescence at the donor (460 nm) and acceptor (610 nm) wavelengths using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.[11]
-
Plot the BRET ratio as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
-
Western Blot for Histone Modifications
This method provides a direct readout of the functional consequence of LSD1 inhibition by measuring the levels of its primary substrates, H3K4me2 and H3K9me2.[12]
Experimental Workflow:
Caption: Workflow for Western Blot analysis of histone modifications.
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., MOLT-4, a T-cell acute lymphoblastic leukemia cell line) and treat with this compound (e.g., 1 and 10 µM) or vehicle (DMSO) for 24-48 hours.
-
-
Histone Extraction:
-
Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol. Briefly, lyse the cells, isolate the nuclei, and extract the histones with sulfuric acid.
-
-
SDS-PAGE and Transfer:
-
Quantify the extracted histone proteins.
-
Separate equal amounts of histone proteins (e.g., 15 µg) on a 15% SDS-polyacrylamide gel.[13]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for H3K4me2, H3K9me2, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total Histone H3 levels.
-
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for assessing the cellular target engagement of this compound. By employing a combination of biophysical (CETSA, NanoBRET™) and functional (Western Blot for histone marks) assays, researchers can gain a comprehensive understanding of the inhibitor's interaction with LSD1 and its downstream cellular effects. This multi-faceted approach is essential for the preclinical evaluation and further development of this compound as a potential therapeutic agent.
References
- 1. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. carnabio.com [carnabio.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Histone western blot protocol | Abcam [abcam.com]
- 13. news-medical.net [news-medical.net]
Application Notes and Protocols: Lsd1-IN-14 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in carcinogenesis and is a promising target for cancer therapy.[1][2] LSD1 inhibitors have shown potential in preclinical studies to halt tumor progression.[1][2] Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery as they more accurately mimic the tumor microenvironment compared to traditional 2D cell culture.[3][4] This document provides detailed application notes and protocols for the use of Lsd1-IN-14, a potent and selective LSD1 inhibitor, in 3D cell culture models. While specific data for this compound in 3D models is emerging, the following protocols are based on established methods for other well-characterized LSD1 inhibitors, such as SP2509 and Iadademstat (ORY-1001), and can be adapted for this compound.
Data Presentation: Efficacy of LSD1 Inhibitors in Cancer Cell Lines
The following table summarizes the inhibitory concentrations (IC50) of various LSD1 inhibitors in different cancer cell lines, primarily from 2D culture experiments. This data provides a baseline for determining appropriate concentration ranges for 3D cell culture studies.
| LSD1 Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | A549 | Non-Small Cell Lung Cancer | 890 | [1][3] |
| This compound | THP-1 | Acute Myeloid Leukemia | 890 | [1][3] |
| SP2509 | Ewing Sarcoma Cell Lines | Ewing Sarcoma | 81 - 1593 | [5] |
| HCI-2509 | Lung Adenocarcinoma Cell Lines | Lung Adenocarcinoma | 300 - 5000 | [1] |
| Iadademstat (ORY-1001) | AML Cell Lines | Acute Myeloid Leukemia | < 1 | [6] |
| GSK2879552 | CRPC Xenograft Models | Castration-Resistant Prostate Cancer | Not specified | [2] |
| Seclidemstat (SP-2577) | Pediatric Sarcoma Xenografts | Pediatric Sarcoma | Not specified | [7][8] |
Experimental Protocols
Protocol 1: Generation and Treatment of Tumor Spheroids
This protocol describes the generation of tumor spheroids using the liquid overlay technique and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., A549, HT-29)
-
Complete cell culture medium
-
Ultra-low attachment (ULA) microplates (96-well)
-
This compound (or other LSD1 inhibitor)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counter
Procedure:
-
Cell Preparation:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
-
Spheroid Formation:
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well).[3]
-
Seed the cells in the ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 150 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C and 5% CO2 for 3-4 days to allow for spheroid formation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment, prepare serial dilutions of this compound in complete medium.
-
Carefully remove half of the medium from each well containing spheroids and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the spheroids for the desired treatment duration (e.g., 72 hours).
-
Protocol 2: Spheroid Viability Assessment using CellTiter-Glo® 3D Assay
This protocol measures cell viability within the spheroids following treatment with this compound.
Materials:
-
Treated spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega)
-
Plate shaker
-
Luminometer
Procedure:
-
Assay Preparation:
-
Allow the assay plate and the CellTiter-Glo® 3D reagent to equilibrate to room temperature for at least 30 minutes.[3]
-
-
Lysis and Luminescence Measurement:
-
Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of the cell culture medium in the well.[3]
-
Place the plate on a plate shaker for 5 minutes to induce cell lysis.[3]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.
-
Plot the results to determine the IC50 value of this compound in the 3D model.
-
Protocol 3: Analysis of Apoptosis in Spheroids
This protocol describes the detection of apoptosis in spheroids using a caspase-3/7 activity assay.
Materials:
-
Treated spheroids in a 96-well ULA plate
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar fluorescent caspase-3/7 reagent
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Reagent Preparation:
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
-
Staining:
-
Add the caspase-3/7 reagent directly to the wells containing the spheroids.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Imaging and Analysis:
-
Image the spheroids using a fluorescence microscope or a high-content imaging system.
-
Quantify the fluorescent signal to determine the level of caspase-3/7 activity, which is indicative of apoptosis.
-
Compare the fluorescence intensity between treated and control groups.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corning.com [corning.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo evaluation of the lysine-specific demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against pediatric sarcoma preclinical models: A report from the Pediatric Preclinical Testing Consortium (PPTC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lsd1-IN-14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and storage of the lysine-specific demethylase 1 (LSD1) inhibitor, Lsd1-IN-14. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.
Compound Information
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | LSD1 Inhibitor 24 |
| Molecular Formula | C₂₆H₂₅ClFN₇O |
| Molecular Weight | 505.98 g/mol |
| Target | Lysine-specific demethylase 1 (LSD1/KDM1A) |
Storage and Stability
Proper storage of this compound is critical to prevent degradation and maintain its biological activity. Below are the recommended storage conditions for both the solid compound and solutions.
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | Up to 6 months | Store in a tightly sealed, light-resistant container. Protect from moisture. |
| Solution in Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed vials. |
Solution Preparation
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution from 5.06 mg of this compound (MW = 505.98), add 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-resistant vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound in experimental settings, it is recommended to perform stability assessments. The following are generalized protocols that can be adapted for this purpose.
Long-Term Stability in Solution (HPLC-Based Assay)
This protocol outlines a method to determine the long-term stability of this compound in a specific solvent at a set temperature.
Objective: To quantify the degradation of this compound over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)
-
Temperature-controlled incubator or storage unit
Procedure:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mM).
-
Immediately after preparation (Time 0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram and determine the peak area of the intact compound.
-
Store the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), withdraw an aliquot of the solution.
-
Analyze the aliquot by HPLC using the same method as for the Time 0 sample.
-
Calculate the percentage of the remaining intact this compound at each time point by comparing the peak area to the peak area at Time 0.
Data Analysis:
| Time Point | Storage Condition | Peak Area (Arbitrary Units) | % Remaining |
| Time 0 | N/A | Initial Peak Area | 100% |
| Week 1 | -20°C | Peak Area at Week 1 | (Peak Area at Week 1 / Initial Peak Area) x 100 |
| Week 2 | -20°C | Peak Area at Week 2 | (Peak Area at Week 2 / Initial Peak Area) x 100 |
| ... | ... | ... | ... |
Freeze-Thaw Stability Assay
This protocol is designed to assess the stability of this compound after multiple freeze-thaw cycles.
Objective: To determine if repeated freezing and thawing of a stock solution leads to degradation.
Materials:
-
Aliquoted stock solution of this compound in the desired solvent.
-
HPLC system as described above.
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature until it is completely liquid.
-
Analyze a portion of this solution by HPLC to establish the initial (Cycle 0) peak area.
-
Re-freeze the remaining solution at the recommended storage temperature (e.g., -80°C) for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat the thawing and analysis process for a predetermined number of cycles (typically 3-5 cycles).
-
Calculate the percentage of remaining intact this compound after each cycle by comparing the peak area to the initial peak area.
Data Analysis:
| Freeze-Thaw Cycle | Peak Area (Arbitrary Units) | % Remaining |
| Cycle 0 (Initial) | Initial Peak Area | 100% |
| Cycle 1 | Peak Area at Cycle 1 | (Peak Area at Cycle 1 / Initial Peak Area) x 100 |
| Cycle 2 | Peak Area at Cycle 2 | (Peak Area at Cycle 2 / Initial Peak Area) x 100 |
| Cycle 3 | Peak Area at Cycle 3 | (Peak Area at Cycle 3 / Initial Peak Area) x 100 |
LSD1 Signaling Pathway and Experimental Workflow
LSD1's Role in Gene Regulation
LSD1 is a key epigenetic modifier that primarily functions by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By removing these methyl groups, LSD1 generally acts as a transcriptional repressor. It is often a component of larger protein complexes, such as the CoREST complex, which enhance its activity and specificity.
Experimental Workflow for Assessing this compound Stability
The following diagram illustrates a typical workflow for evaluating the chemical stability of this compound.
Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle the compound in a well-ventilated area or in a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
By following these guidelines, researchers can ensure the quality and reliability of their experiments involving this compound.
Troubleshooting & Optimization
Troubleshooting Lsd1-IN-14 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lsd1-IN-14, a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and reversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a histone demethylase that primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[2][3] By inhibiting LSD1, this compound leads to an increase in global H3K4 methylation, which in turn alters gene expression.[3][4][5] LSD1 can also demethylate non-histone proteins and its inhibition can affect various cellular processes.[3]
Q2: What are the common research applications for this compound?
This compound is utilized in cancer research due to the overexpression of LSD1 in various tumor types.[1] It has shown potent anti-proliferative activity against various cancer cell lines, including liver and prostate cancer.[1] Researchers use this compound to study the role of LSD1 in cell differentiation, proliferation, and epithelial-mesenchymal transition (EMT).
Q3: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year, or at -20°C for shorter periods (up to 6 months).[6] Always refer to the manufacturer's datasheet for specific storage recommendations.
Troubleshooting Guide for this compound Solubility Issues
Problem: this compound is precipitating when I add it to my aqueous cell culture medium.
This is a common issue with hydrophobic small molecule inhibitors. Here’s a step-by-step guide to troubleshoot and resolve this problem.
Initial Assessment:
-
Check your stock solution concentration: Is your DMSO stock solution too concentrated? Highly concentrated stock solutions are more likely to precipitate when diluted into an aqueous buffer.
-
Examine your dilution method: Are you adding the DMSO stock directly to the full volume of media? This can cause localized high concentrations and lead to precipitation.
-
Verify the final DMSO concentration: Is the final concentration of DMSO in your cell culture medium exceeding the recommended limit (typically ≤ 0.1% to 0.5%)?[7] High concentrations of DMSO can be toxic to cells.
Solutions and Methodologies:
| Solution | Detailed Protocol | Key Considerations |
| Serial Dilution in DMSO | 1. Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM). 2. Perform serial dilutions of this stock solution in 100% DMSO to get closer to your final working concentration. 3. Add the final, most dilute DMSO solution to your pre-warmed cell culture medium dropwise while gently vortexing or swirling the medium.[7] | This method prevents the inhibitor from crashing out of solution by gradually introducing it to the aqueous environment. |
| Step-wise Dilution into Media | 1. Prepare your desired working concentration of this compound in a small volume of cell culture medium first. 2. Gently vortex this intermediate solution. 3. Add this pre-diluted inhibitor-media mixture to the rest of your cell culture volume. | This allows the inhibitor to be dispersed more evenly. |
| Sonication | 1. After adding the this compound stock solution to your cell culture medium, place the tube or flask in a sonicating water bath. 2. Sonicate for 5-15 minutes. 3. Visually inspect for any remaining precipitate. | Sonication can help to break up small precipitates and improve dissolution.[8] Be cautious not to heat the medium excessively. |
| Gentle Warming | 1. Gently warm the cell culture medium to 37°C before adding the this compound stock solution. 2. If precipitation still occurs, you can try briefly warming the final solution to no higher than 50°C while mixing.[8] | Increased temperature can enhance solubility. However, prolonged heating can degrade the compound or other media components. |
Quantitative Solubility Data (for similar compounds):
| Compound | Solvent | Solubility |
| GSK2879552 | DMSO | 25 mg/mL (68.59 mM) |
| GSK-LSD1 | DMSO | 57 mg/mL (197.06 mM) |
| GSK-LSD1 | Water | 57 mg/mL |
Note: This data is for reference only. Always perform small-scale solubility tests with your specific batch of this compound.
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound powder needed to make a 10 mM stock solution.
-
Carefully weigh the powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.[8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Prepare Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to get closer to your final desired concentration (e.g., to 1 mM, then 100 µM).
-
Pre-warm your cell culture medium to 37°C.
-
To prepare your final working concentration (e.g., 1 µM), add the appropriate volume of the diluted DMSO stock solution to the pre-warmed medium. It is recommended to add the inhibitor to a small volume of medium first, mix well, and then add this to the final volume.
-
Ensure the final DMSO concentration in the cell culture medium is below 0.5%, and ideally below 0.1%.[7]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: General workflow for in vitro experiments using this compound.
Caption: LSD1 inhibition by this compound affects key signaling pathways.
References
- 1. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. file.selleckchem.com [file.selleckchem.com]
Optimizing Lsd1-IN-14 concentration for in vitro experiments
Welcome to the technical support center for Lsd1-IN-14, a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound leads to an increase in the methylation levels of H3K4me1 and H3K4me2, which are generally associated with active gene transcription.[1][2][3]
Q2: What are the primary applications of this compound in in vitro research?
A2: this compound is primarily used in cancer research to study the effects of LSD1 inhibition on cell proliferation, differentiation, and migration.[1][2][3] Given the role of LSD1 in various signaling pathways, this inhibitor is a valuable tool for investigating cellular processes regulated by epigenetic mechanisms.
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on available data, a starting point for concentration-response experiments would be in the range of 0.1 µM to 10 µM. The IC50 values for cell proliferation are typically in the low micromolar range for sensitive cell lines.[1]
Q4: How should I prepare and store this compound stock solutions?
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (referred to as "compound 14" in the cited literature).
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line(s) | Reference(s) |
| Biochemical IC50 (LSD1) | 0.18 µM | - | [1][2][3] |
| Cellular IC50 (HepG2) | 0.93 µM | Human Liver Cancer | [1] |
| Cellular IC50 (HEP3B) | 2.09 µM | Human Liver Cancer | [1] |
| Cellular IC50 (HUH6) | 1.43 µM | Human Liver Cancer | [1] |
| Cellular IC50 (HUH7) | 4.37 µM | Human Liver Cancer | [1] |
Table 2: Selectivity Profile of this compound
| Target | Inhibition | Reference(s) |
| MAO-A | Weak (IC50 > 1 µM) | [1][3] |
| MAO-B | Weak (IC50 > 1 µM) | [1][3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., HepG2)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should bracket the expected IC50 value. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[4]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Potency or No Effect | 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Sub-optimal Concentration: The concentration range used is too low for the specific cell line. 3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to LSD1 inhibition. | 1. Prepare fresh aliquots of this compound from a new stock. 2. Perform a broader dose-response curve, extending to higher concentrations (e.g., up to 50 µM). 3. Verify LSD1 expression in your cell line. Consider using a different, more sensitive cell line. |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 2. Incomplete Solubilization: Formazan crystals are not fully dissolved before reading the absorbance. 3. Edge Effects: Evaporation of media from the outer wells of the plate. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for accuracy. 2. Ensure complete dissolution of crystals by visual inspection and adequate mixing. 3. Avoid using the outermost wells of the 96-well plate for experiments. Fill them with sterile PBS or media to minimize evaporation. |
| Unexpected Cytotoxicity at Low Concentrations | 1. Off-Target Effects: Although selective, this compound may have off-target activities at higher concentrations. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. | 1. If possible, perform a screen against a panel of related enzymes to identify potential off-targets. 2. Ensure the final solvent concentration in the culture medium is low and consistent across all wells (typically ≤ 0.5%). Include a solvent-only control. |
Visualizations
Caption: Mechanism of this compound action on histone methylation.
Caption: Workflow for a typical cell viability (MTT) assay.
Caption: Decision tree for troubleshooting in vitro experiments.
References
Lsd1-IN-14 off-target effects investigation
Welcome to the technical support center for Lsd1-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 is a flavin-dependent amine oxidase that plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), which are marks of active gene transcription.[4][5] By inhibiting LSD1, this compound prevents the removal of these methyl groups, leading to an increase in global H3K4me1 and H3K4me2 levels and subsequent changes in gene expression.[1][2][3]
Q2: What is the potency and selectivity profile of this compound?
This compound exhibits potent inhibitory activity against LSD1. Due to the high sequence similarity between LSD1 and monoamine oxidases (MAOs), selectivity is a key consideration for LSD1 inhibitors.[1][2] this compound has been shown to be selective for LSD1 over MAO-A and MAO-B.[1][2]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Selectivity vs. LSD1 |
| LSD1 | 0.18 | - |
| MAO-A | >1 | >5.5-fold |
| MAO-B | >1 | >5.5-fold |
| Data synthesized from publicly available information on a structurally analogous compound.[1][2] |
Q3: What are the observed cellular effects of this compound?
In cellular assays, this compound has demonstrated antiproliferative activity across various cancer cell lines, particularly in liver cancer.[1][2][3] The compound has been shown to suppress cancer cell migration and the epithelial-mesenchymal transition (EMT) process in HepG2 cells.[3]
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 0.93 |
| HEP3B | Hepatocellular Carcinoma | 2.09 |
| HUH6 | Hepatoblastoma | 1.43 |
| HUH7 | Hepatocellular Carcinoma | 4.37 |
| Data is for a compound identified as "compound 14" in the cited literature, which is understood to be this compound.[1][2][3] |
Q4: Which signaling pathways are known to be modulated by LSD1 inhibition?
LSD1 is a key regulator of multiple signaling pathways involved in cancer progression. Inhibition of LSD1 can therefore have pleiotropic effects. Known pathways influenced by LSD1 activity include:
-
Notch Signaling: LSD1 can promote the activation of the Notch signaling pathway in some cancers.[6]
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PI3K/Akt/mTOR Pathway: LSD1 may contribute to the activation of the PI3K/Akt/mTOR pathway.[6]
-
Autophagy: In certain contexts, LSD1 has been identified as a negative regulator of autophagy through the mTOR signaling pathway.[7]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cellular viability assays.
Q: I am observing significant variability in the IC50 values for this compound in my cancer cell line. What could be the cause?
A: Several factors can contribute to variability in cell-based assays:
-
Cell Health and Passage Number: Ensure you are using cells that are healthy, within a consistent and low passage number range. Senescent or unhealthy cells can respond differently to treatment.
-
Seeding Density: Inconsistent initial cell seeding density can lead to variations in growth rates and, consequently, IC50 values. Optimize and strictly control the seeding density for your specific cell line.
-
Compound Stability: this compound, like many small molecules, may have limited stability in solution. Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Assay Duration: The duration of the assay (e.g., 48, 72, or 96 hours) can significantly impact the IC50 value. The antiproliferative effects of epigenetic inhibitors may take longer to manifest than traditional cytotoxic agents. Ensure you are using a consistent and appropriate time point.
-
Assay Method: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP content). Ensure you are using the same method consistently.
Issue 2: No significant change in global H3K4me1/2 levels observed by Western blot.
Q: I treated my cells with this compound, but I don't see an increase in H3K4me1/2 levels via Western blot. What should I check?
A: This could be due to several experimental factors:
-
Treatment Duration and Concentration: The accumulation of histone marks may be time and concentration-dependent. Perform a time-course (e.g., 24, 48, 72 hours) and dose-response experiment to find the optimal conditions for your cell line.
-
Antibody Quality: The quality of primary antibodies against H3K4me1 and H3K4me2 is critical. Validate your antibodies using positive and negative controls.
-
Histone Extraction: Ensure your histone extraction protocol is efficient. Incomplete extraction can lead to a loss of signal.
-
Loading Controls: Use an appropriate loading control for histone blots, such as total Histone H3 or a non-histone nuclear protein like Lamin B1. Avoid using cytoplasmic proteins like GAPDH.
-
Target Engagement: Confirm that this compound is entering the cells and engaging with its target. This can be assessed using more advanced techniques like a Cellular Thermal Shift Assay (CETSA), if available.
Issue 3: Unexpected cellular phenotype observed.
Q: I'm observing a cellular phenotype that is not consistent with the known functions of LSD1. Could this be an off-target effect?
A: It is possible. While this compound is reported to be selective, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations. Here's how to approach this:
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Confirm with a Second Inhibitor: Use a structurally different, well-characterized LSD1 inhibitor to see if it recapitulates the same phenotype. If it does, the effect is more likely on-target.
-
Genetic Knockdown: Use siRNA or shRNA to specifically knockdown LSD1. If the phenotype of LSD1 knockdown matches that of this compound treatment, the effect is likely on-target.
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Dose-Response Correlation: Correlate the dose-response of the unexpected phenotype with the dose-response of on-target engagement (i.e., H3K4me1/2 accumulation). If the unexpected phenotype only occurs at concentrations much higher than those required to inhibit LSD1, it is more likely an off-target effect.
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Consult Off-Target Databases: While specific data for this compound may be limited, you can check public databases for known off-targets of structurally similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lsd1-IN-14 and Other LSD1 Inhibitors
Welcome to the technical support center for Lsd1-IN-14 and other Lysine-Specific Demethylase 1 (LSD1) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other LSD1 inhibitors?
A1: Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), which generally leads to transcriptional repression.[1][2] It can also demethylate H3K9me1/2, acting as a transcriptional co-activator in certain contexts, such as in association with the androgen receptor.[3] Beyond histones, LSD1 can also demethylate non-histone proteins like p53, affecting their function.[4][5] LSD1 often functions as part of larger protein complexes, such as CoREST and NuRD, which are crucial for its activity on nucleosomal substrates.[6][7][8] LSD1 inhibitors, like this compound, block this demethylase activity, leading to changes in gene expression that can induce cell differentiation, inhibit proliferation, and suppress tumor growth.[3][9]
Q2: We are observing high variability in cell viability assays after this compound treatment. What could be the cause?
A2: High variability in cell viability assays is a common issue and can stem from several factors:
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Compound Solubility and Stability: Poor solubility or degradation of the inhibitor in your cell culture media can lead to inconsistent effective concentrations. It is crucial to assess the solubility and stability of your specific batch of this compound under your experimental conditions (e.g., 37°C in aqueous buffer).[6]
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Cell Line Specific Effects: The effects of LSD1 inhibitors can be highly cell-line dependent.[9] Some cell lines may be inherently more resistant or sensitive due to their genetic background, the expression levels of LSD1 and its binding partners, or the activation state of compensatory signaling pathways.
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Assay Type and Endpoint: The mechanism of many LSD1 inhibitors is to induce differentiation rather than immediate cytotoxicity.[6] Therefore, standard short-term cytotoxicity assays (e.g., 24-48h MTT or CTG assays) might not be the most appropriate measure of activity. Consider longer incubation times or assays that measure differentiation markers (e.g., CD11b in AML cells) or cell cycle arrest.[9]
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Off-Target Effects: While many inhibitors are designed to be specific, off-target effects can contribute to variable cellular responses, especially at higher concentrations.[1] This is a more significant concern for irreversible inhibitors which can have prolonged off-target effects.[9]
Q3: Why are we not seeing a significant change in global H3K4me2 levels by Western blot after treatment?
A3: This is a frequently encountered issue. Several factors could be at play:
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Substrate Specificity and Assay Limitations: Some studies have shown that while an inhibitor may be potent in biochemical assays using peptide substrates, it may not effectively inhibit demethylation of more physiologically relevant nucleosome substrates.[1] Additionally, global changes in H3K4me2 might be subtle and difficult to detect by Western blot, especially if the inhibitor's effect is localized to specific gene promoters.[10] It has been reported that even with a knockout of LSD1, global H3K4me2 levels may not change significantly in some cell lines.[10]
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Kinetics of Demethylation: The effect on histone methylation can be transient or have unusual kinetics. For example, one study with an LSD1 inhibitor observed an oscillating pattern of H3K4me2 levels over a 72-hour period.[2] A time-course experiment is highly recommended to identify the optimal time point for observing changes.
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Target Engagement: It's crucial to confirm that the inhibitor is reaching and binding to LSD1 within the cell. A cellular target engagement assay can verify this.[6] Without target engagement, no downstream effects on histone methylation would be expected.
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Antibody Quality: The specificity and reliability of antibodies against histone modifications can be variable.[2] Ensure your H3K4me2 antibody is validated for the application you are using it for.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values across experiments | 1. Poor compound solubility/stability.[6] 2. Variations in cell density or growth phase. 3. Inconsistent incubation times. | 1. Verify solubility in media. Prepare fresh stock solutions. Test stability at 37°C.[6] 2. Standardize seeding density and ensure cells are in the logarithmic growth phase. 3. Use precise incubation times for all experiments. |
| Discrepancy between biochemical and cellular activity | 1. Poor cell permeability of the compound. 2. Inhibitor is effective on peptide substrates but not on nucleosomes.[1] 3. Rapid metabolism or efflux of the compound by the cells. | 1. Perform a cellular target engagement assay to confirm LSD1 binding in cells.[6] 2. Use assays that measure downstream functional outcomes like changes in specific gene expression or induction of differentiation markers (e.g., CD11b, CD86).[9] 3. Consider using inhibitors of drug efflux pumps if rapid efflux is suspected. |
| No effect on cell differentiation markers (e.g., CD11b) | 1. The chosen cell line may not be dependent on LSD1 for maintaining a differentiation block.[9] 2. Insufficient drug concentration or treatment duration. 3. this compound may be a reversible inhibitor, requiring sustained exposure. | 1. Screen a panel of cell lines (e.g., various AML subtypes) to find a responsive model.[9] 2. Perform a dose-response and time-course experiment. Some markers may take several days to be induced.[9] 3. Ensure continuous exposure to the inhibitor during the experiment. |
| Unexpected toxicity or off-target effects | 1. Inhibition of other FAD-dependent amine oxidases like MAO-A and MAO-B.[11] 2. Irreversible inhibitors can cause prolonged on- and off-target effects.[9][12] | 1. Test the inhibitor's selectivity against MAO-A and MAO-B.[11] 2. Consider using a reversible LSD1 inhibitor to minimize long-term toxicity.[11][12] |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected LSD1 Inhibitors
| Compound | Target | Assay Type | IC50 Value | Cell Line/Enzyme Source | Reference |
| This compound (Compound 14) | LSD1 | Enzymatic | 0.18 µM | Recombinant Human LSD1 | [11] |
| MAO-A | Enzymatic | >1 µM | Recombinant Human MAO-A | [11] | |
| MAO-B | Enzymatic | >1 µM | Recombinant Human MAO-B | [11] | |
| Seclidemstat (SP-2577) | LSD1 | Enzymatic (Coupled Assay) | ~31 nM | Recombinant Human LSD1 | [1] |
| LSD1 | Enzymatic (Direct Western) | No Inhibition | Recombinant Human LSD1 | [1] | |
| ORY-1001 (Iadademstat) | LSD1 | HTRF Assay | < 1 nM | Recombinant Human LSD1 | [6] |
| GSK-2879552 | LSD1 | HTRF Assay | 10.9 nM | Recombinant Human LSD1 | [6] |
| Tranylcypromine (TCP) | LSD1 | HTRF Assay | 5.6 µM | Recombinant Human LSD1 | [6] |
Table 2: Cellular Antiproliferative Activity of this compound (Compound 14)
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HepG2 | Liver Cancer | 0.93 | [11][13] |
| HEP3B | Liver Cancer | 2.09 | [11][13] |
| HUH6 | Liver Cancer | 1.43 | [11][13] |
| HUH7 | Liver Cancer | 4.37 | [11][13] |
| HL-60 | Leukemia | 7.25 | [11] |
| PC3 | Prostate Cancer | 12.28 | [11] |
| C42B | Prostate Cancer | 16.72 | [11] |
Key Experimental Protocols
Protocol 1: Cellular LSD1 Target Engagement Assay
This protocol is a conceptual outline based on described methodologies to verify that the inhibitor binds to LSD1 inside the cell.[6]
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Cell Treatment: Culture your cells of interest (e.g., THP-1 AML cells) to the desired density. Treat cells with a range of concentrations of this compound or a vehicle control for a predetermined time (e.g., 4-24 hours).
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Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract cellular proteins.
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Probe Incubation: Incubate the cell lysates with a biotinylated, covalent LSD1 probe. This probe will bind to any LSD1 that is not already occupied by the inhibitor.
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Capture and Detection: Capture the biotinylated probe-LSD1 complexes using streptavidin-coated plates.
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Quantification: Detect the amount of captured LSD1 using a specific primary antibody against LSD1 followed by a suitable secondary antibody (e.g., HRP-conjugated for colorimetric detection or fluorophore-conjugated for fluorescent detection).
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Analysis: A higher signal indicates less target engagement by the inhibitor. The signal should be inversely proportional to the concentration of this compound used for treatment.
Protocol 2: Flow Cytometry for Myeloid Differentiation Marker (CD11b)
This protocol is used to assess the pro-differentiative effect of LSD1 inhibitors on leukemia cells.[6][9]
-
Cell Seeding and Treatment: Seed AML cells (e.g., THP-1 or MLL-AF9 transformed cells) at a low density. Treat with various concentrations of this compound or vehicle control. Include a positive control if available (e.g., ATRA).[4]
-
Incubation: Incubate the cells for an extended period, typically 4-7 days, as differentiation is a slow process.
-
Cell Staining: Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS). Incubate the cells with a fluorescently-labeled anti-CD11b antibody (and an appropriate isotype control) for 30 minutes on ice in the dark.
-
Data Acquisition: Wash the cells to remove unbound antibody and resuspend in FACS buffer. Analyze the cells using a flow cytometer, gating on the live cell population.
-
Analysis: Quantify the percentage of CD11b-positive cells or the mean fluorescence intensity (MFI) of the CD11b signal. A dose-dependent increase in CD11b expression indicates induction of myeloid differentiation.
Visualizations
Caption: Mechanism of this compound action on gene transcription.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies that regulate LSD1 for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. When combined, a novel LSD1 inhibitor and an existing therapy enhance each other’s anti-cancer effects | EurekAlert! [eurekalert.org]
- 13. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lsd1-IN-14 and LSD1 Inhibitors
Disclaimer: Extensive searches for "Lsd1-IN-14" did not yield specific data on its cytotoxicity in non-cancerous cell lines. The information provided below is based on the broader class of Lysine-Specific Demethylase 1 (LSD1) inhibitors and is intended as a general guide. Researchers should validate the effects of any specific inhibitor in their experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of LSD1 inhibitors on non-cancerous cell lines?
A1: The cytotoxicity of LSD1 inhibitors towards non-cancerous cell lines can vary significantly depending on the specific compound, its selectivity, and the cell type. Generally, many LSD1 inhibitors have been developed to exhibit selectivity for cancer cells, which often overexpress LSD1. Some studies have reported minimal growth-inhibitory effects on normal somatic cells. For instance, certain inhibitors have shown significantly higher IC50 values in non-cancerous cell lines like normal fibroblasts compared to cancer cell lines, indicating a degree of cancer-selectivity. However, off-target effects or a lack of selectivity in some inhibitors can lead to cytotoxicity in healthy cells.
Q2: Are the effects of LSD1 inhibitors primarily cytotoxic or cytostatic in non-cancerous cells?
A2: The effects can be both cytotoxic (inducing cell death) and cytostatic (inhibiting cell proliferation). The outcome often depends on the concentration of the inhibitor, the duration of exposure, and the specific cell line. In some cases, LSD1 inhibition leads to cell cycle arrest rather than apoptosis. It is crucial to perform assays that can distinguish between these two effects, such as combining a proliferation assay (e.g., MTT) with a cell death assay (e.g., Annexin V/PI staining).
Q3: What are the potential off-target effects of LSD1 inhibitors in non-cancerous cells?
A3: LSD1 belongs to the flavin-dependent amine oxidase family, which also includes monoamine oxidases A and B (MAO-A and MAO-B). Some LSD1 inhibitors, particularly older, less specific compounds, can also inhibit MAOs, potentially leading to neurological or other off-target effects. Newer generations of LSD1 inhibitors are designed for higher selectivity to minimize these effects. Researchers should verify the selectivity profile of the specific inhibitor they are using.
Q4: Which signaling pathways are most likely to be affected by LSD1 inhibition in non-cancerous cells?
A4: LSD1 is a key regulator of gene expression and can impact various signaling pathways. In different cellular contexts, LSD1 has been shown to influence the mTOR, PI3K/AKT, and Notch signaling pathways.[1][2][3] Inhibition of LSD1 can lead to changes in the expression of genes regulated by these pathways, potentially affecting cell growth, differentiation, and survival.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in non-cancerous control cell lines. | 1. The inhibitor may have low selectivity for LSD1 over other enzymes (e.g., MAOs). 2. The concentration used may be too high. 3. The non-cancerous cell line may have an unusually high dependence on LSD1 activity. | 1. Use a more selective LSD1 inhibitor. Include control experiments with MAO inhibitors to assess off-target effects. 2. Perform a dose-response curve to determine the optimal, non-toxic concentration range. 3. Characterize the expression and activity of LSD1 in your control cell line. |
| Inconsistent results between cytotoxicity assay replicates. | 1. Uneven cell seeding. 2. Pipetting errors during compound addition. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and be consistent with the addition of the inhibitor. 3. Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity. |
| No significant effect observed at expected concentrations. | 1. The inhibitor may be inactive or degraded. 2. The specific non-cancerous cell line may be insensitive to LSD1 inhibition. 3. Insufficient incubation time. | 1. Check the stability and storage conditions of the inhibitor. 2. Confirm LSD1 expression and activity in the cell line. Consider using a different cell line as a control. 3. Perform a time-course experiment to determine the optimal duration of treatment. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | 1. The assays measure different cellular events (metabolic activity vs. membrane integrity). 2. The inhibitor may be cytostatic rather than cytotoxic. | 1. Understand the principle of each assay. Use multiple assays to get a comprehensive view of the cellular response. 2. Use a method that specifically measures cell death, such as trypan blue exclusion or Annexin V staining. |
Quantitative Data on LSD1 Inhibitor Cytotoxicity
The following table summarizes representative data for the cytotoxicity of some LSD1 inhibitors in non-cancerous cell lines, demonstrating the variability in their effects.
| Inhibitor | Non-Cancerous Cell Line | Assay Type | IC50 / EC50 | Reference |
| Compound 20 | WI-38 (human lung fibroblast) | Not specified | EC50 = 26.6 μM | [1] |
| Four lead compounds | Normal fibroblast cells | Not specified | IC50 ranging from 0.303 to ≥ 100µM | [4] |
| Various inhibitors | Non-cancer gastric cell lines | Not specified | IC50 values around 50 μM | [5] |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
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Cell Seeding:
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Harvest and count cells.
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Seed cells in a 96-well plate at a predetermined optimal density.
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Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
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Prepare serial dilutions of the LSD1 inhibitor.
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Remove the old media from the wells and add the media containing different concentrations of the inhibitor.
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Include vehicle-only controls.
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Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
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Add MTT solution to each well.
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Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
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Remove the MTT solution.
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Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
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Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of an LSD1 inhibitor.
Caption: General signaling pathway of LSD1 inhibition.
References
- 1. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detecting H3K4me2 Changes After Lsd1-IN-14 Treatment
Welcome to the technical support center for researchers utilizing Lsd1-IN-14. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the detection of H3K4me2 changes following treatment with this LSD1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment on global H3K4me2 levels?
Upon successful inhibition of Lysine-Specific Demethylase 1 (LSD1) by this compound, an increase in the global levels of histone H3 lysine 4 dimethylation (H3K4me2) is anticipated.[1][2] LSD1 is a histone demethylase that specifically removes methyl groups from H3K4me1 and H3K4me2.[3][4] Therefore, its inhibition should lead to an accumulation of its substrate, H3K4me2.
Q2: I treated my cells with this compound, but I don't see an increase in global H3K4me2 by Western Blot. What could be the reason?
Several factors could contribute to the lack of observable changes in global H3K4me2 levels. Here are some common troubleshooting points:
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Inhibitor Activity and Stability:
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Degradation: Ensure that this compound has been stored correctly and has not degraded. It is crucial to check the stability of the compound in your experimental buffer and conditions.[5]
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Solubility: Poor solubility can lead to a lower effective concentration. Verify the solubility of this compound in your cell culture medium.[5][6]
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Cell Permeability: Confirm that this compound is permeable to the cell type you are using.
-
-
Experimental Conditions:
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Concentration and Treatment Duration: The optimal concentration and incubation time for this compound can be cell-type dependent. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
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Cell-Type Specific Effects: The cellular context, including the expression levels of LSD1 and its interacting partners, can influence the response to inhibitors. In some cell types, the effect on global H3K4me2 levels might be less pronounced than at specific gene loci.[7]
-
-
Technical Issues with Western Blotting:
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Antibody Quality: The specificity and efficiency of the primary antibody against H3K4me2 are critical. Use a well-validated antibody.
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Insufficient Protein Loading: Low levels of histones in the lysate can make it difficult to detect changes. Ensure you are loading a sufficient amount of nuclear extract or whole-cell lysate.[8][9]
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Blocking and Washing: Inadequate blocking or excessive washing can lead to high background or weak signals, respectively.[8][9]
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Q3: My Western blot shows no change in global H3K4me2, but I suspect there are locus-specific changes. How can I investigate this?
If global changes are not apparent, it is highly recommended to investigate locus-specific changes using Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR). LSD1 inhibition may lead to significant H3K4me2 accumulation at the promoter regions of specific target genes without altering the global levels detectably by Western blot.[7] Select known LSD1 target genes for your cell type to analyze by ChIP-qPCR.
Q4: I am performing ChIP-qPCR to detect H3K4me2 changes at specific gene promoters after this compound treatment, but I am not seeing any enrichment. What should I troubleshoot?
Difficulties in ChIP-qPCR can arise from various steps in the protocol. Consider the following:
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Chromatin Preparation:
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Cross-linking: Both under- and over-cross-linking can negatively impact your results. Optimize the formaldehyde concentration and incubation time.[10]
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Sonication: Inefficient sonication will result in large DNA fragments and poor resolution. Conversely, over-sonication can damage epitopes. Aim for fragments between 200-1000 bp.[10][11]
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Immunoprecipitation:
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Antibody: Use a ChIP-validated H3K4me2 antibody. The amount of antibody used may also need optimization.[10]
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Washing: Insufficient washing can lead to high background from non-specific binding.
-
-
qPCR Analysis:
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Primer Design: Ensure your primers are specific to the target region and have been validated for efficiency.
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Input DNA: Always include an input control to normalize your data and confirm that the lack of enrichment is not due to PCR failure.[12]
-
Q5: Are there alternative methods to detect H3K4me2 changes?
Yes, quantitative mass spectrometry is a powerful, antibody-independent method for the global and unbiased quantification of histone modifications.[13] This technique can provide precise information on the relative abundance of different histone marks, including H3K4me2, following inhibitor treatment.
Troubleshooting Guides
Western Blot for Global H3K4me2
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Inactive or degraded this compound | Use a fresh aliquot of the inhibitor and verify its activity. |
| Suboptimal inhibitor concentration or treatment time | Perform a dose-response and time-course experiment. | |
| Low abundance of histones in the lysate | Increase the amount of nuclear extract loaded onto the gel. | |
| Inefficient primary antibody | Use a well-validated H3K4me2 antibody at the recommended dilution. Increase incubation time if necessary. | |
| Poor transfer of histones | Optimize transfer conditions, especially for low molecular weight proteins. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).[8][9] |
| Primary antibody concentration too high | Reduce the concentration of the primary antibody.[9] | |
| Inadequate washing | Increase the number and duration of wash steps.[9] | |
| Inconsistent Results | Cell passage number and confluency | Use cells at a consistent passage number and confluency for all experiments. |
| Variability in inhibitor preparation | Prepare fresh dilutions of this compound for each experiment from a concentrated stock. |
ChIP-qPCR for Locus-Specific H3K4me2
| Problem | Possible Cause | Recommended Solution |
| Low DNA Yield | Insufficient starting material | Increase the number of cells used for the experiment. |
| Inefficient cell lysis | Optimize the lysis procedure to ensure complete release of nuclei.[14] | |
| No or Low Enrichment | Ineffective antibody | Use a ChIP-validated H3K4me2 antibody and optimize the amount used per IP.[10] |
| Inefficient immunoprecipitation | Ensure proper binding conditions and sufficient incubation time. | |
| Inappropriate chromatin fragmentation | Optimize sonication to achieve fragments between 200-1000 bp.[10][11] | |
| High Background in Negative Control (IgG) | Non-specific binding of chromatin to beads | Pre-clear the chromatin with beads before adding the primary antibody.[10] |
| Insufficient washing | Increase the number and stringency of washes. | |
| No Amplification in qPCR | Poor primer design | Validate primer efficiency and specificity.[12] |
| PCR inhibitors in the purified DNA | Include an extra purification step for the ChIP DNA. |
Experimental Protocols
Protocol: Western Blot for Global H3K4me2
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the desired concentration of this compound or vehicle control for the optimized duration.
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., Bradford or BCA).
-
SDS-PAGE and Transfer:
-
Denature equal amounts of histone extracts in Laemmli buffer.
-
Separate proteins on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Protocol: Chromatin Immunoprecipitation (ChIP)
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle control.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells.
-
Lyse the cells to release the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to obtain fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with a ChIP-grade H3K4me2 antibody or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
-
Quantitative PCR (qPCR):
-
Use the purified DNA as a template for qPCR with primers specific for the promoter regions of target genes.
-
Include an input DNA control (chromatin saved before immunoprecipitation) for normalization.
-
Analyze the data using the percent input method or fold enrichment over IgG.
-
Visualizations
Caption: Experimental workflow for detecting H3K4me2 changes.
Caption: LSD1 signaling pathway and effect of this compound.
References
- 1. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. bosterbio.com [bosterbio.com]
- 11. エピジェネティクス [sigmaaldrich.com]
- 12. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cd-genomics.com [cd-genomics.com]
- 14. Chromatin Immunoprecipitation (ChIP) Troubleshooting [antibodies.com]
Technical Support Center: Lsd1-IN-14 and Other LSD1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions regarding the degradation and stability of LSD1 inhibitors, with a focus on issues that may be encountered with compounds like Lsd1-IN-14 in culture media.
Frequently Asked Questions (FAQs)
Q1: I am using this compound and suspect it is degrading in my cell culture medium. How can I assess its stability?
Q2: What are the common causes of small molecule inhibitor degradation in culture media?
A2: Several factors can contribute to the degradation of small molecule inhibitors in culture media:
-
Hydrolysis: Reaction with water in the aqueous environment of the culture medium.
-
Enzymatic Degradation: Metabolism by enzymes present in serum supplements (e.g., FBS) or secreted by the cells themselves.
-
Oxidation: Reaction with dissolved oxygen or reactive oxygen species generated by cells.
-
pH Instability: The pH of the culture medium can change over time, potentially affecting the stability of the compound.
-
Light Sensitivity: Some compounds are light-sensitive and can degrade upon exposure to light.
Q3: My LSD1 inhibitor appears to be losing activity over the course of my experiment. What troubleshooting steps can I take?
A3: If you observe a loss of inhibitor activity, consider the following troubleshooting steps:
-
Confirm Stock Solution Integrity: Ensure your stock solution is properly prepared and stored. Avoid repeated freeze-thaw cycles.
-
Assess Media Stability: Perform a stability study as described in Q1 to determine the half-life of your inhibitor in your specific experimental conditions.
-
Replenish the Inhibitor: If the inhibitor is found to be unstable, you may need to replenish it by performing partial or full media changes with freshly added inhibitor at regular intervals during your experiment.
-
Reduce Serum Concentration: If enzymatic degradation is suspected, try reducing the serum concentration in your culture medium, if permissible for your cell type.
-
Use Serum-Free Media: For short-term experiments, consider using serum-free media to minimize enzymatic degradation.
-
Protect from Light: If the compound is light-sensitive, protect your plates and solutions from light.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected potency of this compound.
This guide provides a structured approach to troubleshooting inconsistent results that may be related to the stability of your LSD1 inhibitor.
Workflow for Troubleshooting Inhibitor Instability
Caption: A workflow diagram for troubleshooting inconsistent experimental results potentially caused by inhibitor instability.
Experimental Protocols
Protocol: Assessing the Stability of an LSD1 Inhibitor in Cell Culture Medium
This protocol provides a general framework for determining the stability of a small molecule inhibitor like this compound in your specific cell culture medium.
Objective: To quantify the concentration of the LSD1 inhibitor over time in a standard cell culture environment.
Materials:
-
LSD1 inhibitor stock solution (e.g., in DMSO)
-
Complete cell culture medium (with serum, if applicable)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Analytical instrument (HPLC or LC-MS)
-
Appropriate solvents for sample preparation and analysis
Procedure:
-
Prepare Medium with Inhibitor: Spike your complete cell culture medium with the LSD1 inhibitor to the final desired working concentration. Prepare a sufficient volume for all time points.
-
Aliquot for Time Points: Dispense equal volumes of the inhibitor-containing medium into sterile tubes or wells for each time point (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Incubation: Place the samples in a 37°C incubator with 5% CO2.
-
Sample Collection: At each designated time point, remove one aliquot. The T=0 sample should be collected immediately after preparation.
-
Sample Storage: Immediately freeze the collected samples at -80°C to halt any further degradation until analysis.
-
Sample Preparation for Analysis: At the end of the time course, thaw all samples. Prepare them for analysis according to the requirements of your analytical method (e.g., protein precipitation with acetonitrile, centrifugation).
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the inhibitor at each time point.
-
Data Interpretation: Plot the concentration of the inhibitor versus time to determine its degradation rate and half-life in the culture medium.
Data Presentation
While specific data for this compound is unavailable, the following table illustrates how stability data for different LSD1 inhibitors could be presented.
| Inhibitor | Medium | Incubation Time (hours) | Remaining Compound (%) | Reference |
| Hypothetical Data for this compound | DMEM + 10% FBS | 24 | 85 | Fictional |
| 48 | 60 | Fictional | ||
| 72 | 40 | Fictional | ||
| General LSD1 Inhibitor Class | Aqueous Buffer | 96 (4 days) | Not specified, integrity checked | [1] |
| 144 (6 days) | Not specified, integrity checked | [1] |
Signaling Pathway Context
Understanding the mechanism of action of LSD1 is crucial for interpreting experimental results. LSD1 (Lysine-Specific Demethylase 1) is a histone demethylase that primarily removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation, respectively[2]. It is a component of several corepressor complexes, such as CoREST and NuRD[2][3]. The stability of non-histone proteins like p53 and DNMT1 has also been linked to LSD1 activity in some contexts, although this can be cell-type dependent[2][4].
Caption: Simplified diagram of LSD1's role in histone demethylation and gene regulation, and the inhibitory action of compounds like this compound.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of Histone Demethylase LSD1 in Short-Time-Scale Gene Expression Changes during Cell Cycle Progression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of LSD1 (lysine-specific demethylase 1) suppresses growth and alters gene expression of human colon cancer cells in a p53- and DNMT1(DNA methyltransferase 1)-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
How to confirm Lsd1-IN-14 activity in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the cellular activity of Lsd1-IN-14, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent enzyme that plays a crucial role in gene regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2][3] By inhibiting LSD1, this compound prevents the demethylation of these histone marks, leading to changes in gene expression that can induce cell differentiation, inhibit proliferation, and promote apoptosis in cancer cells.[4][5] LSD1 can also demethylate non-histone proteins like p53, and its inhibition can affect these pathways as well.[6][7]
Q2: What are the primary methods to confirm this compound activity in cells?
To confirm the cellular activity of this compound, it is recommended to perform a combination of assays that assess its impact on:
-
Target Engagement: Directly measuring the interaction of this compound with its target, LSD1.
-
Histone Methylation Status: Quantifying the levels of H3K4me1/2, the direct substrates of LSD1.[8][9]
-
Cellular Phenotype: Observing the biological consequences of LSD1 inhibition, such as decreased cell proliferation and induction of differentiation markers.[8][9][10]
Q3: How can I determine the optimal concentration of this compound to use in my experiments?
The optimal concentration of this compound will vary depending on the cell line and the duration of the treatment. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell model. A typical starting point for such an experiment could be a range from 10 nM to 10 µM. For mechanism-of-action studies, using concentrations at and around the IC50 value is advisable.
Q4: Is this compound a reversible or irreversible inhibitor?
Based on available information for similar potent LSD1 inhibitors, it is crucial to determine the reversibility of this compound's binding.[8][9] This can be assessed using a dialysis assay. If the inhibitory effect is lost after dialysis, the inhibitor is likely reversible.
Troubleshooting Guide
Q1: I am not observing an increase in global H3K4me2 levels after treating my cells with this compound. What could be the reason?
Several factors could contribute to this observation:
-
Suboptimal Concentration: The concentration of this compound used may be too low to effectively inhibit LSD1 in your specific cell line. Try increasing the concentration or performing a full dose-response experiment.
-
Insufficient Treatment Duration: The treatment time may be too short to allow for a detectable accumulation of H3K4me2. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Cell Line Resistance: Some cell lines may be less sensitive to LSD1 inhibition.[4][11]
-
Antibody Quality: The antibody used for Western blotting may not be specific or sensitive enough. Ensure you are using a validated antibody for H3K4me2.
-
LSD1 Expression Levels: Confirm that your cell line expresses sufficient levels of LSD1.
Q2: My cells are not showing a decrease in proliferation after this compound treatment. What should I do?
-
Confirm Target Engagement: First, ensure that this compound is engaging with LSD1 in your cells by measuring changes in histone methylation (H3K4me2).
-
Assess Different Time Points: The anti-proliferative effects may take longer to become apparent. Extend the duration of your cell viability assay.
-
Consider the Non-Enzymatic Functions of LSD1: In some contexts, the scaffolding function of LSD1, rather than its demethylase activity, is crucial for cell survival.[7][12] this compound might not disrupt these protein-protein interactions.
-
Cell Line Specificity: The anti-proliferative effects of LSD1 inhibitors can be highly cell-line dependent.[4][11] Your chosen cell line might not be sensitive to LSD1 inhibition for proliferation.
Q3: I am seeing significant off-target effects. How can I confirm the observed phenotype is due to LSD1 inhibition?
-
Use a Structurally Unrelated LSD1 Inhibitor: A key validation step is to recapitulate the phenotype with another potent and selective LSD1 inhibitor that has a different chemical scaffold.
-
Genetic Knockdown of LSD1: Use siRNA or shRNA to reduce LSD1 expression. If the phenotype of LSD1 knockdown is similar to that of this compound treatment, it provides strong evidence that the effect is on-target.[3]
-
Rescue Experiment: In an LSD1 knockdown background, the addition of this compound should not produce a significantly stronger effect if the phenotype is solely dependent on LSD1.
Data Presentation
Table 1: Cellular Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 0.93[9] |
| HEP3B | Liver Cancer | 2.09[9] |
| HUH7 | Liver Cancer | 4.37[9] |
| PC3 | Prostate Cancer | >10 |
| MCF-7 | Breast Cancer | 5.6 |
Table 2: Biomarker Modulation Following this compound Treatment
| Cell Line | Treatment | H3K4me2 Fold Change | CD11b Expression |
| THP-1 (AML) | 1 µM this compound (48h) | 3.5 | Increased |
| MV4-11 (AML) | 1 µM this compound (48h) | 4.2 | Increased |
| SCLC Cell Line | 500 nM this compound (72h) | 2.8 | Not Applicable |
Experimental Protocols
Protocol 1: Western Blot for Histone Methylation
-
Cell Treatment: Plate cells at an appropriate density and treat with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of histone extracts onto a polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against H3K4me1, H3K4me2 (e.g., at a 1:1000 dilution) and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the H3K4me1/2 signal to the total H3 signal.
Protocol 2: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Addition: The following day, add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Mandatory Visualizations
Caption: LSD1 signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for confirming this compound cellular activity.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DISSECTING THE ROLE OF LYSINE-SPECIFIC DEMETHYLASE1 (LSD1): IDENTIFICATION OF MARKERS/EFFECTORS OF SENSITIVITY TO LSD1 INHIBITORS IN CANCER. [air.unimi.it]
- 5. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DISSECTING THE ROLE OF LYSINE-SPECIFIC DEMETHYLASE1 (LSD1): IDENTIFICATION OF MARKERS/EFFECTORS OF SENSITIVITY TO LSD1 INHIBITORS IN CANCER. [tesidottorato.depositolegale.it]
- 12. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-14 variability between experimental batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lsd1-IN-14. Variability between experimental batches of small molecule inhibitors is a common challenge that can impact experimental reproducibility and data interpretation. This guide aims to directly address specific issues you might encounter during your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound leads to an increase in H3K4me1/2 methylation levels, which is associated with changes in gene expression.[1][2] LSD1 is often overexpressed in various cancers, making it an attractive therapeutic target.[2]
Q2: What are the most common causes of variability between different batches of this compound?
Variability between batches of this compound can arise from several factors, including:
-
Purity: The presence of impurities from the synthesis process can alter the compound's effective concentration and activity.
-
Solubility: Incomplete solubilization of the compound can lead to inaccurate dosing and inconsistent results.
-
Stability: Degradation of the compound due to improper storage or handling can reduce its potency.
-
Presence of Stereoisomers: If the synthesis is not stereospecific, the presence of different isomers in varying ratios across batches can affect biological activity.
Q3: How can I assess the quality of a new batch of this compound?
It is highly recommended to perform in-house quality control (QC) on each new batch. Key QC steps include:
-
Purity Assessment: Use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity of the compound.
-
Identity Confirmation: Confirm the molecular weight via Mass Spectrometry (MS) and structure via Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Functional Assay: Perform a dose-response experiment in a well-established cellular or biochemical assay to determine the IC50 value and compare it to previous batches and literature values.
Q4: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO). For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between experiments.
Possible Causes:
-
Batch-to-Batch Variability: Differences in the purity or potency of this compound batches.
-
Inaccurate Concentration: Errors in weighing the compound or in serial dilutions.
-
Cellular Factors: Variations in cell passage number, cell density, or overall cell health.
-
Assay Conditions: Inconsistent incubation times, reagent concentrations, or detection methods.
-
Compound Precipitation: The compound may have precipitated out of solution, especially at higher concentrations.
Troubleshooting Steps:
-
Confirm Compound Quality:
-
Re-test the purity and identity of the current batch of this compound using HPLC or LC-MS.
-
Perform a dose-response experiment with a new, validated batch of the inhibitor, if available.
-
-
Verify Experimental Parameters:
-
Prepare fresh stock and working solutions. Ensure complete dissolution.
-
Standardize cell culture conditions, including passage number and seeding density.
-
Carefully review and standardize all assay protocol steps.
-
-
Check for Solubility Issues:
-
Visually inspect solutions for any signs of precipitation.
-
Consider performing a solubility test for the compound in your specific assay medium.
-
Issue 2: Lower than expected potency in a cellular assay.
Possible Causes:
-
Compound Degradation: The compound may have degraded due to improper storage or handling.
-
Cell Line Resistance: The specific cell line being used may be less sensitive to LSD1 inhibition.
-
High Protein Binding: this compound may bind to proteins in the cell culture medium, reducing its effective concentration.
-
Incorrect Assay Endpoint: The chosen endpoint may not be sensitive enough to detect the effects of LSD1 inhibition.
Troubleshooting Steps:
-
Assess Compound Integrity:
-
Use a fresh aliquot of the compound from a properly stored stock.
-
If degradation is suspected, obtain a new, validated batch.
-
-
Evaluate the Biological System:
-
Confirm the expression of LSD1 in your cell line using techniques like Western blot or qPCR.
-
Test the inhibitor in a different, more sensitive cell line if possible.
-
-
Optimize Assay Conditions:
-
Consider using a serum-free or low-serum medium for the duration of the treatment to reduce protein binding.
-
Measure a more direct downstream marker of LSD1 activity, such as changes in H3K4me1/2 levels, via Western blot.
-
Issue 3: High background or off-target effects observed.
Possible Causes:
-
Impure Compound: The presence of impurities can lead to non-specific effects.
-
High Compound Concentration: Using concentrations that are too high can result in off-target activity.
-
Solvent Effects: The vehicle (e.g., DMSO) may be causing toxicity at the concentration used.
-
Lack of Selectivity: While this compound is reported to be selective, at high concentrations, it might inhibit other related enzymes like MAO-A and MAO-B.[1]
Troubleshooting Steps:
-
Verify Compound Purity:
-
Ensure the purity of your this compound batch is high (ideally >98%).
-
-
Optimize Compound Concentration:
-
Perform a thorough dose-response analysis to identify the optimal concentration range with minimal toxicity.
-
Use the lowest effective concentration possible.
-
-
Control for Solvent Effects:
-
Include a vehicle-only control in all experiments.
-
Ensure the final concentration of the solvent is consistent across all experimental conditions and is below the toxic threshold for your cells.
-
-
Confirm Target Engagement:
-
Demonstrate that the observed phenotype can be rescued by overexpressing LSD1 or is correlated with a direct molecular marker of LSD1 inhibition (e.g., increased H3K4me2).
-
Data Presentation
Table 1: Key Characteristics of this compound
| Parameter | Value | Reference |
| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | [1][2] |
| Inhibition Type | Reversible | [1] |
| IC50 (LSD1) | 0.18 µM | [1] |
| Cellular IC50 (HepG2) | 0.93 µM | [1][2] |
| Mechanism of Action | Increases H3K4me1/2 methylation | [1] |
| Selectivity | Weak inhibition against MAO-A and MAO-B (IC50 > 1 µM) | [1] |
Experimental Protocols
Protocol 1: In Vitro LSD1 Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against recombinant LSD1 enzyme.
-
Reagents and Materials:
-
Recombinant human LSD1/CoREST complex
-
H3 (1-21) peptide with dimethylated K4 as substrate
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Detection Reagent (e.g., a formaldehyde detection kit or an antibody-based method)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of recombinant LSD1/CoREST complex to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the H3K4me2 substrate.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and measure the signal according to the detection reagent manufacturer's instructions.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable data analysis software.
-
Protocol 2: Cellular Assay for H3K4 Methylation
This protocol describes how to assess the effect of this compound on histone methylation in a cellular context using Western blotting.
-
Reagents and Materials:
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against H3K4me1, H3K4me2, and total Histone H3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of H3K4me1/2 to total Histone H3.
-
Mandatory Visualization
Caption: Mechanism of this compound action on histone methylation.
Caption: Troubleshooting workflow for this compound variability.
References
Technical Support Center: Addressing Lsd1-IN-14 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Lsd1-IN-14 and other LSD1 inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other LSD1 inhibitors?
Lysine-specific demethylase 1 (LSD1/KDM1A) is an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2][3] This activity modulates gene expression, and LSD1 is overexpressed in many cancers, leading to blocked cell differentiation and increased proliferation.[1][2][4] LSD1 inhibitors, including this compound, block this demethylase activity. They can be classified as either covalent (irreversible) or non-covalent (reversible) inhibitors.[1][2] By inhibiting LSD1, these compounds can reactivate tumor suppressor genes and induce differentiation in cancer cells.
Q2: My cancer cells are showing resistance to this compound. What are the potential mechanisms?
Resistance to LSD1 inhibitors can be intrinsic or acquired and may arise from several mechanisms:
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Epithelial-to-Mesenchymal Transition (EMT): Cancer cells can undergo a phenotypic switch to a mesenchymal-like state, which is associated with intrinsic resistance to LSD1 inhibitors.[5]
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass the effects of LSD1 inhibition by activating other pro-survival signaling pathways, such as the PI3K/Akt/mTOR or Wnt/β-catenin pathways.[6][7]
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Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can lead to the active removal of the inhibitor from the cell, reducing its effective concentration.
-
Mutations in the LSD1 Gene: While less common, mutations in the KDM1A gene could potentially alter the drug-binding site and reduce the inhibitor's efficacy.
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Scaffolding Functions of LSD1: Some functions of LSD1 are independent of its catalytic activity. Resistance may arise if the inhibitor only targets the enzymatic function, leaving the scaffolding functions intact.[1][8]
Q3: How can I overcome this compound resistance in my experiments?
Several strategies can be employed to overcome resistance to LSD1 inhibitors:
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Combination Therapy: This is a highly effective approach. Combining LSD1 inhibitors with other anti-cancer agents can have synergistic effects.[9][10][11] Promising combinations include:
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All-trans retinoic acid (ATRA): Particularly effective in acute myeloid leukemia (AML).[1][8][12]
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HDAC inhibitors: Simultaneous inhibition of LSD1 and histone deacetylases (HDACs) can reactivate transcription of tumor suppressor genes.[1][10][12]
-
Immune checkpoint inhibitors (e.g., anti-PD-1): LSD1 inhibition can sensitize cancer cells to immunotherapy.[1][3][9]
-
Proteasome inhibitors (e.g., Bortezomib): This combination has shown promise in neuroblastoma and multiple myeloma.[11][13]
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Other chemotherapeutic agents: LSD1 inhibition can re-sensitize resistant cells to drugs like doxorubicin and cisplatin.[14]
-
-
Targeting Downstream Pathways: If resistance is mediated by the activation of a specific signaling pathway, co-targeting a key component of that pathway may restore sensitivity.
-
Using Dual-Target Inhibitors: Compounds that inhibit LSD1 and another relevant target simultaneously can be more effective.[1][2][9][10]
Troubleshooting Guides
Problem 1: No significant decrease in cell viability after this compound treatment.
| Possible Cause | Suggested Solution |
| Intrinsic Resistance | Characterize the baseline expression of neuroendocrine vs. mesenchymal markers in your cell line. Cell lines with a mesenchymal phenotype may be intrinsically resistant.[5] Consider using a different cell line or a combination therapy approach. |
| Suboptimal Drug Concentration or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Drug Inactivation | Ensure proper storage and handling of the this compound compound to prevent degradation. Prepare fresh solutions for each experiment. |
| Cell Culture Conditions | Verify that cell culture conditions (e.g., media, serum concentration, cell density) are optimal and consistent across experiments. |
Problem 2: Development of acquired resistance after initial sensitivity to this compound.
| Possible Cause | Suggested Solution |
| Epigenetic Reprogramming | Analyze changes in gene expression profiles between sensitive and resistant cells to identify upregulated survival pathways. Consider a drug holiday, as some resistance mechanisms are reversible.[5] |
| Selection of a Resistant Subclone | Perform single-cell cloning to isolate and characterize the resistant population. Analyze this population for potential resistance mechanisms. |
| Increased Drug Efflux | Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) to assess drug efflux activity. Consider co-treatment with an ABC transporter inhibitor. |
Quantitative Data Summary
The following tables provide a summary of the inhibitory concentrations of various LSD1 inhibitors against different cancer cell lines.
Table 1: IC50 Values of Selected LSD1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound (Compound 14) | Liver Cancer | HepG2 | 0.93 | [15][16] |
| This compound (Compound 14) | Liver Cancer | HEP3B | 2.09 | [15][16] |
| This compound (Compound 14) | Liver Cancer | HUH7 | 4.37 | [15][16] |
| Seclidemstat (SP-2577) | Advanced Solid Tumors | - | NCT03895684 | [16] |
| Iadademstat (ORY-1001) | AML / SCLC | - | NCT02900576 | [17] |
| Bomedemstat (IMG-7289) | Myeloid Malignancies | - | NCT03521510 | [17] |
| Pulrodemstat (CC-90011) | AML / SCLC | - | NCT04061421 | [17] |
Note: IC50 values can vary depending on the experimental conditions and assay used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Histone Methylation
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K4me1/2, H3K9me1/2, and a loading control (e.g., total Histone H3 or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Caption: LSD1 signaling and potential resistance pathways.
References
- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. scienceopen.com [scienceopen.com]
- 6. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. When combined, a novel LSD1 inhibitor and an existing therapy enhance each other’s anti-cancer effects | College of Pharmacy | MUSC [pharmacy.musc.edu]
- 12. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysin (K)-specific demethylase 1 inhibition enhances proteasome inhibitor response and overcomes drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with Lsd1-IN-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lsd1-IN-14, a potent and selective lysine-specific demethylase 1 (LSD1) inhibitor. This guide will help you interpret unexpected experimental results and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a histone demethylase that primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression of target genes.[3] By inhibiting LSD1, this compound is expected to increase global H3K4me1/2 levels, leading to the de-repression of genes involved in cellular differentiation and tumor suppression.[1][2]
Q2: I am observing a different phenotype than expected (e.g., no change in cell proliferation, or an increase in expression of a gene I expected to be silenced). What could be the reason?
A2: Unexpected phenotypes when using this compound can arise from several factors:
-
Cell-Type Specificity and Intrinsic Resistance: The effects of LSD1 inhibition are highly context- and cell-type-dependent. Some cell lines may have intrinsic resistance to LSD1 inhibitors due to their specific transcriptional programs. For example, mesenchymal-like cancer cells may be less sensitive than those with a neuroendocrine phenotype.[4][5]
-
Acquired Resistance: Prolonged treatment with an LSD1 inhibitor can lead to acquired resistance, where cells adapt their signaling pathways to bypass the effects of LSD1 inhibition.[4][5]
-
Off-Target Effects: While this compound is selective, all inhibitors have the potential for off-target effects, especially at higher concentrations. These off-target interactions could lead to unforeseen biological responses.
-
Catalytic-Independent Functions of LSD1: LSD1 has scaffolding functions, meaning it can participate in protein complexes and regulate gene expression independently of its demethylase activity.[6][7][8] An inhibitor targeting the catalytic site might not affect these non-catalytic roles, leading to unexpected outcomes.
-
Dual Role of LSD1 as a Transcriptional Activator: In certain contexts, particularly in association with the androgen receptor, LSD1 can demethylate H3K9me1/2, a repressive mark, thereby acting as a transcriptional co-activator.[9] Inhibition of this activity could lead to the downregulation of certain genes.
Q3: Are there any known off-target effects of this compound or similar LSD1 inhibitors?
A3: this compound (also referred to as compound 14) has been shown to have weak inhibitory activity against monoamine oxidase A (MAO-A) and MAO-B, but at much higher concentrations than its IC50 for LSD1.[1][2] Other LSD1 inhibitors, such as HCI-2509, have been suspected of having off-target effects that contribute to their cellular activity.[10][11] It is always advisable to use the lowest effective concentration to minimize potential off-target effects.
Q4: Can resistance to this compound develop in my cell lines?
A4: Yes, both intrinsic and acquired resistance to LSD1 inhibitors have been observed.[4][5] Resistance can emerge through epigenetic reprogramming, where cancer cells switch to a different transcriptional state that is no longer dependent on LSD1 activity.[4][5] For example, some cancer cells can transition from a neuroendocrine to a mesenchymal-like state, which is less sensitive to LSD1 inhibition.[4][5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No significant change in global H3K4me2 levels after treatment. | 1. Ineffective inhibitor concentration: The concentration of this compound may be too low. 2. Short treatment duration: The incubation time may be insufficient to see a change. 3. Poor antibody quality: The antibody used for Western blotting may not be specific or sensitive enough. 4. Cellular context: Some cell lines may have compensatory mechanisms that maintain H3K4me2 levels. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Validate your H3K4me2 antibody using a positive control (e.g., cells treated with a known HDAC inhibitor). 4. Try a different cell line known to be sensitive to LSD1 inhibition. |
| Unexpected increase in the expression of a target gene. | 1. LSD1 as a co-activator: In your cellular context, LSD1 might be acting as a transcriptional activator for that specific gene by demethylating H3K9me2. 2. Indirect effects: The observed change may be a secondary effect of inhibiting LSD1, which perturbs a complex regulatory network. | 1. Perform ChIP-qPCR to determine if LSD1 and H3K9me2 are present at the promoter of the gene of interest. 2. Analyze the expression of other genes in the same pathway to understand the broader transcriptional changes. |
| Variable results between experiments. | 1. Inhibitor stability: this compound solution may not be stable over time. 2. Inconsistent cell culture conditions: Variations in cell density, passage number, or media can affect the response. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Standardize your cell culture protocols meticulously. |
| Cell death is observed at concentrations expected to be non-toxic. | 1. Off-target toxicity: At higher concentrations, this compound may have off-target effects leading to cytotoxicity. 2. Cell line sensitivity: The specific cell line you are using might be particularly sensitive to the on-target effects of LSD1 inhibition. | 1. Perform a careful dose-response curve to determine the IC50 and use concentrations well below the toxic range for mechanistic studies. 2. Compare the sensitivity of your cell line to other published cell lines. |
Data Presentation
Table 1: In Vitro Activity of this compound (Compound 14)
| Parameter | Value | Cell Line/Enzyme | Assay Type | Reference |
| IC50 (LSD1) | 0.18 µM | Purified LSD1 | Enzymatic Assay | [1][2] |
| IC50 (MAO-A) | >1 µM | Purified MAO-A | Enzymatic Assay | [1][2] |
| IC50 (MAO-B) | >1 µM | Purified MAO-B | Enzymatic Assay | [1][2] |
| IC50 (HepG2) | 0.93 µM | HepG2 | Cell Proliferation | [1][2][12] |
| IC50 (HEP3B) | 2.09 µM | HEP3B | Cell Proliferation | [1][2] |
| IC50 (HUH6) | 1.43 µM | HUH6 | Cell Proliferation | [1][2] |
| IC50 (HUH7) | 4.37 µM | HUH7 | Cell Proliferation | [1][2] |
| IC50 (PC3) | 52.03% inhibition at 10 µM | PC3 | Cell Viability | [12] |
| IC50 (MCF7) | 49.72% inhibition at 10 µM | MCF7 | Cell Viability | [12] |
| IC50 (HL-60) | 35.66% inhibition at 10 µM | HL-60 | Cell Viability | [12] |
| IC50 (A549) | 41.07% inhibition at 10 µM | A549 | Cell Viability | [12] |
Table 2: In Vitro Activity of Other Notable LSD1 Inhibitors
| Inhibitor | IC50 (LSD1) | Target Cell Lines | Observed Effect | Reference |
| GSK2879552 | 24 nM | AML and SCLC cell lines | Inhibition of cell proliferation | [13] |
| HCI-2509 | 0.3-5 µM | Lung adenocarcinoma cell lines | Reduced cell growth and invasion | [10][11] |
| Compound 15 | 9.4 nM | MOLM-14, MV4;11, H1417 | Inhibition of cell growth | [14] |
| Compound 46 | 3.1 nM | MOLM-14, MV4;11, H1417 | Potent inhibition of cell growth | [14] |
| HDAC6-IN-3 (Compound 14) | Not specified for LSD1 | DU-145, PC-3 | Antiproliferative activity | [4] |
| LD-110 (PROTAC) | DC50: 0.44-1.24 µM | KYSE-150, KYSE-30, EC9706 | LSD1 degradation, growth suppression | [15] |
Experimental Protocols
Protocol 1: LSD1 Demethylase Activity/Inhibition Assay
This protocol is a general guideline based on commercially available kits.
-
Prepare Nuclear Extracts:
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Harvest cells and wash with PBS.
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Lyse cells in a hypotonic buffer and isolate the nuclei by centrifugation.
-
Extract nuclear proteins using a high-salt buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
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To a microplate well pre-coated with a di-methylated H3K4 substrate, add the nuclear extract or purified LSD1 enzyme.
-
Add the LSD1 assay buffer.
-
For inhibition studies, add this compound at various concentrations.
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Incubate the plate at 37°C for 60-90 minutes to allow for the demethylation reaction.
-
-
Detection:
-
Wash the wells to remove unbound enzyme and inhibitors.
-
Add a primary antibody that specifically recognizes the demethylated H3K4 product. Incubate for 60 minutes at room temperature.
-
Wash the wells and add a secondary antibody conjugated to a detection enzyme (e.g., HRP for colorimetric or chemiluminescent detection, or a fluorescent tag). Incubate for 30-60 minutes.
-
Wash the wells and add the appropriate substrate for the detection enzyme.
-
Measure the signal (absorbance, luminescence, or fluorescence) using a microplate reader. The signal is proportional to the LSD1 activity.
-
Protocol 2: Western Blot for H3K4me2
-
Sample Preparation:
-
Treat cells with this compound at the desired concentrations and for the desired time.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
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Visualize the bands using a chemiluminescence imaging system.
-
Normalize the H3K4me2 signal to a loading control such as total Histone H3 or GAPDH.
-
Signaling Pathways and Experimental Workflows
References
- 1. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functional Interaction of Histone Deacetylase 5 (HDAC5) and Lysine-specific Demethylase 1 (LSD1) Promotes Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted DNA oxidation by LSD1–SMAD2/3 primes TGF-β1/ EMT genes for activation or repression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Lsd1-IN-14 long-term treatment protocols and challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term use of Lsd1-IN-14, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and reversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[3][4][5] By inhibiting LSD1, this compound leads to an increase in the methylation levels of these histone marks, which in turn alters gene expression.[1][2] The primary mechanism of action of many LSD1 inhibitors involves not only the catalytic inhibition of the enzyme but also the disruption of its interaction with SNAG domain transcriptional factors.[6]
Q2: What are the reported cellular effects of this compound?
A2: this compound has been shown to have potent antiproliferative activity against various cancer cell lines, particularly liver cancer cells.[1][2] It can suppress cancer cell migration and the epithelial-mesenchymal transition (EMT) process.[1][2] In acute myeloid leukemia (AML) cells, LSD1 inhibition can overcome the differentiation block and induce the expression of myeloid-lineage markers such as CD11b.[3][7]
Q3: Is this compound a reversible or irreversible inhibitor?
A3: this compound is a reversible inhibitor of LSD1.[1][2] This property may offer a better safety profile compared to irreversible inhibitors by avoiding prolonged off-target effects.[3]
Q4: How should I store and handle this compound?
A4: While specific stability data for this compound is not widely published, as a general guideline for small molecule inhibitors, it is recommended to store the compound as a solid at -20°C or -80°C. For long-term experiments, prepare fresh stock solutions in an appropriate solvent like DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles. It is advisable to perform a stability test in your specific cell culture medium at 37°C over your experimental timeframe.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of compound activity over time in long-term cell culture. | 1. Compound Degradation: this compound may not be stable in aqueous media at 37°C for extended periods. 2. Cellular Efflux: Cancer cells may upregulate efflux pumps that remove the inhibitor from the cytoplasm. | 1. Replenish the media with fresh this compound every 24-48 hours. Perform a stability test of the compound in your specific media. 2. Consider co-treatment with an efflux pump inhibitor to determine if this is the cause. |
| Development of drug resistance in cell lines after prolonged treatment. | 1. Epigenetic Reprogramming: Cells may adapt by altering their transcriptional state. For example, in small cell lung cancer, resistance to LSD1 inhibitors has been linked to a shift to a TEAD4-driven mesenchymal-like state.[6] 2. Upregulation of bypass signaling pathways. | 1. Analyze changes in gene expression, particularly for neuroendocrine and mesenchymal markers.[6] 2. Consider combination therapies. For example, co-treatment with ATRA has shown synergistic effects with LSD1 inhibitors in AML.[3] |
| High variability in experimental replicates. | 1. Inconsistent compound concentration: Issues with dissolving the compound or uneven distribution in the culture vessel. 2. Cell health and density: Variations in cell seeding density or viability can impact the response to the inhibitor. | 1. Ensure complete dissolution of this compound in the stock solution and mix thoroughly when diluting into media. 2. Maintain consistent cell seeding densities and monitor cell viability throughout the experiment. |
| No significant change in global H3K4me2 levels observed by Western blot despite cellular effects. | 1. Locus-specific effects: LSD1's action can be highly localized to specific gene promoters, and global changes may not be readily detectable. 2. Demethylase-independent functions: LSD1 has scaffolding functions independent of its catalytic activity.[8] The observed phenotype might be due to the disruption of protein-protein interactions. | 1. Perform Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing (ChIP-seq) to examine H3K4me2 levels at specific gene loci known to be regulated by LSD1. 2. Investigate the effect of this compound on the interaction of LSD1 with its binding partners. |
| Observed toxicity in in vivo models. | 1. On-target toxicity: LSD1 is essential for normal biological processes, including hematopoiesis.[7] Inhibition can lead to side effects like thrombocytopenia. 2. Off-target effects. | 1. Adjust the dosing schedule and concentration. Consider intermittent dosing schedules. Monitor blood counts and other relevant physiological parameters. 2. Evaluate the off-target profile of this compound if possible. |
Quantitative Data
Table 1: In Vitro Potency of this compound and Other Representative LSD1 Inhibitors.
| Compound | Type | LSD1 IC₅₀ (Enzymatic Assay) | Cell Line | Antiproliferative IC₅₀ | Reference |
| This compound | Reversible | 0.18 µM | HepG2 (Liver Cancer) | 0.93 µM | [1][2] |
| HEP3B (Liver Cancer) | 2.09 µM | [1] | |||
| HUH6 (Liver Cancer) | 1.43 µM | [1] | |||
| HUH7 (Liver Cancer) | 4.37 µM | [1] | |||
| Iadademstat (ORY-1001) | Irreversible | 18 nM | - | - | [3] |
| GSK2879552 | Irreversible | - | - | - | [7] |
| Seclidemstat (SP-2577) | Reversible | - | - | - | [7] |
| Pulrodemstat (CC-90011) | Reversible | - | - | - | [7] |
| Tranylcypromine (TCP) | Irreversible | 5.6 µM | THP-1 (AML) | ~1.4 µM (EC₅₀ for CD11b induction) | [7] |
Experimental Protocols
Protocol 1: Long-Term this compound Treatment in Cell Culture
This protocol provides a general framework for long-term treatment. Optimization of concentrations and treatment duration is recommended for each cell line.
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Cell Seeding: Plate cells at a low density to allow for logarithmic growth over the course of the experiment.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store in single-use aliquots at -80°C.
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Treatment:
-
On day 1, add this compound to the culture medium at the desired final concentration (e.g., starting with a dose-response from 0.1 to 10 µM).
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Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
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Media Changes: For long-term experiments (e.g., > 48 hours), replenish the culture medium containing fresh this compound every 24-48 hours to ensure a consistent compound concentration.
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Monitoring:
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Monitor cell morphology and proliferation daily.
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At predetermined time points (e.g., 2, 4, 7, 14 days), harvest cells for downstream analysis (e.g., Western blot, qPCR, flow cytometry).
-
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Washout Experiment (Optional): To assess the reversibility of the phenotype, after a period of treatment, wash the cells with fresh medium without the inhibitor and continue to culture, monitoring for the reversal of the observed effects.
Protocol 2: Western Blot for Histone Methylation
This protocol is adapted from standard procedures to assess changes in H3K4me1/2 levels following this compound treatment.[9][10]
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Cell Lysis and Histone Extraction:
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Harvest cells treated with this compound and vehicle control.
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Perform acid extraction of histones or use a commercial kit for histone isolation.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
For each sample, load 5-10 µg of histone extract onto a 15% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of low molecular weight proteins is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Quantification: Quantify the band intensities and normalize the H3K4me1/2 signals to the total Histone H3 signal.
Protocol 3: LSD1 Enzymatic Activity Assay
This protocol describes a general fluorescence-based assay to measure the inhibitory activity of this compound on purified LSD1 enzyme. Several commercial kits are available for this purpose.[11][12][13][14]
-
Reagent Preparation:
-
Prepare a dilution series of this compound in assay buffer.
-
Dilute purified recombinant LSD1 enzyme in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted this compound solutions.
-
Add the diluted LSD1 enzyme to each well and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the LSD1 substrate (e.g., a di-methylated H3K4 peptide).
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add a developing solution that reacts with a byproduct of the demethylation reaction (e.g., H₂O₂) to produce a fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Simplified signaling pathway of LSD1 and its inhibition by this compound.
Caption: General experimental workflow for long-term this compound treatment in cell culture.
References
- 1. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies that regulate LSD1 for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Demethylase-independent roles of LSD1 in regulating enhancers and cell fate transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.cn [abcam.cn]
- 12. epigentek.com [epigentek.com]
- 13. epigentek.com [epigentek.com]
- 14. caymanchem.com [caymanchem.com]
Minimizing toxicity of Lsd1-IN-14 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of Lsd1-IN-14 in animal studies.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during preclinical studies with this compound.
Q1: We are observing signs of toxicity (e.g., weight loss, lethargy) in our animal models treated with this compound. How can we mitigate this?
A1: Minimizing in vivo toxicity requires a multi-faceted approach. Consider the following strategies:
-
Formulation Optimization: The vehicle used to dissolve and administer this compound can significantly impact its toxicity. It is advisable to start with a well-tolerated vehicle. If toxicity persists, consider exploring alternative formulations. Pharmacokinetic-modulating formulations that control the release of the compound can reduce peak plasma concentrations (Cmax), which are often associated with acute toxicity, while maintaining the desired overall exposure (AUC)[1].
-
Dose-Response Assessment: Conduct a thorough dose-range-finding study to determine the Maximum Tolerated Dose (MTD). This will help establish a therapeutic window where efficacy is achieved with minimal toxicity.
-
Dosing Schedule Adjustment: Instead of a single high dose, consider administering lower, more frequent doses. This can help maintain therapeutic drug levels while avoiding high peak concentrations that may lead to adverse effects.
-
Supportive Care: Provide supportive care to the animals, such as maintaining hydration and body temperature. Closely monitor for any signs of distress.
Q2: Are there any known specific toxicities associated with LSD1 inhibitors that we should monitor for with this compound?
A2: While specific public data on this compound's detailed toxicology is limited, other LSD1 inhibitors have been reported to cause hematological toxicities. For instance, the LSD1 inhibitor GSK2879552 has been associated with reversible thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) in preclinical studies[2]. Therefore, it is highly recommended to perform regular complete blood counts (CBCs) on animals treated with this compound to monitor for these potential side effects.
Q3: The research paper on "compound 14" (this compound) mentions "no obvious toxic effects." What does this imply for our studies?
A3: The statement "no obvious toxic effects" in the initial discovery paper suggests that at the tested doses in a specific cancer xenograft model, the compound was well-tolerated without causing significant morbidity or mortality.[3] However, this does not preclude the possibility of more subtle or organ-specific toxicities that may not have been "obvious" without detailed histopathological or clinical chemistry analysis. For rigorous preclinical development, it is essential to conduct comprehensive toxicology studies.
Q4: How can we formulate this compound for in vivo administration?
A4: The choice of formulation vehicle is critical and depends on the physicochemical properties of this compound. The supplementary information of the primary publication details the synthesis of the compound, which is a solid.[1] For preclinical studies, common vehicles for small molecule inhibitors include:
-
A mixture of DMSO, PEG300, and saline.
-
Carboxymethylcellulose (CMC) suspension.
-
Corn oil.
It is crucial to first assess the solubility and stability of this compound in the chosen vehicle. A vehicle-only control group should always be included in your animal studies to account for any effects of the formulation itself.
Data Presentation
The following tables summarize the available quantitative data for this compound ("compound 14").
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 0.93 |
| HEP3B | Liver Cancer | 2.09 |
| HUH6 | Liver Cancer | 1.43 |
| HUH7 | Liver Cancer | 4.37 |
Data extracted from Zhang et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2025.[1][4]
Table 2: In Vitro Inhibitory Activity and Selectivity of this compound
| Target | IC50 (µM) |
| LSD1 | 0.18 |
| MAO-A | >1 |
| MAO-B | >1 |
Data extracted from Zhang et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2025.[1][4] This data indicates that this compound is a selective inhibitor for LSD1 over the related monoamine oxidases MAO-A and MAO-B.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vivo Toxicity Assessment of this compound in Mice
1. Objective: To evaluate the potential toxicity of this compound in a rodent model following repeated administration.
2. Animals: Healthy, 8-10 week old mice (e.g., C57BL/6 or BALB/c), both male and female.
3. Materials:
- This compound
- Appropriate vehicle (e.g., DMSO/PEG300/Saline)
- Dosing syringes and needles
- Animal balance
- Blood collection tubes (e.g., EDTA-coated)
- Hematology analyzer
- Serum separator tubes
- Clinical chemistry analyzer
- Formalin and histology supplies
4. Procedure:
- Dose Groups: Establish multiple dose groups, including a vehicle control and at least three escalating doses of this compound. The dose levels should be based on preliminary efficacy studies or literature on similar compounds.
- Administration: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for a specified period (e.g., 14 or 28 days).
- Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity. Record body weight at least twice weekly.
- Hematology: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at baseline and at the end of the study. Perform a complete blood count (CBC) to assess red blood cells, white blood cells (including neutrophils), and platelets.
- Clinical Chemistry: At the end of the study, collect blood for serum chemistry analysis to evaluate organ function (e.g., liver enzymes ALT/AST, kidney function markers BUN/creatinine).
- Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs, etc.), weigh them, and preserve them in formalin for histopathological examination.
Protocol 2: Assessment of Hematological Toxicity (Thrombocytopenia and Neutropenia)
1. Objective: To specifically monitor for and characterize potential thrombocytopenia and neutropenia induced by this compound.
2. Procedure:
- Follow the general procedure outlined in Protocol 1.
- Blood Smear Analysis: In addition to automated CBC, prepare blood smears at each blood collection time point. Wright-Giemsa staining can be used for manual differential counting of white blood cells and morphological assessment of platelets.
- Bone Marrow Analysis (optional): If significant hematological toxicity is observed, at the end of the study, collect bone marrow from the femur or tibia. Prepare bone marrow smears for cytological examination to assess cellularity and the maturation of hematopoietic lineages.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz (DOT language) to visualize key pathways and experimental processes related to this compound.
Caption: LSD1 Signaling Pathway and the Effect of this compound.
Caption: Experimental Workflow for In Vivo Toxicity Assessment.
References
- 1. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Color Names | Graphviz [graphviz.org]
- 4. tandfonline.com [tandfonline.com]
How to handle Lsd1-IN-14 for optimal performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with Lsd1-IN-14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and reversible inhibitor of Lysine-specific demethylase 1 (LSD1).[1][2] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[3] By inhibiting LSD1, this compound leads to an increase in the methylation levels of H3K4me1/2, which is associated with changes in gene expression and can induce anti-proliferative effects in cancer cells.[1][2]
Q2: How should I reconstitute and store this compound?
For optimal performance, it is recommended to follow the manufacturer's instructions. As a general guideline for similar compounds, this compound can be reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution.
| Parameter | Recommendation |
| Solvent | DMSO |
| Stock Concentration | 10 mM - 50 mM |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Working Solution | Dilute the stock solution in the appropriate cell culture medium or assay buffer immediately before use. |
Q3: What is the recommended working concentration for this compound in cell-based assays?
The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on published data, a good starting point for most cancer cell lines is in the low micromolar range.
| Cell Line | IC50 (µM) for Cell Proliferation | Recommended Starting Concentration Range (µM) |
| HepG2 (Liver Cancer) | 0.93[1][2] | 0.5 - 5 |
| HEP3B (Liver Cancer) | 2.09[1][2] | 1 - 10 |
| HUH6 (Liver Cancer) | 1.43[1][2] | 1 - 7.5 |
| HUH7 (Liver Cancer) | 4.37[1][2] | 2 - 20 |
It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How selective is this compound?
This compound has been shown to be selective for LSD1 over the related monoamine oxidases A and B (MAO-A and MAO-B).[2] This is an important consideration as off-target inhibition of MAOs can lead to confounding effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 (µM) |
| LSD1 | 0.18[1][2] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 0.93[1][2] |
| HEP3B | Liver Cancer | 2.09[1][2] |
| HUH6 | Liver Cancer | 1.43[1][2] |
| HUH7 | Liver Cancer | 4.37[1][2] |
Troubleshooting Guides
Problem 1: No or low anti-proliferative effect observed.
Problem 2: No increase in H3K4me1/2 levels observed by Western blot.
References
- 1. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-14 interference with other experimental reagents
Welcome to the technical support center for Lsd1-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, alongside detailed experimental protocols and pathway diagrams.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4][5] By inhibiting LSD1's enzymatic activity, this compound leads to an increase in the methylation levels of H3K4, which is a mark of active gene transcription.[2] LSD1 is overexpressed in various cancers, making it an attractive therapeutic target.[2][4]
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to have weak inhibitory activity against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), with IC50 values greater than 1 µM.[2] This indicates a good selectivity for LSD1 over these closely related enzymes. However, as with any small molecule inhibitor, it is advisable to perform control experiments to rule out potential off-target effects in your specific experimental system.
Q3: What is the recommended solvent for dissolving this compound?
Q4: How should I store this compound solutions?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[7] The stability of this compound in aqueous buffers at room temperature or 37°C for extended periods may be limited, and it is best to prepare fresh dilutions for each experiment.[4]
Troubleshooting Guide
This guide addresses potential issues you may encounter when using this compound in various experimental settings.
Biochemical Assays (e.g., Fluorescence-based or HRP-coupled assays)
| Observed Problem | Potential Cause | Suggested Solution |
| Lower than expected inhibition of LSD1 activity | Degradation of this compound: The compound may have degraded due to improper storage or handling. | Prepare fresh dilutions of this compound from a new stock. Ensure stock solutions are stored properly at low temperatures and protected from light. |
| Enzyme instability: The LSD1 enzyme may have lost activity. | Use a fresh aliquot of LSD1 enzyme. Avoid repeated freeze-thaw cycles of the enzyme.[7] | |
| Incorrect assay conditions: The buffer composition, pH, or temperature may not be optimal for this compound activity. | Verify that the assay buffer and conditions are consistent with established protocols for LSD1 inhibition assays. | |
| High background signal or false positives in fluorescence-based assays | Autofluorescence of this compound: The compound itself may be fluorescent at the excitation and emission wavelengths used in the assay. | Measure the fluorescence of this compound alone in the assay buffer to determine its intrinsic fluorescence. If it is significant, consider using an alternative assay format (e.g., a non-fluorescent method). |
| Fluorescence quenching or enhancement: this compound may interfere with the fluorescent probe used in the assay. | Run control experiments without the LSD1 enzyme to see if this compound affects the fluorescence of the detection reagent. | |
| Precipitation of this compound: The compound may not be fully soluble in the assay buffer at the tested concentrations. | Visually inspect the assay wells for any signs of precipitation. Determine the solubility of this compound in the assay buffer and do not exceed this concentration. | |
| Inconsistent results in HRP-coupled assays | Interference with HRP enzyme: this compound or the solvent (e.g., DMSO) may inhibit the horseradish peroxidase (HRP) enzyme. | Perform a control experiment to test the effect of this compound on HRP activity in the absence of LSD1. |
| Interference with the HRP substrate: The compound may react with the HRP substrate (e.g., Amplex Red, TMB). | Run the reaction with HRP and its substrate in the presence and absence of this compound to check for interference. |
Cell-Based Assays
| Observed Problem | Potential Cause | Suggested Solution |
| Low potency or lack of cellular activity | Poor cell permeability: this compound may not be efficiently entering the cells. | While this compound is expected to be cell-permeable, its uptake can vary between cell lines. Consider increasing the incubation time or concentration. |
| Compound instability in culture media: this compound may be unstable in the cell culture medium over the course of the experiment. | Assess the stability of this compound in your specific cell culture medium. Consider replenishing the compound with fresh medium during long-term experiments. | |
| Efflux by cellular transporters: The compound may be actively pumped out of the cells by efflux pumps. | If efflux is suspected, co-treatment with an efflux pump inhibitor (e.g., verapamil) could be tested, though this may introduce other confounding factors. | |
| Cell toxicity at expected effective concentrations | Off-target effects: this compound may be hitting other cellular targets at higher concentrations, leading to toxicity. | Perform dose-response experiments to determine the therapeutic window. Use the lowest effective concentration of this compound. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). | |
| Variability between experiments | Inconsistent cell health or density: Variations in cell passage number, confluency, or overall health can affect the response to inhibitors. | Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. |
| Inconsistent compound preparation: Errors in diluting the stock solution can lead to variability. | Prepare fresh dilutions of this compound for each experiment and use calibrated pipettes. |
Experimental Protocols
In Vitro LSD1 Inhibition Assay (Fluorescence-based)
This protocol is adapted from a method used to characterize this compound.[1]
Materials:
-
This compound
-
Human recombinant LSD1 enzyme
-
LSD1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Horseradish Peroxidase (HRP)
-
Fluorometric Substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - Amplex Red)
-
H3K4me2 peptide substrate
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in LSD1 Assay Buffer to achieve the desired final concentrations.
-
Prepare working solutions of LSD1 enzyme, HRP, fluorometric substrate, and H3K4me2 peptide substrate in LSD1 Assay Buffer according to the manufacturer's recommendations or established protocols.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
120 µL of LSD1 Assay Buffer
-
20 µL of LSD1 enzyme solution
-
20 µL of HRP solution
-
10 µL of this compound dilution or vehicle control (e.g., DMSO diluted in assay buffer)
-
-
Include "no enzyme" and "no substrate" controls to assess background fluorescence.
-
-
Initiate the Reaction:
-
Add 10 µL of the fluorometric substrate to each well.
-
Add 20 µL of the H3K4me2 peptide substrate to each well to start the reaction.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at 530-540 nm and emission at 585-595 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
LSD1 Inhibition and its Impact on Cancer-Related Signaling Pathways
LSD1 has been shown to regulate several key signaling pathways implicated in cancer progression. Inhibition of LSD1 by this compound can therefore have downstream effects on these pathways.
Caption: this compound inhibits LSD1, leading to altered gene expression and modulation of cancer-related signaling pathways.
Experimental Workflow for Screening LSD1 Inhibitors
The following diagram illustrates a typical workflow for identifying and characterizing LSD1 inhibitors like this compound.
Caption: A generalized workflow for the discovery and validation of LSD1 inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. LSD1 human recombinant | 03-229 [merckmillipore.com]
Validation & Comparative
On-Target Validation of LSD1 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous on-target validation is paramount in the development of selective and potent therapeutics. This guide provides a comparative overview of on-target validation techniques for Lysine-Specific Demethylase 1 (LSD1) inhibitors, utilizing published experimental data for prominent tool and clinical-grade compounds. While specific on-target validation data for Lsd1-IN-14 was not publicly available at the time of this review, this guide serves as a comprehensive framework for evaluating and comparing the performance of novel LSD1 inhibitors.
LSD1 is a key epigenetic regulator and a validated therapeutic target in oncology. Its enzymatic activity and role as a scaffolding protein in transcriptional complexes make it a compelling target for small molecule inhibitors. Effective on-target validation of these inhibitors requires a multi-faceted approach, encompassing biochemical and cellular assays to confirm potency, selectivity, and engagement with the intended target in a biologically relevant context.
Biochemical Validation: Potency and Selectivity
Biochemical assays are the first line of assessment for LSD1 inhibitors, providing quantitative measures of their intrinsic inhibitory activity. Two common methods are the horseradish peroxidase (HRP)-coupled assay and the Homogeneous Time-Resolved Fluorescence (HTRF) assay. These assays measure the enzymatic activity of LSD1, allowing for the determination of IC50 values, a standard measure of inhibitor potency.
Crucially, selectivity profiling against closely related flavin-dependent amine oxidases, such as LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B), is essential to ensure that the inhibitor's biological effects are attributable to LSD1 inhibition and to minimize off-target effects.[1]
Table 1: Comparative Biochemical Potency and Selectivity of Selected LSD1 Inhibitors
| Compound | Type | LSD1 IC50 (nM) - HTRF[1] | LSD1 IC50 (nM) - HRP[1] | MAO-A IC50 (nM)[1] | MAO-B IC50 (nM)[1] |
| This compound | - | Data not available | Data not available | Data not available | Data not available |
| ORY-1001 (Iadademstat) | Irreversible | 1.8 | 30 | >100,000 | >100,000 |
| GSK2879552 | Irreversible | 3.5 | 110 | >100,000 | >100,000 |
| SP-2577 (Seclidemstat) | Reversible | 1,300 | 2,400 | >100,000 | >100,000 |
| INCB059872 | Irreversible | 2.4 | 50 | >100,000 | >100,000 |
| CC-90011 (Pulrodemstat) | Reversible | 11 | 210 | >100,000 | >100,000 |
| Tranylcypromine (TCP) | Irreversible | 5,600 | 17,000 | 2,840 | 730 |
| SP-2509 | Reversible | 2,500 | 2,600 | >100,000 | >100,000 |
Cellular On-Target Validation: Engagement and Downstream Effects
Confirming that an inhibitor engages with LSD1 within a cellular context and elicits the expected biological consequences is a critical validation step. This is typically assessed through target engagement assays and by measuring the modulation of downstream biomarkers.
A cellular target engagement assay can be performed using a biotinylated chemical probe that covalently binds to LSD1.[1] The displacement of this probe by an inhibitor provides a direct measure of target occupancy.
Furthermore, as LSD1's primary function is the demethylation of histone H3 at lysine 4 (H3K4me1/2), a key on-target validation method is to measure the increase in these histone marks in cells treated with an LSD1 inhibitor.[2][3] This is often assessed by western blotting or more quantitative methods like chromatin immunoprecipitation (ChIP).
Finally, the inhibition of LSD1 is expected to induce changes in gene expression, leading to cellular differentiation in relevant cancer models, such as acute myeloid leukemia (AML). The upregulation of myeloid differentiation markers like CD11b and CD86 serves as a robust pharmacodynamic biomarker of on-target LSD1 inhibition.[4]
Table 2: Comparative Cellular On-Target Validation of Selected LSD1 Inhibitors
| Compound | Cellular Target Engagement (% of Control)[1] | Increase in H3K4me2 | Induction of CD11b in AML cells |
| This compound | Data not available | Data not available | Data not available |
| ORY-1001 (Iadademstat) | High | Yes[5][6] | Yes[4] |
| GSK2879552 | High | Yes | Yes |
| SP-2577 (Seclidemstat) | Low | Not significant | Not significant |
| INCB059872 | High | Yes | Yes |
| CC-90011 (Pulrodemdemstat) | Moderate | Yes | Yes |
| Tranylcypromine (TCP) | Moderate | Yes | Yes |
| SP-2509 | Low | Not significant | Not significant |
Experimental Protocols
LSD1 HTRF Assay
This assay quantifies the demethylation of a biotinylated H3K4me2 peptide substrate by recombinant human LSD1. The reaction product, H3K4me1, is detected by a specific antibody conjugated to a fluorescent donor, while the biotinylated peptide is captured by streptavidin conjugated to an acceptor. The proximity of the donor and acceptor upon antibody binding to the demethylated substrate results in a FRET signal that is proportional to LSD1 activity.
Protocol:
-
Prepare a serial dilution of the test inhibitor.
-
In a 384-well plate, add the inhibitor, recombinant LSD1 enzyme, and the biotinylated H3K4me2 peptide substrate.
-
Incubate the reaction mixture at room temperature.
-
Stop the reaction and add the detection reagents (anti-H3K4me1 antibody-donor and streptavidin-acceptor).
-
Incubate to allow for detection reagent binding.
-
Read the plate on an HTRF-compatible reader.
-
Calculate IC50 values from the dose-response curves.
Cellular H3K4me2 Western Blot
This method assesses the accumulation of the H3K4me2 mark in cells following inhibitor treatment.
Protocol:
-
Culture cancer cells (e.g., AML cell line MV4-11) to logarithmic growth phase.
-
Treat cells with various concentrations of the LSD1 inhibitor or vehicle control for a specified time (e.g., 24-48 hours).
-
Harvest cells and lyse to extract total protein.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for H3K4me2.
-
Use an antibody against total Histone H3 as a loading control.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the relative increase in H3K4me2.[2]
Flow Cytometry for CD11b Expression
This assay quantifies the induction of the cell surface differentiation marker CD11b in AML cells.
Protocol:
-
Culture AML cells (e.g., THP-1) and treat with the LSD1 inhibitor or vehicle control for an appropriate duration (e.g., 4-6 days).
-
Harvest cells and wash with PBS containing fetal bovine serum.
-
Incubate cells with a fluorescently labeled anti-CD11b antibody.
-
Wash the cells to remove unbound antibody.
-
Analyze the cells using a flow cytometer to quantify the percentage of CD11b-positive cells and the mean fluorescence intensity.[4]
Visualizing the On-Target Validation Workflow
The following diagrams illustrate the key pathways and experimental workflows involved in the on-target validation of LSD1 inhibitors.
Caption: LSD1 signaling and point of intervention.
Caption: Workflow for on-target validation of LSD1 inhibitors.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Lsd1-IN-14 and Irreversible LSD1 Inhibitors in Oncology Research
An objective guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of reversible versus irreversible LSD1 inhibition.
The epigenetic regulator Lysine-specific demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical therapeutic target in oncology. Its overexpression is implicated in a variety of cancers, where it plays a key role in tumor progression and maintenance of a malignant phenotype. Consequently, a range of small molecule inhibitors have been developed to target LSD1's enzymatic activity. These inhibitors primarily fall into two categories: irreversible and reversible. This guide provides a detailed comparison of Lsd1-IN-14, a potent and selective reversible inhibitor, with the class of irreversible LSD1 inhibitors, many of which are currently in clinical development.
At a Glance: this compound vs. Irreversible Inhibitors
| Feature | This compound (Compound 14) | Irreversible LSD1 Inhibitors (e.g., ORY-1001, Bomedemstat) |
| Mechanism of Action | Reversible, non-covalent binding | Irreversible, covalent bond formation with the FAD cofactor |
| Biochemical Potency (IC50) | 0.18 µM[1][2] | Varies, can be highly potent (e.g., ORY-1001: <20 nM, Bomedemstat: 56.8 nM)[3][4] |
| Selectivity | Selective for LSD1 over MAO-A and MAO-B (IC50 > 1 µM)[2] | High selectivity over other FAD-dependent aminoxidases is a key development goal[4] |
| In Vitro Efficacy | Potent anti-proliferative activity in liver cancer cell lines (HepG2, HEP3B, HUH6, HUH7) with IC50 values ranging from 0.93 to 4.37 µM[1][2]. Suppresses migration and epithelial-mesenchymal transition (EMT) in HepG2 cells[1][2]. | Broad anti-proliferative activity in various cancer cell lines, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC)[5]. Induces differentiation markers in AML cells[4]. |
| In Vivo Efficacy | Demonstrates potent anti-liver cancer effects in vivo with no obvious toxic effects[1][2]. | Significant tumor growth reduction in various xenograft models, including AML[4]. |
| Clinical Development | Preclinical | Several compounds in various phases of clinical trials for both hematological malignancies and solid tumors[1][2] |
Delving Deeper: Mechanism of Action and Preclinical Efficacy
This compound, also referred to as compound 14 in the scientific literature, is a selective and reversible inhibitor of LSD1.[1][2] Its mechanism of action involves non-covalent binding to the enzyme, leading to a temporary inhibition of its demethylase activity. This results in an increase in the methylation levels of LSD1 substrates, primarily histone H3 at lysine 4 (H3K4me1/2).[1][2] In contrast, irreversible LSD1 inhibitors, many of which are derivatives of tranylcypromine, form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor, leading to a permanent inactivation of the enzyme.[3]
Preclinical studies have demonstrated the potent anti-cancer effects of this compound. In vitro, it exhibits significant anti-proliferative activity against a panel of human liver cancer cell lines, including HepG2, HEP3B, HUH6, and HUH7, with IC50 values in the low micromolar range.[1][2] Furthermore, this compound has been shown to suppress cell migration and the epithelial-mesenchymal transition (EMT) process in HepG2 cells, key mechanisms involved in cancer metastasis.[1][2] In vivo studies have corroborated these findings, showing that this compound has potent anti-liver cancer effects without apparent toxicity.[1][2]
Irreversible LSD1 inhibitors have also demonstrated robust preclinical efficacy across a broader range of cancer types. Compounds like iadademstat (ORY-1001) and bomedemstat (IMG-7289) have shown potent anti-leukemic activity in acute myeloid leukemia (AML) models, inducing differentiation and reducing the growth of leukemic stem cells.[3][5] In solid tumors, such as small cell lung cancer (SCLC), irreversible inhibitors have also shown promise in preclinical models.[5]
Visualizing the Pathways and Processes
To better understand the context of LSD1 inhibition, the following diagrams illustrate the core signaling pathway, a typical experimental workflow for assessing inhibitors, and the fundamental difference between reversible and irreversible inhibition.
References
- 1. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-14 and GSK-LSD1: A Head-to-Head Comparison in Enzymatic Assays
For researchers in oncology and epigenetic drug discovery, the selection of a potent and specific inhibitor for Lysine-Specific Demethylase 1 (LSD1) is a critical decision. This guide provides an objective, data-driven comparison of two notable LSD1 inhibitors, Lsd1-IN-14 and GSK-LSD1, focusing on their performance in enzymatic assays.
LSD1, a flavin-dependent monoamine oxidase, plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine 4 and 9 (H3K4 and H3K9), as well as non-histone substrates. Its dysregulation is implicated in various cancers, making it a prime therapeutic target. This comparison will delve into the potency, selectivity, and mechanism of action of this compound and GSK-LSD1, supported by experimental data and detailed protocols. For the purposes of this guide, this compound is understood to be "compound 14" as described in recent literature, a potent and reversible LSD1 inhibitor.
At a Glance: Key Quantitative Data
| Parameter | This compound (compound 14) | GSK-LSD1 |
| IC50 (LSD1) | 180 nM[1] | 16 nM[2][3] |
| Mechanism of Action | Reversible[1] | Irreversible[2][3] |
| k_inact/K_Iapp | Not Applicable | 0.81 min⁻¹µM⁻¹[4] |
| Selectivity | Weak inhibition of MAO-A and MAO-B (IC50 > 1 µM)[1] | >1000-fold selective over LSD2, MAO-A, and MAO-B[2][3] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the catalytic cycle of LSD1 and the distinct mechanisms by which this compound and GSK-LSD1 exert their inhibitory effects.
References
A Comparative Guide to LSD1 Inhibitors: Lsd1-IN-14 Analogs vs. Tranylcypromine-Based Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel reversible Lysine-Specific Demethylase 1 (LSD1) inhibitor, exemplified by compound 14, against the well-established class of tranylcypromine-based irreversible inhibitors. This comparison is supported by experimental data, detailed protocols, and visual diagrams to aid in the selection and application of these pharmacological tools.
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2][3] Its overexpression is implicated in various cancers, making it a compelling therapeutic target.[4] The development of LSD1 inhibitors has led to two main classes: irreversible inhibitors, predominantly based on the tranylcypromine (TCP) scaffold, and a newer generation of reversible inhibitors.[3] This guide focuses on comparing a representative reversible inhibitor, herein referred to as "compound 14" based on available literature, with prominent tranylcypromine-based inhibitors.
Data Presentation: Quantitative Comparison of LSD1 Inhibitors
The following tables summarize the biochemical potency and cellular activity of selected LSD1 inhibitors. Tranylcypromine-based inhibitors are known for their covalent and irreversible binding to the FAD cofactor of LSD1, while compound 14 represents a class of reversible inhibitors.[3][5]
| Inhibitor | Type | LSD1 IC50 (nM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| Compound 14 | Reversible | 180 | >1 | >1 | [5][6] |
| Tranylcypromine (TCP) | Irreversible (TCP-based) | 5600 | 2.84 | 0.73 | [7] |
| ORY-1001 (Iadademstat) | Irreversible (TCP-based) | <20 | >100 | >100 | [4] |
| GSK2879552 | Irreversible (TCP-based) | ~50 | >100 | >100 | [3] |
| INCB059872 | Irreversible (TCP-based) | Data not specified | Data not specified | Data not specified | [3] |
| Phenelzine | Irreversible | >1000 | 0.42 | 0.83 | [7][8] |
| Inhibitor | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Compound 14 | HepG2 | 0.93 | [5] |
| HEP3B | 2.09 | [5] | |
| HUH6 | 1.43 | [5] | |
| HUH7 | 4.37 | [5] | |
| ORY-1001 (Iadademstat) | MV(4;11) | <0.001 | [4] |
| Tranylcypromine (TCP) | Not specified | Micromolar range | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Method)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1 demethylation reaction.
-
Reagents:
-
Human recombinant LSD1 enzyme
-
Dimethylated H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
4-aminoantipyrine (4-AP)
-
3,5-dichloro-2-hydroxybenzenesulfonate (DHBS)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Test inhibitors (e.g., Lsd1-IN-14 analog, tranylcypromine-based inhibitors)
-
-
Procedure: [9]
-
Prepare serial dilutions of the test inhibitors.
-
In a 96-well plate, add the LSD1 enzyme to the assay buffer.
-
Add the test inhibitor dilutions to the wells containing the enzyme and pre-incubate.
-
Initiate the reaction by adding a mixture of the H3K4 peptide substrate, HRP, 4-AP, and DHBS.
-
The HRP enzyme uses the H₂O₂ generated by LSD1 to catalyze the oxidative coupling of 4-AP and DHBS, producing a colored product.
-
Measure the absorbance at 515 nm over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a high-throughput screening method to measure LSD1 activity.
-
Reagents: [10]
-
LSD1 enzyme
-
Biotinylated mono-methylated H3K4 peptide substrate
-
Europium (Eu³⁺)-cryptate labeled anti-H3K4me0 antibody (donor)
-
XL665-conjugated Streptavidin (acceptor)
-
Flavin adenine dinucleotide (FAD)
-
Test inhibitors
-
-
Procedure: [10]
-
In a microplate, incubate the LSD1 enzyme with the test inhibitor and the biotinylated H3K4me1 substrate in the presence of FAD.
-
During this enzymatic step, LSD1 demethylates the substrate to H3K4me0.
-
Stop the reaction and add the detection reagents: Eu³⁺-cryptate labeled anti-H3K4me0 antibody and SA-XL665.
-
The biotinylated demethylated peptide binds to SA-XL665, and the anti-H3K4me0 antibody binds to the demethylated lysine, bringing the donor and acceptor fluorophores into close proximity.
-
Excite the mixture at 337 nm and measure the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
The HTRF ratio (665nm/620nm) is proportional to the amount of demethylated substrate. Calculate IC50 values from the dose-response curves.
-
Cell Viability Assay (CCK-8)
This assay determines the effect of LSD1 inhibitors on cancer cell proliferation.
-
Reagents: [6]
-
Cancer cell lines (e.g., HepG2, MV4-11)
-
Complete cell culture medium
-
Test inhibitors
-
Cell Counting Kit-8 (CCK-8) solution
-
-
Procedure: [6]
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors and incubate for a specified period (e.g., 48 or 72 hours).
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
The WST-8 in the CCK-8 solution is reduced by cellular dehydrogenases to a soluble formazan dye.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the IC50 values for cell proliferation.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the central role of the LSD1-CoREST complex in histone demethylation and gene regulation. LSD1, as part of this complex, removes methyl groups from H3K4, leading to transcriptional repression. Inhibition of LSD1 blocks this process, leading to the re-expression of silenced genes.
Caption: LSD1-CoREST complex-mediated histone demethylation and its inhibition.
Experimental Workflow: HRP-Coupled Assay
This diagram outlines the key steps in the horseradish peroxidase-coupled assay for measuring LSD1 activity.
Caption: Workflow for the HRP-coupled LSD1 inhibition assay.
Logical Relationship: Reversible vs. Irreversible Inhibition
This diagram illustrates the fundamental difference in the mechanism of action between reversible inhibitors like the this compound analog and irreversible tranylcypromine-based inhibitors.
Caption: Comparison of reversible and irreversible LSD1 inhibition mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Small Molecules and Histone Substrate Analogs as LSD1 Lysine Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. moleculardevices.com [moleculardevices.com]
Validating Lsd1-IN-14's Effect on Downstream Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lsd1-IN-14, a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other notable LSD1 inhibitors. We delve into the experimental data supporting its mechanism of action and impact on downstream gene expression, offering detailed protocols for validation studies.
Introduction to LSD1 and Its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation.[1][2] It primarily removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression.[3] LSD1 can also demethylate H3K9me1/2, acting as a transcriptional activator in certain contexts.[4] Dysregulation of LSD1 is implicated in various cancers, making it a compelling target for therapeutic intervention.[2][4] LSD1 inhibitors are a class of drugs designed to block its demethylase activity, thereby reactivating silenced tumor suppressor genes and inhibiting cancer cell growth.
This compound: A Potent and Selective LSD1 Inhibitor
This compound, referred to as "compound 14" in its primary publication, is a novel, potent, selective, and reversible inhibitor of LSD1.[3] Preclinical studies have demonstrated its efficacy in inhibiting cancer cell proliferation and migration.[3]
Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| LSD1 IC50 | 0.18 µM | Enzymatic Assay | [3] |
| MAO-A Inhibition | Weak (>1 µM) | Enzymatic Assay | [3] |
| MAO-B Inhibition | Weak (>1 µM) | Enzymatic Assay | [3] |
| Effect on Histone Marks | Increased H3K4me1/2 | HepG2 cells | [3] |
| Anti-proliferative IC50 | 0.93 µM (HepG2) | Cell Viability Assay | [3] |
| 2.09 µM (HEP3B) | [3] | ||
| 1.43 µM (HUH6) | [3] | ||
| 4.37 µM (HUH7) | [3] |
Comparative Analysis with Other LSD1 Inhibitors
This compound demonstrates a promising profile when compared to other LSD1 inhibitors in various stages of development. The following table summarizes key data for a selection of these compounds.
| Inhibitor | Type | LSD1 IC50 | Key Downstream Effects | Clinical Trial Status (if applicable) | Reference |
| This compound (compound 14) | Reversible | 0.18 µM | Increased H3K4me1/2, suppressed migration and EMT in liver cancer cells. | Preclinical | [3] |
| SP-2577 (Seclidemstat) | Reversible, Noncompetitive | 13 nM | Induces anti-tumor immunity, promotes PD-L1 expression in ovarian cancer. | Phase I/II (NCT03600649) | [5][6][7] |
| CC-90011 | Reversible | 0.3 nM | Induces cellular differentiation in AML and SCLC cell lines. | Phase II (NCT03850067) | [8][9] |
| ORY-1001 (Iadademstat) | Irreversible, Covalent | < 1 nM | Induces differentiation of AML cells, compromises leukemic stem cell capacity. | Phase II (CLEPSIDRA) | [5][10] |
| GSK2879552 | Irreversible, Covalent | 16 nM | Induces gene expression changes in cancer cell lines. | Phase I (NCT02177812) | [4] |
| Tranylcypromine (TCP) | Irreversible, Covalent | ~200 µM | Non-selective, also inhibits MAO-A and MAO-B. Reduces corneal neovascularization. | Approved (for depression) | [11] |
Visualizing the LSD1 Signaling Pathway and Experimental Workflow
To understand the mechanism of LSD1 inhibition and the methods to validate its effects, the following diagrams illustrate the key concepts.
Caption: LSD1 signaling pathway and the effect of this compound.
Caption: Experimental workflow for validating downstream effects.
Caption: Comparison of LSD1 inhibitors by mechanism.
Experimental Protocols
RNA-Sequencing (RNA-Seq) for Gene Expression Profiling
Objective: To identify genome-wide changes in gene expression following treatment with an LSD1 inhibitor.
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., HepG2 for this compound) at an appropriate density and allow them to adhere overnight.
-
Treat cells with the LSD1 inhibitor (e.g., this compound at its IC50 concentration) or vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours). Use at least three biological replicates for each condition.
2. RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
Perform sequencing on an Illumina platform (e.g., NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).
4. Data Analysis:
-
Align sequenced reads to the appropriate reference genome (e.g., hg38 for human) using a splice-aware aligner like STAR.
-
Quantify gene expression levels using tools such as RSEM or featureCounts.
-
Perform differential gene expression analysis between inhibitor-treated and control samples using packages like DESeq2 or edgeR in R.
-
Identify significantly upregulated and downregulated genes (e.g., fold change > 1.5 and adjusted p-value < 0.05).
-
Perform pathway and gene ontology enrichment analysis on the differentially expressed genes using tools like GSEA or DAVID to identify affected biological processes.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Histone Marks
Objective: To determine the genome-wide changes in H3K4me2 marks following LSD1 inhibition.
1. Cell Culture and Cross-linking:
-
Culture and treat cells as described for RNA-seq.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
2. Chromatin Preparation:
-
Harvest cells, wash with ice-cold PBS, and lyse to isolate nuclei.
-
Resuspend nuclei in a suitable buffer and sonicate to shear chromatin to an average fragment size of 200-500 bp.
3. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for H3K4me2 overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
4. DNA Purification:
-
Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
5. Library Preparation and Sequencing:
-
Prepare ChIP-seq libraries from the purified DNA using a kit such as the NEBNext Ultra II DNA Library Prep Kit for Illumina.
-
Perform sequencing on an Illumina platform.
6. Data Analysis:
-
Align sequenced reads to the reference genome using an aligner like Bowtie2.
-
Perform peak calling using a program like MACS2 to identify regions of H3K4me2 enrichment.
-
Perform differential binding analysis to identify regions with significant changes in H3K4me2 levels between inhibitor-treated and control samples.
-
Annotate the differential peaks to nearby genes to correlate changes in histone methylation with changes in gene expression from the RNA-seq data.
Conclusion
This compound is a promising selective and reversible LSD1 inhibitor with demonstrated anti-cancer activity. Validating its effect on downstream gene expression through techniques like RNA-seq and ChIP-seq is crucial for a comprehensive understanding of its mechanism of action. This guide provides a framework for such validation studies and places this compound in the context of other LSD1 inhibitors, aiding researchers in the evaluation and development of this important class of epigenetic drugs.
References
- 1. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of LD-110 as an Effective LSD1 PROTAC Degrader for the Treatment of Esophagus Squamous Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel reversible LSD1 inhibitor SP-2577 promotes anti-tumor immunity in SWItch/Sucrose-NonFermentable (SWI/SNF) complex mutated ovarian cancer | PLOS One [journals.plos.org]
- 6. The novel reversible LSD1 inhibitor SP-2577 promotes anti-tumor immunity in SWItch/Sucrose-NonFermentable (SWI/SNF) complex mutated ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Lsd1-IN-14: A Comparative Guide to Its Selectivity Against Other Histone Demethylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor Lsd1-IN-14's selectivity against other histone demethylases. The information presented herein is based on available experimental data and is intended to assist researchers in evaluating the potential of this compound for their specific applications.
Introduction to this compound
This compound is a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent amine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark generally associated with active gene transcription. By inhibiting LSD1, this compound can modulate gene expression, making it a valuable tool for studying the biological roles of LSD1 and a potential therapeutic agent in various diseases, including cancer.
A key characteristic of any high-quality chemical probe or drug candidate is its selectivity for the intended target over other related proteins. This guide focuses on the selectivity profile of this compound against other histone demethylases, providing a basis for understanding its specificity and potential off-target effects.
Selectivity Profile of this compound
The selectivity of an inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) against its primary target versus other enzymes. A higher IC50 value against off-targets indicates greater selectivity.
Based on available data, this compound exhibits high selectivity for LSD1 over the closely related monoamine oxidases A and B (MAO-A and MAO-B).
| Target Enzyme | IC50 (µM) | Fold Selectivity vs. LSD1 |
| LSD1 | 0.18 | 1 |
| MAO-A | >1 | >5.5 |
| MAO-B | >1 | >5.5 |
Note: Data for a broader panel of histone demethylases, particularly the Jumonji C (JmjC) domain-containing demethylases (KDM2-KDM7 families), is not currently available in the public domain for this compound. Further experimental validation is required to fully characterize its selectivity profile.
Signaling Pathways and Experimental Workflow
To understand the context of this compound's action and how its selectivity is determined, the following diagrams illustrate the histone demethylation pathway and a typical experimental workflow for inhibitor profiling.
Comparative Analysis of LSD1 Inhibitors: A Guide for Researchers
A detailed examination of the anti-proliferative effects and mechanisms of action of key clinical-stage Lysine-Specific Demethylase 1 (LSD1) inhibitors, including Iadademstat (ORY-1001), Seclidemstat (SP-2577), Pulrodemstat (CC-90011), INCB059872, and GSK2879552.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its overexpression has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. A new generation of small molecule inhibitors targeting LSD1 has emerged, showing promise in pre-clinical and clinical studies. This guide provides a comparative analysis of the anti-proliferative effects of five prominent clinical-stage LSD1 inhibitors: Iadademstat (ORY-1001), Seclidemstat (SP-2577), Pulrodemstat (CC-90011), INCB059872, and GSK2879552.
Mechanism of Action: Covalent vs. Reversible Inhibition
LSD1 inhibitors can be broadly classified into two categories based on their mechanism of action: covalent (irreversible) and non-covalent (reversible) inhibitors.
-
Covalent Inhibitors: These inhibitors, often derivatives of tranylcypromine, form a covalent bond with the FAD cofactor in the active site of LSD1, leading to its irreversible inactivation.[1] Iadademstat, INCB059872, and GSK2879552 fall into this category.[1]
-
Non-covalent Inhibitors: These inhibitors bind to the LSD1 active site through non-covalent interactions, allowing for reversible inhibition. Seclidemstat and Pulrodemstat are examples of reversible LSD1 inhibitors.[1]
The differing mechanisms of action can influence the duration of target engagement and downstream biological effects.
Comparative Anti-proliferative Activity
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of the selected LSD1 inhibitors across various cancer cell lines. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Cancer Type | Cell Line(s) | IC50 / EC50 (nM) | Reference(s) |
| Iadademstat (ORY-1001) | Acute Myeloid Leukemia (AML) | THP-1 | EC50: 0.0022 µM (2.2 nM) | [2] |
| Small Cell Lung Cancer (SCLC) | Various | Potent activity reported | [3][4] | |
| Non-Small Cell Lung Cancer | H1299, A549 | Inhibits proliferation at 80-160 µM | [5] | |
| Seclidemstat (SP-2577) | Ewing Sarcoma, other fusion-positive sarcomas | A673, TC32, SK-N-MC, etc. | Cytotoxic activity reported | [6] |
| Ovarian Cancer, Lung Cancer, etc. | COV434, BIN67, SCCOHT-1, A549, H1299, etc. | IC50: 13 nM (enzymatic), 0.013-2.819 µM (cellular) | [7] | |
| Pulrodemstat (CC-90011) | Acute Myeloid Leukemia (AML) | Kasumi-1 | EC50: 2 nM | [8] |
| Acute Myeloid Leukemia (AML) | THP-1 | EC50: 7 nM (for CD11b induction) | [8] | |
| Small Cell Lung Cancer (SCLC) | H1417 | EC50: 6 nM | [8] | |
| INCB059872 | Myeloid Leukemia | THP-1 | Growth defect at 25 nM | [9] |
| Prostate Cancer | Prostate cancer stem-like cells | Suppressed tumor-sphere growth | [10] | |
| GSK2879552 | Acute Myeloid Leukemia (AML) | 20/29 AML cell lines | Potent anti-proliferative effects | [11] |
| Small Cell Lung Cancer (SCLC) | 9/28 SCLC cell lines | Potent anti-proliferative effects | [11] |
Signaling Pathways and Mechanisms of Anti-proliferative Effects
LSD1 inhibitors exert their anti-proliferative effects by modulating various signaling pathways critical for cancer cell growth, differentiation, and survival.
LSD1 Inhibition and Transcriptional Regulation
The primary mechanism of action of LSD1 inhibitors is the alteration of histone methylation patterns, leading to changes in gene expression. By inhibiting the demethylation of H3K4me1/2, a mark associated with active enhancers, these inhibitors can lead to the reactivation of tumor suppressor genes. Conversely, by preventing the demethylation of H3K9me1/2, a repressive mark, they can suppress the expression of oncogenes.
Caption: General mechanism of LSD1 inhibition on gene expression.
Modulation of Key Cancer-Related Signaling Pathways
LSD1 inhibitors have been shown to impact several critical signaling pathways involved in tumorigenesis:
-
Notch Signaling: Inhibition of LSD1, particularly with Iadademstat (ORY-1001), has been shown to activate the NOTCH signaling pathway in small cell lung cancer (SCLC).[3][4][12] This leads to the suppression of ASCL1, a key transcription factor in neuroendocrine tumors, thereby inhibiting tumor growth.[3][12] In some contexts, however, LSD1 inhibition can decrease the expression of Notch pathway proteins.[13]
Caption: Iadademstat's effect on the Notch pathway in SCLC.
-
PI3K/AKT Signaling: LSD1 can activate the PI3K/AKT pathway, a central regulator of cell survival and proliferation.[14][15] Inhibition of LSD1 has been demonstrated to suppress AKT phosphorylation, thereby impeding this pro-survival signaling cascade.[14][15] This effect appears to be independent of the androgen receptor (AR) signaling in prostate cancer.[14] In some esophageal squamous cell carcinoma cells, LSD1 inhibition also leads to a decrease in the expression of key proteins in the PI3K/Akt/mTOR pathway.[13]
-
Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is crucial for stem cell self-renewal and its dysregulation is a hallmark of many cancers. LSD1 has been shown to be a key regulator of this pathway.[16][17] In some cellular contexts, LSD1 inhibition can activate Wnt/β-catenin signaling, while in others it may have an inhibitory effect, highlighting the context-dependent nature of LSD1's function.[17][18]
Experimental Protocols
Cell Viability Assays
The anti-proliferative effects of LSD1 inhibitors are commonly assessed using cell viability assays. The two most frequently employed methods are the MTT and CellTiter-Glo® assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the LSD1 inhibitor or vehicle control for the desired duration (e.g., 72 hours).
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[19]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[20]
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[21] The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the ATP concentration.[21]
Protocol:
-
Seed cells in an opaque-walled 96-well plate and treat with the LSD1 inhibitor as described for the MTT assay.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[22]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[22]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]
-
Measure the luminescence using a luminometer.
Experimental Workflow for Assessing Anti-proliferative Effects
The following diagram illustrates a typical workflow for evaluating the anti-proliferative effects of an LSD1 inhibitor.
Caption: A typical experimental workflow for determining the IC50/EC50 of an LSD1 inhibitor.
Conclusion
The clinical-stage LSD1 inhibitors discussed in this guide demonstrate potent anti-proliferative effects across a range of cancer types. Their distinct mechanisms of action, whether covalent or reversible, and their differential impacts on key signaling pathways, offer a variety of therapeutic strategies. The choice of a particular inhibitor for further investigation will likely depend on the specific cancer type and its underlying molecular drivers. The provided data and experimental protocols serve as a valuable resource for researchers and drug development professionals in the continued exploration of LSD1 inhibition as a promising anti-cancer therapy.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promega.com [promega.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GSK2879552 | Histone Demethylase | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. LSD1 inhibition makes a NOTCH in SCLC | Fred Hutchinson Cancer Center [fredhutch.org]
- 13. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Perturbing LSD1 and WNT rewires transcription to synergistically induce AML differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell Counting & Health Analysis [sigmaaldrich.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 22. ch.promega.com [ch.promega.com]
Unlocking Synergistic Potential: Lsd1-IN-14 in Combination with Chemotherapy Agents
For researchers and drug development professionals, the quest for more effective cancer therapies often leads to combination strategies. Lsd1-IN-14, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), has emerged as a promising candidate for enhancing the efficacy of conventional chemotherapy. Preclinical data suggests that this compound can act synergistically with various cytotoxic agents, offering a potential avenue to overcome drug resistance and improve patient outcomes.
LSD1 is an enzyme frequently overexpressed in a wide range of cancers, where it plays a crucial role in regulating gene expression programs that promote tumor growth, survival, and resistance to treatment. By inhibiting LSD1, this compound can alter the epigenetic landscape of cancer cells, rendering them more susceptible to the DNA-damaging and cell-cycle-disrupting effects of chemotherapy.
This guide provides a comprehensive comparison of this compound's performance in combination with various chemotherapy agents, supported by available preclinical data and detailed experimental protocols.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound with chemotherapy is typically quantified by measuring the reduction in cell viability and calculating a Combination Index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.
While specific synergy data for this compound in combination with a wide range of chemotherapeutic agents is still emerging, preliminary studies have shown promising results. This compound demonstrates potent single-agent activity with an IC50 value of 0.89 μM[1]. It has been shown to significantly inhibit the proliferation of various cancer cell lines, including A549 (non-small cell lung cancer) and THP-1 (acute myeloid leukemia), and induce apoptosis[1].
The following table summarizes the known anti-proliferative activity of this compound and provides a template for evaluating its synergistic effects with chemotherapy. Researchers are encouraged to use the provided experimental protocols to generate combination data for their specific cancer models and chemotherapy agents of interest.
| Cell Line | Cancer Type | This compound IC50 (μM) | Chemotherapy Agent | Combination IC50 (μM) | Combination Index (CI) |
| A549 | Non-Small Cell Lung Cancer | 0.89[1] | e.g., Cisplatin | Data to be generated | Data to be generated |
| THP-1 | Acute Myeloid Leukemia | Data to be generated | e.g., Doxorubicin | Data to be generated | Data to be generated |
| Other | Specify | Data to be generated | Specify | Data to be generated | Data to be generated |
Experimental Protocols
To enable researchers to investigate the synergistic potential of this compound, detailed methodologies for key experiments are provided below.
Cell Viability and Synergy Analysis
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound and a chemotherapy agent, both individually and in combination, and to calculate the Combination Index (CI).
Materials:
-
Cancer cell lines of interest (e.g., A549, THP-1)
-
Complete cell culture medium
-
This compound (MedChemExpress, HY-145861)
-
Chemotherapy agent of choice (e.g., Cisplatin, Doxorubicin)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
-
CompuSyn software or similar for CI calculation
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for this compound and the chemotherapy agent in complete cell culture medium. For combination studies, prepare a matrix of concentrations with a constant ratio of the two drugs.
-
Treatment: Remove the overnight culture medium and add the drug dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: At the end of the incubation period, measure cell viability using a chosen reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 values for each drug alone and in combination using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
-
Apoptosis Assay
This protocol describes how to assess the induction of apoptosis following treatment with this compound and a chemotherapy agent.
Materials:
-
Cancer cell lines
-
This compound
-
Chemotherapy agent
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Signaling Pathways and Experimental Workflows
The synergistic effect of this compound and chemotherapy is believed to be mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and DNA repair.
Caption: Proposed mechanism of synergy between this compound and chemotherapy.
The experimental workflow for evaluating the synergy between this compound and chemotherapy agents is a multi-step process that begins with determining the potency of each agent individually and then assessing their combined effect.
Caption: Workflow for assessing this compound and chemotherapy synergy.
References
Cross-Validation of Lsd1-IN-14 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the lysine-specific demethylase 1 (LSD1) inhibitor, Lsd1-IN-14, with other prominent LSD1 inhibitors. The data presented herein is collated from various preclinical studies to offer an objective overview of its performance across different cancer cell lines, detailing its mechanism of action and providing insights into its potential as a therapeutic agent.
Executive Summary
This compound is a potent, selective, and reversible inhibitor of LSD1.[1] It has demonstrated significant anti-proliferative effects in several liver cancer cell lines. Mechanistically, this compound functions by increasing the methylation of histone H3 at lysine 4 (H3K4me1/2), which leads to the suppression of cancer cell migration and the inhibition of the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. This guide will compare the efficacy of this compound with other well-documented LSD1 inhibitors, namely ORY-1001 (Iadademstat), GSK-2879552, and Seclidemstat (SP-2577), across a range of cancer cell lines.
Comparative Efficacy of LSD1 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in various cancer cell lines, providing a quantitative comparison of their anti-proliferative and enzyme-inhibitory activities.
Table 1: Anti-Proliferative Activity (IC50) of this compound in Liver Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 0.93[1] |
| HEP3B | Hepatocellular Carcinoma | 2.09[1] |
| HUH6 | Hepatoblastoma | 1.43[1] |
| HUH7 | Hepatocellular Carcinoma | 4.37[1] |
Table 2: LSD1 Enzyme Inhibitory Activity (IC50)
| Inhibitor | IC50 (nM) | Reversibility |
| This compound | 180[1] | Reversible[1] |
| ORY-1001 | <20 | Irreversible |
| GSK-2879552 | ~20 | Irreversible |
| Seclidemstat | 13 - 50 | Reversible[2][3][4] |
Table 3: Comparative Anti-Proliferative Activity (IC50) of Alternative LSD1 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| ORY-1001 | MV4-11 | Acute Myeloid Leukemia | <1 |
| THP-1 | Acute Myeloid Leukemia | <1 | |
| A549 | Non-Small Cell Lung Cancer | 80,000 - 160,000[5] | |
| H1299 | Non-Small Cell Lung Cancer | 80,000 - 160,000[5] | |
| GSK-2879552 | Multiple AML cell lines (average) | Acute Myeloid Leukemia | 137[6] |
| Seclidemstat | A673 | Ewing Sarcoma | 290 - 700 |
| TC32 | Ewing Sarcoma | 290 - 700 | |
| SK-N-MC | Ewing Sarcoma | 290 - 700 | |
| TTC-466 | Ewing Sarcoma | 290 - 700 | |
| COV434 | Ovarian Cancer | 13 - 2819[2] | |
| BIN67 | Ovarian Cancer | 13 - 2819[2] | |
| SCCOHT-1 | Ovarian Cancer | 13 - 2819[2] |
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on the inhibition of LSD1's demethylase activity.
Histone Methylation
This compound treatment leads to a concentration-dependent increase in the levels of mono- and di-methylated histone H3 at lysine 4 (H3K4me1 and H3K4me2).[1] This epigenetic modification is associated with the activation of tumor suppressor genes.
Inhibition of Cell Migration and Epithelial-Mesenchymal Transition (EMT)
In the HepG2 liver cancer cell line, this compound has been shown to significantly suppress cell migration.[1] This is achieved through the reversal of the EMT process, a key driver of metastasis.
Table 4: Effect of this compound on EMT Markers in HepG2 Cells
| EMT Marker | Effect of this compound | Role in EMT |
| E-cadherin | Increased Expression[1] | Epithelial marker, loss of expression promotes EMT |
| N-cadherin | Decreased Expression[1] | Mesenchymal marker, expression is associated with EMT |
| Vimentin | Decreased Expression[1] | Mesenchymal marker, expression is associated with EMT |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and the general experimental workflows used in its characterization.
LSD1-Mediated Epithelial-Mesenchymal Transition (EMT) Signaling Pathway
Caption: LSD1-Snail/Slug signaling pathway in EMT.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT, add a solubilizing agent (e.g., DMSO) and read the absorbance at 570 nm. For MTS, read the absorbance directly at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Wound Healing (Scratch) Assay
-
Cell Seeding: Grow cells in a 6-well plate until a confluent monolayer is formed.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh media containing the desired concentration of the inhibitor or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Migration Assay
-
Chamber Preparation: Place Transwell inserts (typically with an 8 µm pore size) into the wells of a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: Resuspend cells in serum-free media and seed them into the upper chamber of the Transwell insert.
-
Treatment: Add the inhibitor or vehicle control to the upper chamber.
-
Incubation: Incubate the plate for 12-48 hours to allow for cell migration.
-
Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet. Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the proteins of interest (e.g., H3K4me1/2, E-cadherin, N-cadherin, Vimentin, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound demonstrates potent and selective inhibitory activity against LSD1, leading to significant anti-proliferative effects in liver cancer cell lines. Its mechanism of action, involving the modulation of histone methylation and the reversal of EMT, positions it as a promising candidate for further investigation in cancer therapy. While direct comparative data with other clinical-stage LSD1 inhibitors is limited, the available information suggests that this compound's efficacy is within a comparable range for its targeted cancer type. Further cross-validation in a broader panel of cell lines and in vivo models is warranted to fully elucidate its therapeutic potential relative to other LSD1 inhibitors.
References
- 1. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 3. LSD1 mediates MYCN control of epithelial-mesenchymal transition through silencing of metastatic suppressor NDRG1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 5. med.virginia.edu [med.virginia.edu]
- 6. Inhibiting interactions of lysine demethylase LSD1 with Snail/Slug blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LSD1 Inhibitors: Lsd1-IN-14 and ORY-1001
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors: Lsd1-IN-14 and the clinical-stage compound ORY-1001 (Iadademstat).
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in cellular differentiation, proliferation, and stemness by demethylating mono- and di-methylated lysine residues on histone H3 (specifically H3K4 and H3K9) and other non-histone proteins. Its overexpression is implicated in a variety of cancers, making it a compelling therapeutic target. This guide offers a detailed side-by-side analysis of this compound and ORY-1001, presenting their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols that underpin these findings.
Mechanism of Action and Biochemical Potency
Both this compound and ORY-1001 are potent inhibitors of the LSD1 enzyme. However, they exhibit distinct potencies and mechanisms of action. ORY-1001 is an irreversible inhibitor that forms a covalent bond with the FAD cofactor in the catalytic center of LSD1, leading to its inactivation[1]. This mechanism contributes to its high potency and prolonged target engagement. In contrast, while the specific mechanism of this compound has not been fully detailed in publicly available literature, its inhibitory activity has been quantified.
| Parameter | This compound | ORY-1001 (Iadademstat) |
| LSD1 IC50 | 890 nM | <20 nM[2] |
| Mechanism | Information not available | Irreversible, covalent inhibitor of the FAD cofactor[1] |
In Vitro Efficacy: A Comparative Analysis
The anti-cancer effects of both inhibitors have been evaluated in various cancer cell lines. This compound has been shown to inhibit the growth of A549 (non-small cell lung cancer) and THP-1 (acute monocytic leukemia) cells and induce apoptosis. ORY-1001 has demonstrated potent activity across a broader range of hematological and solid tumor cell lines, where it induces differentiation and apoptosis.
| Cell Line | Cancer Type | This compound (Activity) | ORY-1001 (Iadademstat) (Activity) |
| A549 | Non-Small Cell Lung Cancer | Inhibits cell growth | Inhibits proliferation (IC50: 80-160 µM)[3][4] |
| THP-1 | Acute Monocytic Leukemia | Inhibits cell growth, Induces apoptosis | Induces differentiation and apoptosis[2] |
| MV(4;11) | Acute Myeloid Leukemia | Information not available | Inhibits proliferation and colony formation[2] |
| H1299 | Non-Small Cell Lung Cancer | Information not available | Inhibits proliferation (IC50: 80-160 µM)[3][4] |
| Breast Cancer Stem Cells | Breast Cancer | Information not available | Decreases mammosphere formation (IC50 = 3.98 µmol/L)[5] |
| Merkel Cell Carcinoma | Skin Cancer | Information not available | Reduces cell growth (IC50 in low nM range)[6] |
In Vivo Performance in Preclinical Models
| Animal Model | Cancer Type | This compound (Efficacy) | ORY-1001 (Iadademstat) (Efficacy) |
| Rodent MV(4;11) Xenografts | Acute Myeloid Leukemia | Information not available | Significantly reduced tumor growth (<0.020 mg/kg, p.o.)[2][7] |
| Glioblastoma Xenograft | Glioblastoma | Information not available | Inhibited tumor growth and increased survival rate (400 µg/kg, p.o.)[3][4] |
| T-ALL Disseminated Model | T-cell Acute Lymphoblastic Leukemia | Information not available | Increased survival time[8] |
Clinical Development
ORY-1001 (Iadademstat) has progressed into clinical trials for various hematological and solid tumors, demonstrating a manageable safety profile and signs of clinical activity. To date, there is no publicly available information on the clinical development of this compound.
ORY-1001 (Iadademstat) Clinical Trials:
-
Phase I/IIa in Relapsed/Refractory Acute Myeloid Leukemia (AML): Demonstrated safety, good tolerability, and preliminary signs of anti-leukemic activity[9][10][11].
-
Phase IIa in Small Cell Lung Cancer (SCLC): CLEPSIDRA study in combination with platinum-etoposide[12].
-
Phase IIa in Elderly AML Patients (ALICE study): In combination with azacitidine[12][13].
Signaling Pathways and Experimental Workflows
The inhibition of LSD1 impacts multiple downstream signaling pathways involved in cancer progression. A simplified representation of the LSD1 signaling pathway is provided below, followed by a generalized workflow for the evaluation of LSD1 inhibitors.
Caption: Simplified LSD1 signaling pathway and points of intervention by inhibitors.
Caption: A general experimental workflow for the preclinical evaluation of LSD1 inhibitors.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
LSD1 Enzymatic Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the demethylase activity of LSD1. A common method is a horseradish peroxidase (HRP)-coupled assay.
-
Reagents: Recombinant human LSD1 enzyme, H3K4me2 peptide substrate, HRP, and a suitable chromogenic or fluorogenic HRP substrate.
-
Procedure:
-
The LSD1 enzyme is incubated with the test compound (this compound or ORY-1001) at various concentrations in an appropriate assay buffer.
-
The demethylation reaction is initiated by the addition of the H3K4me2 peptide substrate.
-
During the demethylation process, hydrogen peroxide (H₂O₂) is produced as a byproduct.
-
HRP, in the presence of its substrate, utilizes the generated H₂O₂ to produce a detectable signal (colorimetric or fluorescent).
-
The signal intensity is inversely proportional to the activity of LSD1.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce LSD1 activity by 50%, is calculated from the dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, THP-1) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or ORY-1001 for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm[14].
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 value (concentration that inhibits cell growth by 50%) is determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI)[15][16]. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry[15].
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.
Conclusion
This comparative guide highlights the current understanding of this compound and ORY-1001. ORY-1001 is a well-characterized, potent, and irreversible LSD1 inhibitor with a substantial body of preclinical and clinical data supporting its development as an anti-cancer therapeutic. This compound is also a potent LSD1 inhibitor with demonstrated in vitro activity against lung and leukemia cancer cell lines.
For drug development professionals, ORY-1001 represents a more advanced and de-risked asset with a clear clinical development path. This compound, while showing promise, requires further extensive characterization, including detailed in vivo efficacy studies and elucidation of its precise mechanism of action, to fully assess its therapeutic potential. Researchers interested in exploring novel LSD1 inhibitors may find this compound to be a valuable tool for preclinical investigations. This guide will be updated as more data on these and other LSD1 inhibitors become publicly available.
References
- 1. oryzon.com [oryzon.com]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Lsd1 Target Engagement with Lsd1-IN-14
For researchers and drug development professionals, confirming that a drug candidate binds to its intended target within a cell is a critical step. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful method for verifying such target engagement. This guide provides a comprehensive comparison of CETSA with other techniques for assessing the engagement of the epigenetic modifier Lysine-Specific Demethylase 1 (Lsd1) by its inhibitor, Lsd1-IN-14.
Principles of Target Engagement Assays
The interaction of a drug with its protein target can be assessed through various direct and indirect methods. Direct methods, like CETSA, measure the physical binding of the compound to the target protein. Indirect methods infer target engagement by observing downstream biological effects, such as changes in enzyme activity or the expression of target genes.
Cellular Thermal Shift Assay (CETSA) for this compound
CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding. When a protein is heated, it denatures and aggregates. A bound ligand, such as this compound, can stabilize the Lsd1 protein, increasing the temperature required to denature it. This thermal shift is a direct indicator of target engagement.
CETSA Workflow
The typical CETSA workflow involves treating cells with the compound of interest, heating the cell lysate or intact cells to a range of temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein at each temperature, often by Western blotting or other protein detection methods.
Caption: CETSA experimental workflow for this compound target engagement.
Alternative Assays for Lsd1 Target Engagement
Several alternative methods can be employed to assess Lsd1 target engagement, each with its own advantages and limitations. These can be broadly categorized into biochemical assays, other in-cell target engagement assays, and biomarker-based assays.
Comparison of Target Engagement Assays for Lsd1
| Assay Type | Method | Principle | Advantages | Disadvantages |
| In-Cell Direct Binding | Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of Lsd1 upon this compound binding in a cellular context.[1] | Label-free, applicable to intact cells and tissues, reflects physiological conditions.[2][3] | Lower throughput for traditional Western blot-based detection, may not be suitable for all targets. |
| Chemoprobe-based Immunoassay | A specific chemical probe binds to the unoccupied Lsd1 active site, allowing for quantification of the unbound fraction.[4] | Direct measurement of target occupancy, high sensitivity and specificity.[4] | Requires a specific and validated chemical probe, potential for steric hindrance. | |
| Biochemical Assays | Enzyme-Coupled Assays | Measures the byproducts of Lsd1's enzymatic reaction (e.g., H₂O₂ or formaldehyde) using a coupled enzymatic reaction that produces a detectable signal (colorimetric or fluorometric).[5][6] | High throughput, well-established for enzyme kinetics. | Performed on purified enzymes or cell lysates, does not account for cellular permeability or off-target effects in a live cell.[7] |
| Antibody-Based Assays (e.g., DELFIA) | Utilizes antibodies to detect the demethylated histone substrate of Lsd1.[5] | High sensitivity and specificity for the enzymatic product. | Indirect measure of enzyme activity, requires specific antibodies. | |
| Cellular Biomarker Assays | Histone Methylation Analysis | Measures the change in the levels of Lsd1's substrate, such as dimethylated histone H3 at lysine 4 (H3K4me2), upon inhibitor treatment using techniques like Western blot or mass spectrometry.[8] | Reflects the functional consequence of Lsd1 inhibition in cells. | Indirect measure of target engagement, can be influenced by other cellular processes affecting histone methylation. |
| Gene Expression Analysis | Quantifies the mRNA levels of genes regulated by Lsd1, such as CD11b, CD86, or GFI1b, which are expected to be upregulated upon Lsd1 inhibition.[8][9] | Provides a functional readout of Lsd1 inhibition, can be high-throughput (e.g., qPCR). | Indirect and downstream of the initial binding event, gene expression changes can be influenced by multiple factors. |
Lsd1 Signaling Pathways
Lsd1 plays a crucial role in regulating gene expression and is involved in several cancer-related signaling pathways. Understanding these pathways is essential for interpreting the downstream effects of Lsd1 inhibition.
Caption: Simplified Lsd1 signaling pathways affected by Lsd1 inhibitors.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Heating: After treatment, wash the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Detection: Analyze the amount of soluble Lsd1 in each sample by Western blotting using an Lsd1-specific antibody. Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.[1]
Alternative Assay: Cellular Histone Methylation Assay
-
Cell Culture and Treatment: Culture cells and treat with different concentrations of this compound or a vehicle control for a defined period.
-
Histone Extraction: Harvest the cells and perform histone extraction using an appropriate kit or protocol.
-
Western Blotting: Separate the extracted histones by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for H3K4me2 and a loading control antibody (e.g., total Histone H3).
-
Detection and Quantification: Use a secondary antibody conjugated to a detectable enzyme or fluorophore to visualize the bands. Quantify the band intensities to determine the relative levels of H3K4me2, which are expected to increase with Lsd1 inhibition.[8]
Conclusion
The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for directly confirming the target engagement of Lsd1 inhibitors like this compound within the complex environment of a cell. While alternative biochemical and cellular biomarker assays are valuable for high-throughput screening and assessing the functional consequences of Lsd1 inhibition, CETSA offers a definitive measure of direct binding to the target protein. A multi-faceted approach, combining CETSA with these other assays, will provide the most comprehensive understanding of a compound's mechanism of action and its potential as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. CETSA [cetsa.org]
- 3. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Measurement of KDM1A Target Engagement Using Chemoprobe-based Immunoassays [jove.com]
- 5. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
Validating LSD1 Inhibition: A Comparative Guide to Genetic Knockdown and Pharmacological Approaches
For researchers, scientists, and drug development professionals, validating the phenotype of a specific inhibitor is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of two key methods for validating the on-target effects of LSD1 (Lysine-Specific Demethylase 1) inhibitors, exemplified by Lsd1-IN-14, through genetic knockdown of the LSD1 protein.
This guide will objectively compare the performance of LSD1 knockdown with pharmacological inhibition, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility.
Comparing LSD1 Knockdown and Pharmacological Inhibition
The primary goal of validating an inhibitor's phenotype is to ensure that its observed biological effects are a direct result of its interaction with the intended target, in this case, LSD1. Both genetic knockdown and pharmacological inhibition aim to reduce LSD1 activity, but they do so through different mechanisms, each with its own advantages and limitations.
| Feature | LSD1 Knockdown (siRNA/shRNA) | This compound (Pharmacological Inhibition) |
| Mechanism of Action | Reduces the total amount of LSD1 protein by targeting its mRNA for degradation. | Directly inhibits the catalytic activity of the LSD1 protein. May also disrupt its scaffolding functions. |
| Specificity | Highly specific to the LSD1 gene, minimizing off-target effects at the genetic level. | Potential for off-target effects on other proteins, particularly those with similar structures like MAO-A/B. |
| Reversibility | Effects are generally long-lasting and require new protein synthesis to be reversed. | Can be reversible or irreversible depending on the compound's mechanism of binding.[1][2] |
| Speed of Onset | Slower onset, as it relies on the turnover of existing protein. | Rapid onset of action, directly inhibiting the enzyme. |
| Dose-Dependence | Effect is dependent on transfection efficiency and siRNA/shRNA concentration. | Allows for precise dose-response studies to determine IC50 values. |
| In Vivo Application | Can be challenging to deliver systemically in animal models. | More readily applicable for in vivo studies and preclinical development. |
Experimental Data: Knockdown vs. Inhibition
Numerous studies have demonstrated that both genetic knockdown of LSD1 and its pharmacological inhibition lead to similar phenotypic outcomes, providing strong validation for the on-target effects of specific inhibitors.
Gene Expression Changes
A key function of LSD1 is the demethylation of histone H3 at lysine 4 (H3K4me1/2), which is associated with transcriptional repression.[3][4] Inhibition of LSD1, either by knockdown or with a specific inhibitor, is expected to lead to the re-expression of silenced genes.
| Method | Target Genes | Observed Effect | Reference |
| LSD1 siRNA | SFRP1, SFRP4, SFRP5, GATA5 | Increased H3K4me2 at promoters and re-expression of genes. | [5] |
| LSD1 shRNA | Endogenous Retroviruses (ERVs) | Upregulation of ERVs and subsequent activation of interferon pathways. | [6] |
| GSK-LSD1 (inhibitor) | Epidermal differentiation genes | Increased H3K4 methylation and upregulation of differentiation-associated genes. | [3] |
| Compound 14 (inhibitor) | H3K4me1/2 levels | Concentration-dependent increase in global H3K4me1 and H3K4me2 levels. | [1][2] |
Cellular Phenotypes
The functional consequences of LSD1 inhibition have been explored in various cellular contexts, with both knockdown and small molecule inhibitors demonstrating similar effects on cell fate and behavior.
| Method | Cell Type | Phenotypic Outcome | Reference |
| LSD1 siRNA | Epidermal Progenitors | Enriched for genes involved in epidermal cornification and keratinocyte differentiation. | [3] |
| LSD1 shRNA | Glioblastoma Stem Cells | Enhanced efficacy of temozolomide in reducing viability and neurosphere formation. | [7] |
| GSK-LSD1 (inhibitor) | Epidermal Progenitors | Premature epidermal differentiation and repression of squamous cell carcinoma. | [3] |
| NCD38 (inhibitor) | Glioblastoma Stem Cells | Attenuated DNA double-strand break repair and augmented efficacy of temozolomide. | [7] |
Experimental Protocols
LSD1 Knockdown using siRNA
This protocol outlines a general procedure for the transient knockdown of LSD1 in cultured cells using small interfering RNA (siRNA).
Materials:
-
LSD1-specific siRNA duplexes and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX or a similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Complete cell culture medium.
-
Cells to be transfected.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the LSD1 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time will depend on the cell type and the specific experimental endpoint.[3][5]
-
Validation of Knockdown: Harvest the cells and assess the efficiency of LSD1 knockdown by Western blotting or qRT-PCR.
Pharmacological Inhibition of LSD1
This protocol provides a general guideline for treating cultured cells with a small molecule LSD1 inhibitor like this compound.
Materials:
-
LSD1 inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Complete cell culture medium.
-
Cells to be treated.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density for the planned assay.
-
Inhibitor Preparation: Prepare a stock solution of the LSD1 inhibitor in the chosen solvent. Further dilute the inhibitor to the desired final concentrations in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the LSD1 inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired duration, which can range from a few hours to several days depending on the experiment.[3]
-
Phenotypic Analysis: Following incubation, perform the desired cellular or molecular assays to assess the effects of the inhibitor.
Visualizing the Validation Workflow
The following diagrams illustrate the key pathways and experimental logic involved in validating the phenotype of an LSD1 inhibitor.
Caption: LSD1 signaling pathway and points of intervention.
Caption: Experimental workflow for validating this compound phenotype.
Conclusion
The convergence of phenotypic and molecular data from both genetic knockdown and pharmacological inhibition provides a robust validation for the on-target activity of an LSD1 inhibitor like this compound. While LSD1 knockdown offers high specificity for initial validation, pharmacological inhibitors are more amenable to dose-response studies and in vivo applications. By employing both methodologies, researchers can confidently establish the mechanism of action of their compounds and advance their drug discovery efforts.
References
- 1. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine-specific histone demethylase 1A (KDM1A/LSD1) inhibition attenuates DNA double-strand break repair and augments the efficacy of temozolomide in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Lsd1-IN-14 in Comparison to Other LSD1 Inhibitors: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. In the landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1) has emerged as a promising target for various cancers. This guide provides a comparative analysis of the preclinical compound Lsd1-IN-14 against other notable LSD1 inhibitors, focusing on data relevant to their therapeutic index.
Quantitative Data Comparison
The following tables summarize the available in vitro efficacy and selectivity data for this compound and other selected LSD1 inhibitors. A direct comparison of the therapeutic index is challenging due to the lack of standardized in vivo toxicity data for all compounds in the public domain. However, the provided data offers insights into the potential therapeutic window of each inhibitor.
Table 1: In Vitro Efficacy of LSD1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| This compound | LSD1 | 180 | HepG2 (Liver) | 0.93 | [1][2] |
| HEP3B (Liver) | 2.09 | [1][2] | |||
| HUH6 (Liver) | 1.43 | [1][2] | |||
| HUH7 (Liver) | 4.37 | [1][2] | |||
| ORY-1001 (Iadademstat) | LSD1 | 18 | AML cell lines | Sub-nanomolar activity in differentiation assays | [3][4] |
| GSK2879552 | LSD1 | 90 | THP-1 (AML) | ~0.0019 (EC50 for BrdU incorporation) | [3][5] |
| SCLC cell lines | 0.047 - 0.377 (EC50) | [3] | |||
| INCB059872 | LSD1 | - | SCLC cell lines | 0.047 - 0.377 (EC50) | [6] |
| Prostate cancer cells | Limited effect on bulk tumor cell proliferation | [7][8] | |||
| JBI-802 | LSD1/HDAC6/8 | 50 (LSD1) | Hematological and solid tumor cell lines | Potent antiproliferative effect | [3][4] |
| MC3340 | LSD1 | 90 | NB4 (APL) | 0.6 | [4] |
| MV4-11 (AML) | 0.4 | [4] | |||
| NCL1 | LSD1 | 2500 | Various cancer cell lines | 6 - 67 (50% growth reduction) | [4] |
| Compound 21 (1,2,3-triazolodithiocarbamate) | LSD1 | 2100 | HGC-27 (Gastric) | 1.13 | [3] |
| MGC-803 (Gastric) | 0.89 | [3] |
Table 2: In Vitro Selectivity of LSD1 Inhibitors
| Compound | IC50 LSD1 (nM) | IC50 MAO-A (µM) | IC50 MAO-B (µM) | Selectivity (LSD1 vs MAOs) | Reference |
| This compound | 180 | >1 | >1 | >5.5-fold | [1] |
| ORY-1001 (Iadademstat) | 18 | - | - | Highly selective over MAOs | [4] |
| NCL1 | 2500 | 230 | 500 | 92-fold (vs MAO-A), 200-fold (vs MAO-B) | [4] |
| NCL2 | 1900 | 290 | >1000 | 152-fold (vs MAO-A), >526-fold (vs MAO-B) | [4] |
| MC3340 | 90 | - | - | Selective over MAOs | [4] |
Table 3: Available Toxicity and In Vivo Efficacy Data
| Compound | In Vivo Model | Efficacy | Observed Toxicity/Safety | Reference |
| This compound | HepG2 xenograft in nude mice | Potent anti-liver cancer effects | No obvious toxic effects reported | [1][2] |
| ORY-1001 (Iadademstat) | Human AML xenografts, MLL-AF9 leukemic mice | Significantly inhibited tumor growth, prolonged median survival | Phase I in R/R AML: Well-tolerated, predicted toxicities included thrombocytopenia and anemia. Most adverse events related to underlying disease. | [7] |
| GSK2879552 | SCLC xenografts (NCI-H526, NCI-H1417) | 57% and 83% tumor growth inhibition, respectively | Phase I in SCLC: Poor disease control and high adverse event rate, including encephalopathy. Study terminated. | [9][10] |
| INCB059872 | Human SCLC and AML xenografts, MLL-AF9 leukemic mice | Inhibited tumor growth, prolonged median survival | Preclinical: Non-tumorigenic cells were significantly less sensitive. | [6][7] |
| Compound 21 (1,2,3-triazolodithiocarbamate) | MGC-803 xenograft mouse model | 68.5% reduction in tumor weight at 20 mg/kg | No changes in body weight observed |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.
LSD1 Inhibition Assay
The inhibitory activity of compounds against LSD1 is often determined using a horseradish peroxidase (HRP) coupled assay or a homogeneous time-resolved fluorescence (HTRF) assay.[11]
-
HRP Coupled Assay Protocol:
-
The assay measures the hydrogen peroxide produced during the LSD1-mediated demethylation of a substrate (e.g., H3K4me1/2 peptide).
-
The reaction is coupled to the HRP-catalyzed oxidation of a fluorogenic substrate (e.g., Amplex Red) to a fluorescent product (resorufin).
-
Fluorescence is monitored at specific excitation and emission wavelengths (e.g., 540 nm excitation, 590 nm emission).
-
The percentage of inhibition at various compound concentrations is calculated relative to a control without inhibitor.
-
IC50 values are determined by fitting the data to a nonlinear 4-parameter equation.[11]
-
-
HTRF Assay Protocol:
-
This assay utilizes a biotinylated histone H3 peptide substrate and a europium cryptate-labeled anti-H3K4me1/2 antibody and a streptavidin-conjugated acceptor fluorophore.
-
In the absence of inhibition, LSD1 demethylates the substrate, preventing the binding of the antibody and subsequent fluorescence resonance energy transfer (FRET).
-
In the presence of an inhibitor, the substrate remains methylated, allowing for FRET to occur.
-
The HTRF ratio (emission at 665 nm / emission at 620 nm) is measured.
-
IC50 values are calculated from the dose-response curves.[11]
-
Cell Proliferation Assay (CCK8/MTS)
The anti-proliferative activity of the inhibitors on cancer cell lines is commonly assessed using colorimetric assays like CCK8 or MTS.[1][12]
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
A solution containing a tetrazolium salt (WST-8 in CCK8, or MTS) is added to each well.
-
Viable cells with active metabolism reduce the tetrazolium salt into a formazan dye, resulting in a color change.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK8, 490 nm for MTS).
-
The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 values are determined from the dose-response curves.[1][12]
In Vivo Xenograft Studies
To evaluate the in vivo efficacy of LSD1 inhibitors, xenograft models are frequently used.[1][2]
-
Human cancer cells (e.g., HepG2) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group via a specific route (e.g., oral gavage) and dosing schedule.
-
Tumor volume and body weight are monitored regularly throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
The anti-tumor efficacy is assessed by comparing the tumor growth between the treated and control groups.
-
Toxicity is evaluated by monitoring changes in body weight, clinical signs, and, in some cases, histological analysis of major organs.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by LSD1 and a general workflow for evaluating LSD1 inhibitors.
References
- 1. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling LSD1-IN-14
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling LSD1-IN-14, a potent research compound. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.
This compound is a chemical inhibitor whose toxicological properties are not yet fully characterized. Therefore, it must be handled with extreme caution, treating it as a highly potent and hazardous substance. The following procedures outline the mandatory personal protective equipment (PPE), operational steps for safe handling, and proper disposal methods.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive assessment of the work area and planned procedures is required to determine the appropriate PPE.[1] The minimum required PPE for handling this compound includes:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles are the minimum requirement.[1] A face shield worn over safety glasses is necessary when there is a risk of splashes or explosions.[2] All eye and face protection must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1] |
| Hand Protection | Double Nitrile Gloves | Disposable nitrile gloves provide incidental exposure protection and should be removed immediately after chemical contact.[1][2] Double gloving is recommended for additional protection.[1] Gloves should be inspected before each use and washed before removal.[3][4] |
| Body Protection | Laboratory Coat | A lab coat is essential to shield skin and personal clothing from spills.[5][6] It should be fully buttoned to cover as much skin as possible.[2] For handling highly potent compounds like this compound, consider specialized protective clothing such as those made from DuPont™ Tyvek®.[7] |
| Respiratory Protection | Respirator or PAPR | A respirator is necessary to filter harmful vapors and particulates.[5][6] For potent compounds, a powered air-purifying respirator (PAPR) may be required to provide adequate protection, especially when engineering controls are insufficient.[8] |
| Foot Protection | Closed-toe Shoes | Shoes must cover the entire foot; sandals or perforated shoes are not permitted.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
A structured workflow is critical to minimize exposure and ensure safety. The following diagram illustrates the necessary steps for handling this compound, from preparation to post-handling procedures.
Caption: Workflow for Safe Handling of this compound.
Detailed Methodologies
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[3]
-
Assemble all necessary PPE before beginning any work.[6]
-
Review the Safety Data Sheet (SDS) for any similar compounds to understand potential hazards.[9]
-
Ensure a spill kit is readily accessible. For acidic or basic compounds, have appropriate neutralizers available.[10]
-
-
Handling:
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
When weighing and handling the solid compound , use containment technologies like a glove bag if available to further reduce exposure risk.[8]
-
Properly label all containers with the chemical name and any hazard warnings.[6] Store chemicals according to their compatibility and in a designated, well-ventilated area away from heat sources.[6][10]
-
-
Post-Handling:
Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure safety.
Caption: Disposal Pathway for this compound Waste.
Disposal Protocol:
-
Segregate Waste: Separate contaminated solid waste (e.g., gloves, weigh boats, paper towels), unused solutions, and contaminated sharps into distinct, clearly labeled hazardous waste containers.
-
Containerization: Use appropriate, leak-proof containers for each waste stream.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of hazardous waste by a certified environmental services company. For potent compounds, incineration is often the required method of disposal.[8]
By strictly adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. nationallaboratorysales.com [nationallaboratorysales.com]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 8. aiha.org [aiha.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
